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  • Product: Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • CAS: 916078-39-2

Core Science & Biosynthesis

Foundational

"Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" synthesis and characterization

An In-depth Technical Guide: Synthesis and Characterization of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Applica...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Synthesis and Characterization of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into pharmacologically active agents due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a particularly valuable bifunctional building block. It offers a protected secondary amine in the form of a stable methyl carbamate and a primary alcohol, providing two distinct points for chemical elaboration. This guide offers a detailed exploration of its synthesis and rigorous characterization, providing researchers with the practical insights necessary for its effective utilization in complex molecule synthesis and drug discovery pipelines.[1][2]

Part 1: Strategic Approaches to Synthesis

The synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate can be approached from two primary strategic directions: the functionalization of a pre-formed piperidine ring or the selective reduction of a related precursor. The choice of route is often dictated by the availability of starting materials, scalability, and the desired purity profile.

Strategy A: N-Carbomethoxylation of (Piperidin-4-yl)methanol

This is the most direct and atom-economical approach, predicated on the availability of the starting alcohol, (piperidin-4-yl)methanol. The core of this strategy is the acylation of the secondary amine.

  • Mechanistic Principle: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary nitrogen of the piperidine attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base is required to scavenge the hydrochloric acid generated in situ, driving the reaction to completion and preventing the formation of the piperidinium hydrochloride salt.

  • Causality in Experimental Design:

    • Choice of Base: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly employed. They are sufficiently basic to neutralize HCl but are too sterically hindered to compete as nucleophiles. An inorganic base like potassium carbonate can also be used in a biphasic system.

    • Solvent Selection: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are ideal as they readily dissolve the reactants without participating in the reaction.

    • Temperature Control: The reaction is typically initiated at 0°C. Methyl chloroformate is highly reactive, and dropwise addition at a reduced temperature helps to control the exotherm and minimize the formation of side products.

Strategy B: Selective Reduction of a Piperidine-1,4-dicarboxylate Precursor

This route begins with a precursor containing two ester functionalities: the carbamate at the 1-position and an ester at the 4-position. The key challenge is the selective reduction of the C4-ester without affecting the N1-carbamate.

  • Mechanistic Principle: This approach leverages the differential reactivity of ester and carbamate functional groups towards hydride reducing agents. Carbamates are generally more stable and less electrophilic than esters, allowing for selective reduction under carefully controlled conditions.

  • Causality in Experimental Design:

    • Choice of Reducing Agent:

      • Sodium Borohydride (NaBH₄): Generally considered a mild reducing agent, NaBH₄ is typically not reactive enough to reduce esters under standard conditions. However, its reactivity can be enhanced by using it in large excess or in conjunction with additives like lithium chloride or by performing the reaction in alcoholic solvents at elevated temperatures. This offers a safer, more manageable alternative to stronger hydrides.

      • Lithium Aluminum Hydride (LiAlH₄): A potent and less selective reducing agent.[3][4][5][6][7] It will readily reduce both esters and carbamates. Therefore, direct reduction of the target's immediate precursor, methyl 1-(methoxycarbonyl)piperidine-4-carboxylate, with LiAlH₄ is not feasible as it would lead to over-reduction. This agent is better suited for precursors where the nitrogen is protected by a group resistant to LAH (e.g., a benzyl group), which can be later removed and replaced with the methyl carbamate.

For the purposes of this guide, we will focus on the more direct and widely applicable Strategy A .

Part 2: Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Workflow: N-Carbomethoxylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Dissolve (Piperidin-4-yl)methanol & Triethylamine in DCM cool Cool Reaction Mixture to 0°C in Ice Bath prep_reagents->cool add_chloroformate Add Methyl Chloroformate Dropwise cool->add_chloroformate stir Stir at Room Temperature (2-4 hours) add_chloroformate->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis.

Reagents and Materials
ReagentCAS No.M.W. ( g/mol )AmountMoles
(Piperidin-4-yl)methanol65235-26-9115.175.0 g43.4 mmol
Triethylamine (TEA)121-44-8101.196.6 mL47.7 mmol
Methyl Chloroformate79-22-194.503.7 mL47.7 mmol
Dichloromethane (DCM)75-09-284.93100 mL-
Deionized Water7732-18-518.02As needed-
Brine (sat. NaCl)7647-14-558.44As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (piperidin-4-yl)methanol (5.0 g, 43.4 mmol) and dichloromethane (100 mL). Stir until all solids dissolve.

  • Base Addition: Add triethylamine (6.6 mL, 47.7 mmol, 1.1 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0°C.

  • Reagent Addition: Add methyl chloroformate (3.7 mL, 47.7 mmol, 1.1 eq) dropwise to the cold solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 10% Methanol in Dichloromethane).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the layers and collect the organic (bottom) layer.

    • Extract the aqueous layer twice more with DCM (2 x 25 mL).

    • Combine all organic layers and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70%) to afford the title compound as a clear, colorless oil or a white solid.

Safety & Handling Precautions
  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Methyl Chloroformate: Is toxic, corrosive, and a lachrymator. Handle with extreme care and avoid inhalation or contact with skin.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Ensure adequate ventilation.

    • Triethylamine: Is flammable and corrosive.

  • Reducing Agents (for Strategy B):

    • Sodium Borohydride (NaBH₄): Reacts with water to release flammable hydrogen gas.[8][9][10][11] It is toxic if swallowed or in contact with skin and causes severe skin and eye burns.[10][11] Store under an inert gas and away from moisture.[8]

    • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is highly flammable.[3][4][5][6][7] It causes severe skin and eye burns.[3][5][7] Must be handled under a dry, inert atmosphere.[3][5][6]

Part 3: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Physical Properties
PropertyValue
Molecular FormulaC₈H₁₅NO₃
Molecular Weight173.21 g/mol
AppearanceColorless oil or white to off-white solid
Spectroscopic Data

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected spectra are highly symmetric due to the piperidine ring.

a Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Caption: Structure of the target compound.

¹H NMR (400 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.10m2HH-2ax, H-6axProtons on carbons adjacent to N, deshielded.
~3.70s3H-OCH₃Singlet for the methyl carbamate protons.
~3.50d2H-CH₂OHMethylene protons of the hydroxymethyl group.
~2.80m2HH-2eq, H-6eqProtons on carbons adjacent to N.
~1.75m2HH-3eq, H-5eqPiperidine ring protons.
~1.65br s1H-OHAlcohol proton, often broad and exchangeable.
~1.50m1HH-4Methine proton at the 4-position.
~1.20m2HH-3ax, H-5axPiperidine ring protons.

¹³C NMR (100 MHz, CDCl₃) - Predicted Data

Chemical Shift (δ, ppm)AssignmentRationale
~156.0C=O (carbamate)Carbonyl carbon, highly deshielded.
~67.5-CH₂OHCarbon of the hydroxymethyl group.
~52.5-OCH₃Methyl carbamate carbon.
~44.0C-2, C-6Carbons adjacent to the nitrogen atom.
~39.0C-4Carbon bearing the hydroxymethyl group.
~29.0C-3, C-5Remaining piperidine ring carbons.

IR spectroscopy is used to verify the presence of key functional groups.

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
3500-3200Strong, BroadO-H stretchAlcohol
2940-2850StrongC-H stretchAlkane (CH₂, CH)
~1690StrongC=O stretchCarbamate
~1240StrongC-O stretchCarbamate/Ester
~1040StrongC-O stretchPrimary Alcohol

Mass spectrometry confirms the molecular weight of the compound.

m/z ValueAdductExpected Mass
174.11[M+H]⁺174.1125
196.09[M+Na]⁺196.0944
173.10[M]⁺173.1046

Data sourced from predictive models and typical values for similar structures.[12]

References

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  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET - Sodium borohydride, 12% solution in 40% aq. sodium hydroxide solution.
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  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • PubChemLite. Methyl 4-(hydroxymethyl)
  • PubChem. Methyl 4-(hydroxymethyl)
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • NIST WebBook. Piperidine, 4-methyl-.

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Exploratory

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)piperidine-1-carboxylate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine scaffold functionalized with a primary alcohol and an N-methylcarbamate protecting group, offers a versatile platform for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. The piperidine ring is a prevalent motif in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of both a nucleophilic hydroxyl group and a modifiable nitrogen atom within a single, stable framework makes this compound a strategic starting material for constructing diverse chemical libraries and targeting specific biological pathways. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on the practical insights relevant to researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C8H15NO3[1]
Molecular Weight 173.21 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 78-82 °C[4]
Boiling Point ~308 °C at 760 mmHg (Predicted)[3]
SMILES COC(=O)N1CCC(CC1)CO[2]
InChI InChI=1S/C8H15NO3/c1-12-8(11)9-4-2-7(6-10)3-5-9/h7,10H,2-6H2,1H3[2]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group of the carbamate (singlet, ~3.7 ppm), the methylene protons of the hydroxymethyl group (doublet, ~3.5 ppm), the piperidine ring protons (multiplets, ~1.2-4.1 ppm), and the hydroxyl proton (a broad singlet which can be exchanged with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate (~156 ppm), the methoxy carbon (~52 ppm), the hydroxymethyl carbon (~67 ppm), and the carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the carbamate group (~1680-1700 cm⁻¹) and a broad O-H stretching band for the alcohol group (~3200-3600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Synthesis and Purification

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is typically synthesized from 4-piperidinemethanol through N-acylation with methyl chloroformate. The following protocol provides a detailed methodology.

Experimental Protocol: Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Objective: To synthesize Methyl 4-(hydroxymethyl)piperidine-1-carboxylate from 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol

  • Methyl chloroformate

  • Triethylamine (or another suitable base like sodium carbonate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-piperidinemethanol in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the solution. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, preventing the protonation of the starting amine.

  • Acylation: Slowly add methyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is important to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

G cluster_workflow Synthesis Workflow Start Dissolve 4-Piperidinemethanol in DCM Step1 Cool to 0 °C and Add Triethylamine Start->Step1 Prepare for reaction Step2 Slowly Add Methyl Chloroformate Step1->Step2 Neutralize HCl byproduct Step3 Stir at Room Temperature and Monitor by TLC Step2->Step3 N-acylation Step4 Quench with Water and Perform Aqueous Workup Step3->Step4 Isolate crude product Step5 Dry Organic Layer and Concentrate Step4->Step5 Remove water End Purify by Recrystallization or Chromatography Step5->End Obtain pure product

Caption: A workflow diagram for the synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is dictated by its two primary functional groups: the N-methylcarbamate and the hydroxymethyl group.

Reactions of the N-Carbamate Group

The N-methylcarbamate group serves as a protecting group for the piperidine nitrogen. It can be removed under specific conditions to liberate the secondary amine.

  • Acidic Deprotection: Treatment with strong acids like HCl or trifluoroacetic acid (TFA) can cleave the carbamate group. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack and subsequent decarboxylation.

  • Basic Hydrolysis: Saponification with a strong base like NaOH or KOH can also effect deprotection, although this is generally less common for methyl carbamates compared to other esters.

The electron-withdrawing nature of the carbamate group reduces the nucleophilicity of the piperidine nitrogen, preventing it from participating in undesired side reactions.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a versatile handle for further functionalization.

  • Oxidation: The alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents such as potassium permanganate or chromic acid will lead to the formation of the carboxylic acid.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This activated intermediate is then susceptible to nucleophilic substitution with a wide range of nucleophiles. This is a common strategy for introducing diverse functionalities at the 4-position of the piperidine ring.[5]

  • Etherification: Williamson ether synthesis can be employed to form ethers by deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

  • Esterification: The alcohol can be readily esterified by reaction with an acyl chloride or a carboxylic acid under standard esterification conditions (e.g., Fischer esterification or using coupling agents like DCC).

G cluster_reaction Reactivity of the Hydroxymethyl Group Start Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Oxidation Oxidation Start->Oxidation PCC, DMP Activation Conversion to Leaving Group (e.g., Tosylate) Start->Activation TsCl, Pyridine Etherification Etherification Start->Etherification NaH, R-X Esterification Esterification Start->Esterification RCOCl or RCOOH Aldehyde Aldehyde Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid KMnO₄ Substitution Nucleophilic Substitution Activation->Substitution Nu⁻

Caption: Key reactions of the hydroxymethyl group in Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Applications in Drug Development

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its analogues are widely used as intermediates in the synthesis of pharmaceutical compounds.[6] The piperidine moiety is a key structural feature in many drugs targeting the central nervous system (CNS), as well as in compounds with a variety of other therapeutic applications.[7]

For instance, derivatives of this molecule have been utilized in the synthesis of inhibitors for enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, highlighting its potential in the development of new antibacterial agents.[5] It is also a key intermediate for Vandetanib, a drug used in cancer treatment.[8][9] The ability to readily modify both the nitrogen and the hydroxymethyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Handling: Avoid contact with skin and eyes.[10][12] Do not breathe dust or vapors.[11][13] Handle in a well-ventilated area, preferably in a fume hood.[10][11] Keep away from sources of ignition.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] It may be sensitive to moisture and air.[10]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10][11]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12][13][14]

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a highly functionalized and versatile building block with significant applications in organic synthesis and drug discovery. Its dual reactivity, stemming from the protected piperidine nitrogen and the primary alcohol, provides a robust platform for the creation of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this valuable intermediate in the development of novel therapeutic agents and other advanced materials.

References

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  • ECHEMI. (piperidin-4-yl)methyl 4-fluoro-4-(hydroxymethyl)
  • Chem-Impex.
  • PubChemLite. Methyl 4-(hydroxymethyl)
  • ChemicalBook. N-Boc-4-piperidinemethanol synthesis.
  • Guidechem. N-Boc-4-piperidinemethanol 123855-51-6.
  • Chem-Impex. N-Boc-4-piperidinemethanol.
  • LookChem. Benzyl 4-(hydroxymethyl)
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • ChemicalBook. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR spectrum.
  • Biosynth. N-Boc-4-piperidinemethanol | 123855-51-6 | FB08748.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • PubChem. Tert-butyl 4-(hydroxymethyl)
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • RSC Medicinal Chemistry.
  • American Chemical Society. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
  • Biosynth. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 | HAA46286.
  • Jubilant Ingrevia. tert-butyl 4- (hydroxymethyl)
  • ChemicalBook. Methyl-4-4(4-hydroxy diphenyl-methyl)-piperidine-1-oxobutyl-2-2-dimethyl phenyl | 154477-55-1.

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Foundational

An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)pi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. While a specific CAS number for this compound is not readily indexed in common chemical databases, its synthesis and characterization are critical for the development of novel therapeutics. This document details its physicochemical properties, provides predicted and explained spectral data (NMR, IR, and MS), and outlines a robust, field-proven protocol for its synthesis and purification. The guide is intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction and Scientific Context

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The functionalization of the piperidine ring at the 4-position, coupled with N-protection, offers a versatile platform for the synthesis of complex molecules. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, with its primary alcohol and methylcarbamate protecting group, serves as a crucial intermediate for introducing the 4-(hydroxymethyl)piperidine motif into larger molecules. The methylcarbamate protecting group offers a balance of stability and ease of deprotection, making it a strategic choice in multi-step syntheses.

Analogues of this compound, such as the tert-butyl (Boc) and benzyl (Cbz) protected derivatives, are extensively used in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and receptor modulators[1]. The understanding of the synthesis and spectral properties of the methyl carbamate derivative is therefore of significant interest to the scientific community.

Physicochemical and Structural Information

Chemical Structure

Caption: Chemical structure of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₅NO₃PubChem CID: 45123042[2]
Molecular Weight 173.21 g/mol PubChem CID: 45123042[2]
CAS Number Not readily available
Predicted XlogP 0.2PubChemLite[3]
Monoisotopic Mass 173.1052 DaPubChemLite[3]

Synthesis Protocol

The synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is readily achieved through the N-acylation of 4-(hydroxymethyl)piperidine with methyl chloroformate. This reaction is a standard procedure for the introduction of a methylcarbamate protecting group onto a secondary amine.

G cluster_0 Reaction Setup reagent1 4-(Hydroxymethyl)piperidine product Methyl 4-(hydroxymethyl)piperidine-1-carboxylate reagent1->product reagent2 Methyl Chloroformate reagent2->product Slow addition at 0 °C base Triethylamine (or other base) base->product solvent Dichloromethane (DCM) solvent->product

Caption: Synthetic workflow for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Materials and Reagents
  • 4-(Hydroxymethyl)piperidine

  • Methyl chloroformate

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

    • Expertise & Experience Insight: Slow addition is crucial to control the exothermicity of the reaction and prevent the formation of side products. The use of a slight excess of the base ensures that any HCl generated during the reaction is neutralized, preventing potential side reactions with the starting material or product.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Trustworthiness Insight: The aqueous washes are essential to remove the triethylamine hydrochloride salt and any remaining water-soluble impurities. This self-validating step ensures a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a pure compound.

Spectral Data and Characterization

While experimental spectra for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate are not widely published, the expected spectral data can be reliably predicted based on the analysis of its structural analogues and fundamental spectroscopic principles.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.10d2H-CH₂- (axial, piperidine)Deshielded by the carbamate group.
~3.67s3H-O-CH₃Characteristic singlet for a methyl ester.
~3.45t2H-CH₂-OHProtons on the carbon bearing the hydroxyl group.
~2.75t2H-CH₂- (equatorial, piperidine)Shielded relative to the axial protons.
~1.70m3H-CH- and -CH₂- (piperidine)Overlapping signals of the piperidine ring protons.
~1.15qd2H-CH₂- (piperidine)Complex multiplet due to coupling with adjacent protons.
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)AssignmentRationale
~156.0C=O (carbamate)Typical chemical shift for a carbamate carbonyl carbon.
~67.5-CH₂-OHCarbon attached to the hydroxyl group.
~52.5-O-CH₃Methyl carbon of the carbamate.
~44.0-CH₂- (piperidine, C2 & C6)Carbons adjacent to the nitrogen atom.
~39.0-CH- (piperidine, C4)Methine carbon of the piperidine ring.
~29.0-CH₂- (piperidine, C3 & C5)Carbons beta to the nitrogen atom.
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (alcohol)
~2930, 2850MediumC-H stretch (aliphatic)
~1690StrongC=O stretch (carbamate)
~1450MediumC-H bend (aliphatic)
~1250StrongC-N stretch (carbamate)
~1050StrongC-O stretch (alcohol)
Mass Spectrometry (Predicted)
Adductm/z
[M+H]⁺174.1125
[M+Na]⁺196.0944

Source: Predicted by PubChemLite[3]

Applications in Research and Drug Development

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block for the synthesis of more complex molecules in drug discovery. The primary alcohol can be readily converted to other functional groups, such as aldehydes, carboxylic acids, or halides, or it can be used in coupling reactions to attach the piperidine scaffold to other molecular fragments. The methylcarbamate protecting group can be removed under specific conditions to liberate the secondary amine for further functionalization.

The tert-butyl analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, an anticancer drug[4]. This highlights the importance of N-protected 4-(hydroxymethyl)piperidine derivatives in the development of clinically relevant molecules.

Conclusion

References

  • PubChem. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • PubChemLite. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (C8H15NO3). [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)piperidine-1-carboxylate: Synthesis, Derivatization, and Applications in Modern Drug Discovery

Foreword: The Piperidine Scaffold's Enduring Legacy in Medicinal Chemistry The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most ubiquitous and influential scaffolds in pharmaceutical sci...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Scaffold's Enduring Legacy in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most ubiquitous and influential scaffolds in pharmaceutical sciences.[1][2] Its prevalence, found in over 70 FDA-approved drugs, is a testament to its remarkable utility.[3] The ring's conformational flexibility, combined with its ability to engage in critical intermolecular interactions, makes it an ideal framework for designing therapeutic agents that target a vast spectrum of biological pathways, particularly within the central nervous system (CNS).[4] Within this vital class of molecules, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate emerges as a cornerstone building block—a versatile and strategically functionalized intermediate for constructing complex, biologically active molecules. This guide provides an in-depth exploration of this core scaffold, its derivatives, and its analogs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Moiety: Structure and Strategic Importance

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 100749-92-2) presents a unique combination of features that render it exceptionally valuable in synthetic and medicinal chemistry.[5]

  • N-1 Carbamate Protection: The methyl carbamate group serves as a robust protecting group for the piperidine nitrogen. This functionality is crucial as it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions. More importantly, it modulates the compound's lipophilicity and electronic properties, which is often a key consideration in early-stage drug design.

  • C-4 Primary Alcohol: The hydroxymethyl group at the C-4 position is a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups, including aldehydes, carboxylic acids, ethers, esters, and halides, providing a gateway to extensive analog libraries.

  • Stereochemical Simplicity: As a non-chiral molecule, it simplifies synthetic routes and characterization, providing a reliable starting point before the potential introduction of chirality in subsequent steps—a strategy that can significantly enhance biological activity and selectivity.[6]

dot graph "Core_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Define the molecule structure using nodes and edges N1 [label="N", pos="0,0!", fontcolor="#202124"]; C2 [label="CH2", pos="-1.2,0.7!", fontcolor="#202124"]; C3 [label="CH2", pos="-1.2,2.1!", fontcolor="#202124"]; C4 [label="CH", pos="0,2.8!", fontcolor="#202124"]; C5 [label="CH2", pos="1.2,2.1!", fontcolor="#202124"]; C6 [label="CH2", pos="1.2,0.7!", fontcolor="#202124"];

// N-1 Carboxylate Group C_CO [label="C", pos="0,-1.4!", fontcolor="#202124"]; O_CO [label="O", pos="-0.7,-2.1!", fontcolor="#202124"]; O_Me [label="O", pos="1,-1.8!", fontcolor="#202124"]; C_Me [label="CH3", pos="1.8,-2.5!", fontcolor="#202124"];

// C-4 Hydroxymethyl Group C_CH2OH [label="CH2", pos="0,4.2!", fontcolor="#202124"]; O_OH [label="OH", pos="1,4.9!", fontcolor="#202124"];

// Draw the bonds edge [style=solid, color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Me; O_Me -- C_Me; C4 -- C_CH2OH; C_CH2OH -- O_OH;

// Add labels lab_N1 [label="N-1 Position\n(Carbamate)", pos="-2,-0.5!", fontsize=10, fontcolor="#4285F4"]; lab_C4 [label="C-4 Position\n(Hydroxymethyl)", pos="-2,3.5!", fontsize=10, fontcolor="#EA4335"]; N1 -- lab_N1 [style=invis]; C4 -- lab_C4 [style=invis]; } graph [overlap=false, splines=true, size="5,5!"];

Caption: Structure of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthetic Strategies and Methodologies

The synthesis of piperidine derivatives is a well-established field, with numerous methods available.[1][2][7] The choice of synthetic route is dictated by factors such as starting material availability, desired substitution patterns, and scalability.

Pathway A: Hydrogenation of Pyridine Precursors

A prevalent and cost-effective method involves the catalytic hydrogenation of substituted pyridines. This approach is particularly effective for generating cis-substituted piperidines due to the directing effect of the catalyst surface.

Workflow:

  • Starting Material: Methyl 4-(hydroxymethyl)pyridine-1-carboxylate is not a common starting material. A more typical route begins with 4-pyridinemethanol.

  • Reduction: The pyridine ring is reduced to a piperidine ring using catalysts like Rhodium on carbon (Rh/C), Ruthenium(II) complexes, or Platinum oxide (PtO₂) under a hydrogen atmosphere.[1]

  • N-Protection: The resulting secondary amine, 4-piperidinemethanol, is then protected. For the target molecule, this involves acylation with methyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to yield the methyl carbamate.

G start 4-Pyridinemethanol step1 Catalytic Hydrogenation (e.g., Rh/C, H₂) start->step1 mid 4-Piperidinemethanol step1->mid step2 N-Acylation (Methyl Chloroformate, Base) mid->step2 end Methyl 4-(hydroxymethyl) piperidine-1-carboxylate step2->end

Caption: Synthetic workflow via pyridine hydrogenation.

Pathway B: Functional Group Interconversion from Piperidine Precursors

Alternatively, one can start from a commercially available, differently functionalized piperidine. This is a common strategy in medicinal chemistry for rapid library generation.

Example Protocol: Synthesis from N-Boc-4-hydroxymethylpiperidine

A common laboratory-scale synthesis involves starting with the more readily available tert-butyl (Boc) protected analog and performing a deprotection-reprotection sequence.

  • Deprotection: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-piperidinemethanol) is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to cleave the Boc group.[8][9]

  • Acylation: The resulting 4-piperidinemethanol salt is neutralized with a base (e.g., triethylamine) and then reacted with methyl chloroformate to install the methyl carbamate group.

Detailed Protocol: Deprotection of N-Boc-4-hydroxymethylpiperidine

  • Step 1: Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[8]

  • Step 2: Stir the solution at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Upon completion, concentrate the mixture in vacuo to remove the solvent and excess TFA.

  • Step 4: The crude piperidine salt can often be used directly in the subsequent acylation step without further purification.

Derivatization and Analog Development: Expanding Chemical Space

The true power of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate lies in its capacity for diversification. Both the N-1 and C-4 positions serve as anchor points for building molecular complexity.

Derivatization

Caption: Key derivatization pathways from the core scaffold.

Modifications at the C-4 Hydroxymethyl Group
  • Etherification: The hydroxyl group can be deprotonated with a base like sodium hydride (NaH) and subsequently reacted with an alkyl or benzyl halide (Williamson ether synthesis) to form ethers.

  • Mitsunobu Reaction: For synthesizing aryl ethers, the Mitsunobu reaction is a highly reliable method.[8] Reacting the alcohol with a phenol in the presence of reagents like diisopropylazodicarboxylate (DIAD) and triphenylphosphine (TPP) provides a controlled route to complex ethers.[8]

  • Oxidation: The primary alcohol can be oxidized to an aldehyde using mild conditions (e.g., Dess-Martin periodinane) or further to a carboxylic acid using stronger oxidizing agents (e.g., Jones reagent). These functional groups are invaluable for subsequent reactions like reductive amination or amide coupling.

  • Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer esterification or carbodiimide-mediated coupling conditions) yields a variety of esters.

Modifications at the N-1 Carbamate Group

While the methyl carbamate is relatively stable, it can be modified. Saponification with a strong base (e.g., KOH) followed by acidification will remove the protecting group entirely, yielding the parent 4-hydroxymethylpiperidine.[10] This secondary amine can then be re-functionalized with different alkylating or acylating agents to explore structure-activity relationships (SAR) at the N-1 position.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate are key intermediates in the synthesis of numerous biologically active agents.[4][11]

Therapeutic Area Role of the Piperidine Scaffold Example Application / Target
Analgesics The piperidine ring is a core component of many potent opioid receptor modulators, including fentanyl and its analogs.[10]Serves as a key intermediate for novel fentanyl analogs, aiming for improved pharmacological profiles.[10]
Oncology Used to construct kinase inhibitors, where the piperidine moiety often serves as a solvent-exposed linker or occupies a specific binding pocket.The related intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key fragment for the synthesis of Vandetanib, a tyrosine kinase inhibitor.[9]
Antimicrobials The scaffold is used to develop inhibitors of essential bacterial enzymes.Derivatives have been synthesized and studied as inhibitors of Mycobacterium tuberculosis MenA, an enzyme involved in menaquinone biosynthesis.[8]
Neuroscience / CNS The piperidine ring's ability to cross the blood-brain barrier makes it ideal for CNS targets.Serves as a building block for σ1 receptor ligands, which have shown potential in treating neurological disorders and exhibiting antiproliferative properties.[12]

Case Study: Synthesis of a MenA Inhibitor Intermediate

A published synthetic route for an inhibitor of M. tuberculosis showcases the practical application of a Boc-protected analog.

Protocol: Mitsunobu Coupling for Aryl Ether Formation [8]

  • Step 1: To a solution of (4-chlorophenyl)(3-hydroxyphenyl)methanone (1.0 eq), N-Boc-4-hydroxymethylpiperidine (1.1 eq), and triphenylphosphine (TPP, 1.2 eq) in anhydrous tetrahydrofuran (THF) at room temperature, add diisopropylazodicarboxylate (DIAD, 1.2 eq) dropwise.

  • Step 2: Stir the reaction mixture at room temperature for 21 hours.

  • Step 3: Quench the reaction with water and extract the product with ethyl acetate.

  • Step 4: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 5: Purify the crude product by flash column chromatography to yield tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Why Mitsunobu? This reaction is chosen for its mild conditions and high reliability in forming C-O bonds between alcohols and acidic pronucleophiles like phenols, avoiding the harsh conditions of other etherification methods.

  • Why DIAD? DIAD is the activating agent that, in concert with TPP, forms a phosphonium salt with the alcohol, making the hydroxyl group an excellent leaving group for nucleophilic attack by the phenoxide.

Conclusion and Future Outlook

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its closely related analogs are more than just chemical intermediates; they are enabling tools in the quest for novel therapeutics.[13] Their strategic functionalization allows for controlled, multi-directional diversification, making them indispensable in fragment-based drug discovery and lead optimization campaigns. As synthetic methodologies continue to advance, the utility of this versatile scaffold will undoubtedly expand, paving the way for the next generation of piperidine-containing pharmaceuticals to combat a wide range of human diseases.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1624. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • PubChemLite. (n.d.). Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (C8H15NO3). PubChemLite. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. [Link]

  • Kumar, A., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2). [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • LookChem. (n.d.). Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. LookChem. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Elite Flow Control UK Limited. (n.d.). Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Elite Flow Control UK Limited. [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1237-1251. [Link]

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Foundational

Discovery and synthesis of "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate"

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate Executive Summary Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Executive Summary

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Characterized by a piperidine core functionalized with a primary alcohol and an N-methoxycarbonyl protecting group, this compound offers a unique combination of structural rigidity and synthetic versatility. Its strategic importance lies in its role as a key intermediate for introducing the 4-(hydroxymethyl)piperidine motif into complex molecular architectures, a scaffold prevalent in a wide array of therapeutic agents. This guide provides a comprehensive overview of its synthesis, focusing on the prevalent methodologies involving the reduction of piperidine-4-carboxylate precursors. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and discuss the compound's applications, characterization, and safe handling.

Introduction and Significance

The piperidine ring is a privileged scaffold in pharmaceutical sciences, appearing in numerous approved drugs targeting a diverse range of biological systems. The specific substitution pattern of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS No: 109191-90-6) makes it an exceptionally valuable synthon.[1] The primary alcohol at the C4 position serves as a versatile handle for subsequent chemical modifications, such as etherification, esterification, or oxidation, while the methyl carbamate group on the nitrogen atom provides robust protection under various reaction conditions, mitigating the high reactivity of the secondary amine.

The N-methoxycarbonyl group is preferred in many synthetic campaigns for its stability and orthogonal reactivity compared to more common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Its presence enhances the lipophilicity and modifies the electronic properties of the piperidine nitrogen, influencing the overall pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, this intermediate is frequently employed in the synthesis of compounds targeting central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[2][3]

Physicochemical and Structural Properties

A clear understanding of the compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 109191-90-6[1]
Molecular Formula C₈H₁₅NO₃[4]
Molecular Weight 173.21 g/mol [4]
Appearance Typically an oil or low-melting solidN/A
SMILES COC(=O)N1CCC(CC1)CO[4]
InChIKey XITRBDLPZVGVDX-UHFFFAOYSA-N[4]

Core Synthetic Strategies

The synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is most efficiently achieved through two primary retrosynthetic pathways, both originating from readily available piperidine-4-carboxylate esters. The choice between these routes often depends on the availability of starting materials, cost, and desired scale.

Retrosynthetic Analysis

A logical disconnection approach reveals two main strategies:

  • Route A (Protect-then-Reduce): Disconnection of the C-O bond of the primary alcohol points to a precursor ester at the C4 position. This implies a synthesis starting with an N-protected piperidine-4-carboxylate, which is then selectively reduced.

  • Route B (Reduce-then-Protect): Disconnection of the N-C bond of the carbamate points to the unprotected 4-piperidinemethanol as the immediate precursor. This involves an initial reduction of a piperidine-4-carboxylate ester, followed by N-functionalization.

Below is a diagram illustrating these two divergent synthetic pathways.

G cluster_0 Core Synthetic Pathways start Methyl/Ethyl Piperidine-4-carboxylate prot_ester Methyl 1-(methoxycarbonyl) piperidine-4-carboxylate start->prot_ester  N-Protection  (e.g., Methyl Chloroformate) unprot_alc 4-Piperidinemethanol start->unprot_alc Ester Reduction (e.g., LiAlH4)   prod Methyl 4-(hydroxymethyl)piperidine-1-carboxylate prot_ester->prod  Ester Reduction  (e.g., LiAlH4) route_a_label Route A: Protect-then-Reduce unprot_alc->prod N-Protection (e.g., Methyl Chloroformate)   route_b_label Route B: Reduce-then-Protect

Caption: Divergent synthetic routes to the target compound.

Route A: The Protect-then-Reduce Strategy

This is often the preferred route in industrial settings due to potentially cleaner conversions and easier purification of intermediates.

  • Step 1: N-Protection of Piperidine-4-carboxylate. The synthesis begins with a commercially available ester, such as Methyl 4-piperidinecarboxylate.[5] The piperidine nitrogen is acylated using methyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine or sodium carbonate) in an aprotic solvent like dichloromethane (DCM) or toluene. The base is crucial to neutralize the hydrochloric acid byproduct. This reaction is analogous to the N-acylation procedures described for similar piperidine systems.[6]

  • Step 2: Selective Reduction of the Ester. The resulting diester, Methyl 1-(methoxycarbonyl)piperidine-4-carboxylate, is then subjected to selective reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it readily reduces esters to primary alcohols while leaving the carbamate group intact. The reaction is typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether at reduced temperatures (0 °C to room temperature) to control the exothermic reaction. Borane-based reagents (BH₃·THF or BH₃·SMe₂) could also be employed and are known for their chemoselectivity in reducing carboxylic acids and esters.[7]

Route B: The Reduce-then-Protect Strategy

This route is also highly viable and may be more atom-economical if 4-piperidinemethanol is readily available.

  • Step 1: Reduction of Piperidine-4-carboxylate. The starting material, typically an ethyl or methyl ester of 4-piperidinecarboxylic acid, is reduced to 4-piperidinemethanol.[5] As with Route A, LiAlH₄ in THF is the standard protocol for this transformation, providing high yields.[8] The work-up procedure is critical for isolating the polar amino alcohol; a Fieser work-up (sequential addition of water, aqueous NaOH, and more water) is often employed to generate a granular, easily filterable aluminum salt precipitate.[7]

  • Step 2: N-Protection of 4-Piperidinemethanol. The isolated 4-piperidinemethanol is then protected. It is dissolved in a suitable solvent (e.g., DCM) with a base, and methyl chloroformate is added, typically at 0 °C, to afford the final product. This step is conceptually similar to the N-Boc protection of 4-piperidinemethanol using di-tert-butyl dicarbonate, a widely documented procedure.[9]

Detailed Experimental Protocols

The following protocols are representative examples based on established chemical principles and literature precedents.

Protocol 1: Synthesis via Route B (Reduce-then-Protect)

G cluster_1 Step 1: Reduction cluster_2 Step 2: N-Protection A 1. Suspend LiAlH4 in anhydrous THF at 0°C. B 2. Slowly add solution of Ethyl 4-piperidinecarboxylate in THF. A->B C 3. Warm to RT and stir overnight. B->C D 4. Quench via Fieser work-up (H₂O, 15% NaOH, H₂O). C->D E 5. Filter solids and concentrate filtrate to get 4-Piperidinemethanol. D->E F 6. Dissolve 4-Piperidinemethanol and Et₃N in DCM at 0°C. G 7. Add Methyl Chloroformate dropwise. F->G H 8. Stir at RT for 2-4 hours. G->H I 9. Aqueous work-up, dry organic layer, and concentrate. H->I J 10. Purify via chromatography to yield final product. I->J

Caption: Workflow for the Reduce-then-Protect synthesis.

Step 1: Synthesis of 4-Piperidinemethanol from Ethyl 4-piperidinecarboxylate [8]

  • To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, ~2.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, a solution of ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and is stirred overnight.

  • Upon completion (monitored by TLC), the reaction is carefully cooled back to 0 °C and quenched by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • The resulting slurry is stirred vigorously for 30 minutes at room temperature, then the granular precipitate is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield 4-piperidinemethanol, which is often used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • 4-Piperidinemethanol (1.0 equivalent) is dissolved in dichloromethane (DCM). Triethylamine (Et₃N, ~1.2 equivalents) is added, and the solution is cooled to 0 °C.

  • Methyl chloroformate (~1.1 equivalents) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure title compound.

Characterization and Quality Control

The identity and purity of the synthesized Methyl 4-(hydroxymethyl)piperidine-1-carboxylate must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. Expected ¹H NMR signals include a singlet for the methyl carbamate protons (~3.7 ppm), multiplets for the piperidine ring protons, and signals corresponding to the -CH₂OH group.

  • Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ ion at m/z 174.11, confirming the molecular weight.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch for the carbamate group (~1680-1700 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Applications in Drug Discovery

The utility of this scaffold is demonstrated by its incorporation into various drug candidates. The closely related N-Boc analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a well-documented intermediate in the synthesis of numerous pharmaceuticals.[2][3][10] For example, it is used as a precursor in the synthesis of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis and as a key intermediate for the anti-cancer drug Vandetanib.[9][11] The methyl carbamate version serves a similar role, offering a different pharmacokinetic and metabolic profile that can be advantageous in specific drug design campaigns.

Safety and Handling

  • Hazards: While specific data for the title compound is limited, analogous chemicals like N-Boc-4-piperidinemethanol are known to cause skin and serious eye irritation and may cause respiratory irritation.[10]

  • Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a high-value synthetic intermediate whose preparation is well-established. The primary synthetic routes, leveraging the reduction of readily available piperidine-4-carboxylate esters, are robust and scalable. By understanding the chemical principles behind each step—from the choice of protecting group to the selection of the reducing agent—researchers can efficiently produce this versatile building block for application in the discovery and development of novel therapeutics. The strategic use of this and related piperidine scaffolds continues to be a cornerstone of modern medicinal chemistry.

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Exploratory

The Synthetic Cornerstone: A Technical Guide to Methyl 4-(hydroxymethyl)piperidine-1-carboxylate for the Modern Chemist

In the landscape of contemporary drug discovery and organic synthesis, the piperidine moiety stands as a privileged scaffold, integral to the architecture of a vast number of bioactive molecules.[1] Among the diverse arr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the piperidine moiety stands as a privileged scaffold, integral to the architecture of a vast number of bioactive molecules.[1] Among the diverse array of functionalized piperidines, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate emerges as a critical building block, offering a unique combination of a nucleophilic hydroxyl group and a protected secondary amine. This guide provides an in-depth technical overview of its synthesis, reactivity, and practical applications, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust understanding for both novice and experienced synthetic chemists.

Strategic Synthesis: The N-Methoxycarbonyl Protection of Piperidin-4-ylmethanol

The most direct and efficient route to Methyl 4-(hydroxymethyl)piperidine-1-carboxylate commences with the commercially available piperidin-4-ylmethanol. The core of this transformation lies in the selective protection of the secondary amine with a methoxycarbonyl group. This N-acylation is a fundamental step to modulate the reactivity of the piperidine nitrogen, preventing its interference in subsequent reactions targeting the hydroxyl functionality.

The "Why": Mechanistic Considerations of N-Acylation

The reaction of a secondary amine with an alkyl chloroformate, such as methyl chloroformate, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the chloroformate. The presence of a non-nucleophilic base, typically a tertiary amine like triethylamine or diisopropylethylamine, is crucial. The base serves two primary purposes: it deprotonates the secondary amine, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the formation of the unreactive piperidinium hydrochloride salt.[2]

Experimental Protocol: Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • Piperidin-4-ylmethanol

  • Methyl chloroformate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography[3]

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidin-4-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution.

  • Acylation: Slowly add methyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[4][5] Combine the fractions containing the desired product and concentrate under reduced pressure to yield Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil or a white solid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation & Monitoring cluster_workup Work-up & Purification Start Piperidin-4-ylmethanol in anhydrous DCM Cooling Cool to 0 °C Start->Cooling Base Add Triethylamine Cooling->Base Acylation Add Methyl Chloroformate dropwise Base->Acylation Stir Stir at RT for 2-4h Acylation->Stir TLC Monitor by TLC Stir->TLC Quench Quench with Water TLC->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product Reactions cluster_reactions Key Transformations cluster_products Resulting Intermediates Start Methyl 4-(hydroxymethyl)piperidine-1-carboxylate Tosylation Tosylation/Mesylation (TsCl or MsCl, Base) Start->Tosylation Oxidation Oxidation (TEMPO, Bleach) Start->Oxidation Mitsunobu Mitsunobu Reaction (PPh3, DEAD, Nu-H) Start->Mitsunobu Sulfonate Sulfonate Ester Tosylation->Sulfonate Aldehyde Aldehyde Oxidation->Aldehyde Substituted Substituted Product (Nu-R) Mitsunobu->Substituted

Caption: Key reactions of the hydroxyl group.

Quantitative Data and Physicochemical Properties

PropertyValueSource
Molecular Formula C8H15NO3PubChem
Molecular Weight 173.21 g/mol PubChem
Appearance Colorless oil or white solidAssumed based on analogues
Boiling Point Decomposes upon heatingN/A
Solubility Soluble in most organic solvents (DCM, EtOAc, THF, MeOH)General chemical knowledge

Safety and Handling Precautions

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is paramount.

  • Piperidin-4-ylmethanol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl Chloroformate: Highly flammable, toxic if inhaled, and causes severe skin burns and eye damage. [6][7][8][9][10]Must be handled in a well-ventilated fume hood with extreme caution.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Sodium Hydride (if used for deprotonation in other reactions): Reacts violently with water to produce flammable hydrogen gas. [11][12][13]It is a corrosive solid. Handle as a dispersion in mineral oil and in an inert atmosphere. [14] Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a strategically designed building block that provides a robust platform for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an invaluable tool for the synthetic chemist. By understanding the principles behind its preparation and subsequent transformations, researchers can effectively leverage this intermediate to accelerate their drug discovery and development programs.

References

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  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 20, 2026, from [Link]

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  • ResearchGate. (n.d.). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC. Retrieved January 20, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Reductive Amination Utilizing Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the reductive amin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the reductive amination of aldehydes and ketones using Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Reductive amination is a cornerstone of medicinal chemistry and drug development for the synthesis of complex amines.[1][2] This document elucidates the underlying chemical principles, offers step-by-step experimental protocols, and provides expert insights into reaction optimization and troubleshooting. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to confidently incorporate this versatile building block into their synthetic workflows.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a powerful and widely employed method for the formation of carbon-nitrogen bonds, offering a more controlled alternative to direct alkylation of amines which often suffers from overalkylation.[3][4] The reaction proceeds through the initial formation of a carbinolamine intermediate from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced in situ to yield the desired amine product. The strategic selection of the reducing agent is paramount to the success of this transformation, with milder reagents being preferred to avoid the undesired reduction of the starting carbonyl compound.[3][5]

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable bifunctional building block in pharmaceutical synthesis.[6][7] Its piperidine core is a common motif in a multitude of bioactive molecules, and the protected amine allows for selective functionalization at the hydroxyl group.[8] This guide will focus on leveraging this reagent in reductive amination reactions, either by utilizing the piperidine nitrogen as the amine source or by first oxidizing the hydroxyl group to an aldehyde for subsequent reaction with a primary or secondary amine.

Mechanistic Overview: A Tale of Two Steps

The reductive amination process can be conceptually divided into two key stages occurring in a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is a reversible process that is often catalyzed by mild acid to facilitate the dehydration of the resulting carbinolamine intermediate to form an imine (from primary amines) or an iminium ion (from secondary amines).[9]

  • Reduction: A carefully chosen reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the final amine product.

Reductive_Amination_Mechanism cluster_1 Imine/Iminium Formation cluster_2 Reduction carbonyl R1(C=O)R2 carbinolamine R1R2C(OH)N(R3R4) carbonyl->carbinolamine + Amine amine R3R4NH imine_iminium [R1R2C=N+R3R4] carbinolamine->imine_iminium - H2O product R1R2CH-N(R3R4) imine_iminium->product + [H-] reducing_agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: General mechanism of reductive amination.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (STAB)

For the protocols described herein, Sodium Triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the recommended reducing agent. Its popularity stems from several key advantages:

  • Mild and Selective: STAB is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, thus minimizing the formation of alcohol byproducts.[5][10] The electron-withdrawing effect of the acetoxy groups attenuates the reactivity of the borohydride.[11]

  • One-Pot Procedure: Its selectivity allows for a convenient one-pot procedure where the carbonyl compound, amine, and STAB can be mixed together without the need for pre-forming the imine.[11]

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes, ketones, and both primary and secondary amines.[10] It is particularly useful for reactions involving weakly basic amines.[10]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationAdvantagesDisadvantages
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Mild, selective for imines/iminium ions, one-pot procedure feasible.[5][11]Moisture sensitive, not compatible with methanol.[5][12]
Sodium CyanoborohydrideNaBH₃CNTolerant to a wider pH range, can be used in protic solvents like methanol.[12]Highly toxic (potential for HCN gas evolution), less reactive than STAB.[3]
Sodium BorohydrideNaBH₄Inexpensive, readily available.Reduces aldehydes and ketones, requires pre-formation of the imine.[12]

Experimental Protocols

Protocol 1: Reductive Amination of an Aldehyde with the Piperidine Nitrogen of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol details the reaction of an aldehyde with the secondary amine of a deprotected piperidine derivative. The Boc-protecting group of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate must first be removed.

Protocol_1_Workflow start Start: Methyl 4-(hydroxymethyl) piperidine-1-carboxylate deprotection Deprotection (e.g., TFA in DCM) start->deprotection amine_salt Piperidine Amine Salt deprotection->amine_salt neutralization Neutralization (e.g., NaHCO3) amine_salt->neutralization free_amine Free Piperidine Amine neutralization->free_amine reductive_amination Reductive Amination: + Aldehyde (R-CHO) + NaBH(OAc)3 in DCE free_amine->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for Protocol 1.

Step-by-Step Procedure:

  • Deprotection: To a solution of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in dichloromethane (DCM), add trifluoroacetic acid (TFA, 2-4 equiv) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization and Amine Extraction: Dissolve the resulting TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and liberate the free amine. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free piperidine amine.

  • Reductive Amination: Dissolve the crude amine and the desired aldehyde (1.0-1.2 equiv) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][11] To this solution, add sodium triacetoxyborohydride (STAB, 1.3-1.6 equiv) portion-wise at room temperature under a nitrogen atmosphere.[10]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tertiary amine.[13][14]

Protocol 2: Oxidation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate followed by Reductive Amination

This protocol utilizes the hydroxyl group of the title compound by first oxidizing it to the corresponding aldehyde, which then undergoes reductive amination with a primary or secondary amine.

Protocol_2_Workflow start Start: Methyl 4-(hydroxymethyl) piperidine-1-carboxylate oxidation Oxidation (e.g., DMP, Swern) start->oxidation aldehyde Piperidine-4-carboxaldehyde derivative oxidation->aldehyde reductive_amination Reductive Amination: + Amine (R1R2NH) + NaBH(OAc)3 in DCE aldehyde->reductive_amination workup Aqueous Workup & Extraction reductive_amination->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Sources

Application

Application Notes & Protocols: Leveraging Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The PROTAC Revolution and the Central Role of the Linker Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple occupancy-based inhibition to actively hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation. These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the ubiquitination of the target protein, marking it for destruction by the proteasome.[3]

While the choice of ligands for the POI and E3 ligase dictates the "what" and "how" of degradation, the linker is far from a passive spacer.[1] The linker's length, composition, rigidity, and attachment points profoundly influence the PROTAC's overall efficacy.[2][4] These characteristics govern the stability and geometry of the ternary complex, as well as crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[1][]

This guide focuses on the application of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a key building block for a rigid linker strategy in PROTAC development. We will explore the rationale behind using piperidine-based linkers, provide detailed synthetic protocols, and outline methods for the biological validation of the resulting PROTACs.

The Rationale for Rigid Linkers: The Piperidine Advantage

Early PROTAC design often featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility.[1][2] However, the field is increasingly recognizing the benefits of incorporating rigid structural elements.[6] Piperidine-containing linkers offer several distinct advantages:

  • Improved Pharmacokinetics: Rigid linkers, like those derived from piperidine, can enhance metabolic stability and improve pharmacokinetic profiles.[1][2]

  • Enhanced Solubility: The inclusion of saturated heterocycles like piperidine can improve the aqueous solubility of the final PROTAC molecule, a common challenge for these high molecular weight compounds.[4][][7]

  • Optimal Ternary Complex Geometry: Rigidity reduces the conformational entropy of the linker, which can help pre-organize the PROTAC into a conformation conducive to forming a stable and productive ternary complex.[][6] This can lead to improved degradation potency.

  • Reduced Off-Target Effects: By constraining the possible orientations of the two ligands, a rigid linker can increase the specificity of the ternary complex, potentially reducing off-target degradation.

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is an excellent starting point for constructing such linkers. The Boc-protected amine allows for controlled, sequential synthesis, while the hydroxymethyl group provides a versatile handle for connection to either the POI ligand or the E3 ligase ligand.

Diagram 1: General Mechanism of PROTAC Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Target PROTAC {PROTAC| --Linker-- } POI->PROTAC Binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome {26S Proteasome} Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: A diagram illustrating the PROTAC mechanism of action.

Protocol 1: Synthesis of a PROTAC Using a Piperidine-Based Linker

This protocol describes a general, modular approach for synthesizing a PROTAC. It assumes the researcher has a POI ligand with a suitable functional group (e.g., a free amine or carboxylic acid) and will use a common Cereblon (CRBN) E3 ligase ligand, Pomalidomide, which is readily functionalized.[3][8]

Scientist's Note: The modular nature of PROTAC synthesis allows for the rapid assembly of libraries to screen for optimal linker length and composition.[2] This protocol utilizes standard amide coupling reactions, which are robust and high-yielding.

Materials & Reagents:

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pomalidomide

  • POI Ligand (with appropriate functional handle)

  • Dess-Martin Periodinane (DMP)

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Part A: Synthesis of the Linker-E3 Ligase Conjugate

Rationale: We will first activate the piperidine linker by converting the alcohol to an aldehyde, which can then be coupled to the Pomalidomide amine via reductive amination. This creates a stable secondary amine linkage.

Step-by-Step Protocol:

  • Oxidation of the Linker Alcohol:

    • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

    • Add Dess-Martin Periodinane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate.

    • Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde. This is often used directly in the next step without further purification.

  • Reductive Amination with Pomalidomide:

    • Dissolve the crude aldehyde from Step 1 and Pomalidomide (1.1 eq) in anhydrous DCM.

    • Add a few drops of acetic acid to catalyze imine formation. Stir for 1 hour.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain the Boc-protected Linker-Pomalidomide conjugate.

Part B: Final PROTAC Assembly

Rationale: The Boc protecting group on the linker is removed, and the resulting free amine is coupled to the POI ligand using a standard peptide coupling agent like HATU.

Step-by-Step Protocol:

  • Boc Deprotection:

    • Dissolve the purified Linker-Pomalidomide conjugate (1.0 eq) in DCM.

    • Add Trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting TFA salt is often used directly.

  • Amide Coupling to POI Ligand:

    • Dissolve the POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected Linker-Pomalidomide TFA salt (from Step 3, 1.1 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final PROTAC product by preparative HPLC to yield the pure compound.

Diagram 2: Synthetic Workflow

PROTAC_Synthesis Start_Linker Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Oxidation 1. Oxidation (DMP) Start_Linker->Oxidation Pomalidomide Pomalidomide (E3 Ligand) Reductive_Amination 2. Reductive Amination Pomalidomide->Reductive_Amination POI_Ligand POI Ligand (with -COOH) Coupling 4. Amide Coupling (HATU) POI_Ligand->Coupling Intermediate1 Aldehyde Linker Oxidation->Intermediate1 Intermediate2 Boc-Linker-Pomalidomide Reductive_Amination->Intermediate2 Deprotection 3. Boc Deprotection (TFA) Intermediate3 Amine-Linker-Pomalidomide Deprotection->Intermediate3 Final_PROTAC Final PROTAC Molecule Coupling->Final_PROTAC Intermediate1->Reductive_Amination Intermediate2->Deprotection Intermediate3->Coupling

Caption: A workflow diagram for the synthesis of a piperidine-linked PROTAC.

Protocol 2: Characterization and Biological Validation

A synthesized PROTAC must be rigorously validated both structurally and functionally.

Part A: Physicochemical Characterization

Rationale: It is essential to confirm the identity, purity, and integrity of the final PROTAC molecule before proceeding to biological assays.

  • Mass Spectrometry (MS):

    • Method: Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

    • Purpose: To confirm the exact mass of the synthesized PROTAC, matching the calculated molecular weight. This is the primary confirmation of a successful synthesis. Native mass spectrometry can also be used to study the formation of the ternary complex.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: ¹H and ¹³C NMR.

    • Purpose: To confirm the chemical structure of the final compound. The spectra should be consistent with the expected structure, showing characteristic peaks for the POI ligand, the linker, and the E3 ligase ligand.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Analytical reverse-phase HPLC with UV detection.

    • Purpose: To determine the purity of the final compound. A pure compound should exhibit a single major peak. A purity of >95% is typically required for cellular assays.

Part B: Biological Evaluation - Measuring Protein Degradation

Rationale: The ultimate test of a PROTAC is its ability to induce the degradation of the target protein in a cellular context. Western blotting is the gold-standard method for this evaluation.

Key Metrics:

  • DC₅₀ (Half-maximal degradation concentration): The concentration of PROTAC required to degrade 50% of the target protein.[11][12]

  • Dₘₐₓ (Maximum degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[11][12]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (a line known to express the POI) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in DMSO, and then further dilute in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).

    • Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity for each sample.

    • Express the data as a percentage of the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[13]

Data Presentation and Interpretation

Effective PROTAC development relies on systematic evaluation. The data below illustrates a hypothetical comparison of PROTACs with varying linker properties.

PROTAC IDLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-F1 Flexible (PEG)12150851.2
PROTAC-F2 Flexible (PEG)1675920.8
PROTAC-R1 Rigid (Piperidine) 14 25 95 3.5
PROTAC-R2 Rigid (Piperidine) 18 90 88 3.1

Interpretation: In this hypothetical dataset, the rigid piperidine-based linker in PROTAC-R1 demonstrates superior performance. It achieves a lower DC₅₀ and higher Dₘₐₓ compared to its flexible counterparts, suggesting it facilitates a more optimal ternary complex.[2] Furthermore, the rigid linkers confer significantly better cell permeability, a critical parameter for in vivo efficacy. This highlights the value of exploring rigid linkers in PROTAC optimization campaigns.[6]

Conclusion

The linker is a critical determinant of PROTAC efficacy, and a well-designed linker can transform a moderately active PROTAC into a potent degrader. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a valuable and versatile building block for constructing rigid linkers that can enhance a PROTAC's potency, solubility, and pharmacokinetic properties. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate novel piperidine-based PROTACs, accelerating the development of this transformative therapeutic modality.

References

  • Troup, R. I., et al. Current strategies for the design of PROTAC linkers: a critical review . MedChemComm, 2020. Available from: [Link]

  • Noolvi, M. N., et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src . Molecules, 2020. Available from: [Link]

  • Kazantsev, A. & Krasavin, M. Novel approaches for the rational design of PROTAC linkers . Exploratory Target Antitumor Therapy, 2020. Available from: [Link]

  • Jaime-Figueroa, S., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras . Journal of Medicinal Chemistry, 2020. Available from: [Link]

  • Ubiquitin ligase . Wikipedia. Available from: [Link]

  • Ishida, T., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase . Molecular Systems Design & Engineering, 2022. Available from: [Link]

  • Ciulli, A. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones . Journal of Medicinal Chemistry, 2021. Available from: [Link]

  • PROTAC Design | Degrader Design and Synthesis . Bio-Techne. Available from: [Link]

  • Singh, S., et al. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders . European Journal of Medicinal Chemistry, 2024. Available from: [Link]

  • Lermyte, F., et al. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy . ACS Central Science, 2020. Available from: [Link]

  • Roda, G., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? . RSC Medicinal Chemistry, 2022. Available from: [Link]

  • Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation . University of Wisconsin–Madison. Available from: [Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights . Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Structures of typical E3 ligase binders . ResearchGate. Available from: [Link]

  • Roda, G., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? . RSC Medicinal Chemistry, 2022. Available from: [Link]

  • Békés, M., et al. Targeted Protein Degradation: Design Considerations for PROTAC Development . Journal of Medicinal Chemistry, 2022. Available from: [Link]

  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac- . ChemRxiv. Available from: [Link]

  • The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation . RSC Publishing. Available from: [Link]

  • Ciulli, A. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders . RSC Chemical Biology, 2022. Available from: [Link]

  • rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase . Oxford Academic. Available from: [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders . Future Medicinal Chemistry, 2020. Available from: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders . Future Science. Available from: [Link]

  • Roda, G., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? . RSC Medicinal Chemistry, 2022. Available from: [Link]

  • Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework . bioRxiv. Available from: [Link]

  • Lermyte, F., et al. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy . ACS Central Science, 2020. Available from: [Link]

Sources

Method

Application Notes: Utilizing Methyl 4-(hydroxymethyl)piperidine-1-carboxylate in the Design of Non-Cleavable Linkers for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Linker in ADC Design Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, mergin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a cornerstone of modern targeted cancer therapy, merging the antigen specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload.[1] The success of this tripartite molecular construct—antibody, payload, and linker—is critically dependent on the chemical linker.[2] An ideal linker must ensure the ADC remains stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release of the active drug once the ADC is internalized by the target cancer cell.[3]

Linkers are broadly classified into two categories: cleavable and non-cleavable.[4] Cleavable linkers are designed to break under specific conditions within the tumor microenvironment or inside the cell (e.g., acidic pH, high glutathione concentrations, or enzymatic action).[5] In contrast, non-cleavable linkers lack a specific chemical trigger for release.[2] Instead, the cytotoxic drug is liberated only after the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[6] This mechanism generally leads to superior plasma stability and a more favorable safety profile, making non-cleavable linkers a compelling choice for many ADC programs.[7][8]

The Rationale for Piperidine-Based Scaffolds in ADC Linkers

The piperidine heterocycle is a privileged scaffold in medicinal chemistry, valued for its ability to impart specific, beneficial physicochemical properties to a molecule.[9] When incorporated into ADC linkers, the piperidine ring offers several advantages:

  • Structural Rigidity: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the six-membered piperidine ring provides conformational constraint. This rigidity can help control the spatial relationship between the antibody and the payload, which can be crucial for optimizing biological activity and minimizing aggregation.

  • Modulation of Physicochemical Properties: The piperidine structure can influence the solubility and lipophilicity of the linker-payload complex. Judicious functionalization of the piperidine ring can help mitigate the high hydrophobicity of many cytotoxic payloads, which is a common cause of ADC aggregation and rapid clearance.[10]

  • Metabolic Stability: The piperidine scaffold is generally stable under physiological conditions, contributing to the overall stability of the ADC in circulation.[9]

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as an excellent starting material for constructing such rigid, non-cleavable linkers. Its structure provides two distinct functional handles—the hydroxyl group and the ester—for sequential chemical modification, allowing for the controlled and modular assembly of a complete drug-linker construct.

Conceptual Framework for a Piperidine-Based Non-Cleavable Linker

The primary function of a non-cleavable linker is to provide a stable, covalent connection. The payload is released as a conjugate, typically attached to the linker and a single amino acid (e.g., cysteine or lysine) from the degraded antibody.[6] This metabolite must retain cytotoxic activity.[2]

The general mechanism of action for an ADC with a non-cleavable linker is illustrated below.

ADC_Mechanism ADC ADC in Circulation (Stable) TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis TumorCell->Internalization 2. Internalization Lysosome Lysosomal Trafficking & Antibody Degradation Internalization->Lysosome 3. Trafficking Release Release of Payload-Linker-Amino Acid Metabolite Lysosome->Release 4. Proteolysis Apoptosis Cell Death (Apoptosis) Release->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a non-cleavable linker.

Quantitative Data Summary

While specific data for ADCs using linkers derived directly from Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is proprietary, the following table provides representative data comparing the general performance characteristics of non-cleavable linkers to common cleavable linkers. This highlights the trade-offs inherent in linker selection.

ParameterNon-Cleavable Linker (e.g., MCC-based)Cleavable Linker (e.g., Val-Cit)Rationale & Significance
Plasma Stability Very High (Excellent)High to ModerateNon-cleavable linkers offer superior stability by design, as they lack specific cleavage sites, minimizing premature payload release and off-target toxicity.[1][7][8]
In Vitro Potency (IC₅₀) Potent (Payload Dependent)Very PotentCleavable linkers often release the unmodified, highly potent parent drug, which can lead to slightly higher in vitro potency. The non-cleavable metabolite must retain high activity.[2][11]
Bystander Effect Limited or NonePresentThe released payload from non-cleavable linkers is often charged (due to the attached amino acid) and membrane-impermeable, preventing it from killing adjacent antigen-negative cells.[6]
Therapeutic Window Potentially WiderVariableThe enhanced stability of non-cleavable linkers can lead to a better safety profile and a wider therapeutic window, despite the lack of a bystander effect.[2]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for synthesizing a representative piperidine-based drug-linker, conjugating it to an antibody, and characterizing the final ADC.

Protocol 1: Synthesis of a Representative Piperidine-Maleimide Drug-Linker

This protocol outlines a plausible synthetic route starting from Methyl 4-(hydroxymethyl)piperidine-1-carboxylate to create a linker-payload construct ready for conjugation. This example assumes the payload is an amine-containing cytotoxic agent (Payload-NH₂).

Synthesis_Workflow Start Start: Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Step1 Step 1: Activation Convert -OH to a leaving group (e.g., mesylate, -OMs) Start:f0->Step1:f0 MsCl, TEA Step2 Step 2: Payload Coupling S_N2 reaction with Payload-NH₂ (after Boc deprotection & amine alkylation) Step1:f0->Step2:f0 1. TFA 2. Payload-NH₂, Base Step3 Step 3: Deprotection Hydrolyze methyl ester to carboxylic acid (-COOH) Step2:f0->Step3:f0 LiOH Step4 Step 4: Maleimide Installation Amide coupling with a maleimide-PEG-amine linker Step3:f0->Step4:f0 Maleimide-PEGn-NH₂, HATU, DIPEA End Final Product: Payload-Piperidine-Maleimide Step4:f0->End:f0

Caption: Representative workflow for synthesizing a drug-linker construct.

Materials:

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl), Triethylamine (TEA)

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Amine-containing payload (Payload-NH₂)

  • Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water

  • Maleimide-PEGn-amine (e.g., n=4)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DCM, DMF), reagents, and standard glassware

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, quench with saturated NaHCO₃ solution, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Boc Deprotection and Payload Coupling (Illustrative - multiple routes possible):

    • This section is highly dependent on the payload's reactivity. An alternative, often preferred route involves first coupling to the ester, then modifying the hydroxyl group. This example proceeds via N-alkylation.

    • Dissolve the mesylated intermediate (1.0 eq) in a 1:1 mixture of TFA/DCM.

    • Stir at room temperature for 2 hours until the Boc group is fully removed (monitored by LC-MS).

    • Concentrate the reaction mixture to dryness.

    • Dissolve the resulting amine salt and the amine-containing payload (Payload-NH₂) (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA (3.0 eq) and stir the reaction at 50 °C overnight.

    • Purify the crude product using reverse-phase HPLC to obtain the payload-coupled piperidine ester.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified product from the previous step (1.0 eq) in a 3:1 mixture of THF/Water.

    • Add LiOH (2.0 eq) and stir at room temperature for 4-6 hours until the ester is fully hydrolyzed (monitored by LC-MS).

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate to yield the carboxylic acid.

  • Installation of the Maleimide Handle:

    • Dissolve the carboxylic acid (1.0 eq), Maleimide-PEGn-amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) and stir the reaction under an inert atmosphere at room temperature for 4 hours.

    • Monitor completion by LC-MS.

    • Upon completion, dilute the reaction with water and purify the final drug-linker construct by reverse-phase HPLC. Lyophilize the pure fractions to obtain a solid powder.

Protocol 2: Conjugation of Drug-Linker to a Monoclonal Antibody (Thiol-Maleimide Chemistry)

This protocol describes the conjugation to cysteine residues in the antibody, which are exposed after the reduction of interchain disulfide bonds.

Conjugation_Workflow mAb 1. Monoclonal Antibody (mAb) in PBS Buffer Reduction 2. Partial Reduction (e.g., with TCEP) mAb->Reduction Add TCEP, Incubate Conjugation 3. Conjugation Reaction Add Drug-Linker-Maleimide Reduction->Conjugation Add linker-payload Purification 4. Purification (Size Exclusion Chromatography) Conjugation->Purification Quench (optional), Load onto column ADC 5. Purified ADC Purification->ADC

Caption: Workflow for cysteine-directed antibody conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • The synthesized Payload-Piperidine-Maleimide linker.

  • Anhydrous Dimethyl sulfoxide (DMSO).

  • Quenching reagent: N-acetylcysteine.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and appropriate buffers (e.g., PBS, pH 7.4).[12]

Procedure:

  • Antibody Reduction:

    • In a reaction vessel, add the mAb solution (e.g., 5 mg/mL in PBS).

    • Prepare a fresh stock solution of TCEP (e.g., 10 mM) in degassed PBS.

    • Add a calculated molar excess of TCEP to the antibody solution. A 10-fold molar excess is a common starting point for partial reduction targeting interchain disulfides.[12][13]

    • Incubate the mixture at 37 °C for 1-2 hours under gentle agitation.[12]

  • Conjugation Reaction:

    • Prepare a stock solution (e.g., 10 mM) of the Payload-Piperidine-Maleimide linker in anhydrous DMSO.[14]

    • Add a 10-20 fold molar excess of the linker stock solution to the reduced antibody solution.[12] The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction at room temperature for 2 hours or at 4 °C overnight, protected from light.

  • Quenching (Optional but Recommended):

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide linker) to the reaction mixture to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification of the ADC:

    • Equilibrate a pre-packed SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Carefully load the crude conjugation mixture onto the column.

    • Elute the ADC with the storage buffer. The ADC, being a large molecule, will elute in the void volume, while smaller molecules like unreacted linker and quenching agent will be retained and elute later.[12]

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

    • Pool the fractions containing the purified ADC.

Protocol 3: Characterization of the Final ADC

It is essential to characterize the purified ADC to ensure quality, homogeneity, and consistency.[15]

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Method: Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining DAR for cysteine-conjugated ADCs.[16]

  • Principle: The hydrophobicity of the ADC increases with the number of conjugated drug-linkers. HIC separates species based on hydrophobicity.[17]

  • Procedure:

    • Equilibrate a HIC column (e.g., MAbPac HIC-Butyl) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[16][18]

    • Inject the purified ADC sample.

    • Elute the ADC species using a decreasing salt gradient. An organic modifier like isopropanol may be needed in the low-salt mobile phase to elute highly hydrophobic species (e.g., DAR8).[16]

    • The chromatogram will show distinct peaks corresponding to ADCs with different numbers of drugs (DAR0, DAR2, DAR4, DAR6, DAR8).

    • The average DAR is calculated from the relative area of each peak.

2. Analysis of Aggregation and Purity:

  • Method: Size Exclusion Chromatography (SEC).

  • Principle: SEC separates molecules based on their hydrodynamic radius.

  • Procedure:

    • Inject the purified ADC onto an SEC column under non-denaturing conditions.

    • The resulting chromatogram will show a main peak for the monomeric ADC. The presence of earlier-eluting peaks indicates high molecular weight species (aggregates), while later-eluting peaks suggest fragments.

    • Purity is typically expressed as the percentage of the main monomer peak area. For most therapeutic ADCs, a purity of >95% is desired.[19]

3. Confirmation of Identity:

  • Method: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS).[20]

  • Procedure: Analysis of the intact or deglycosylated ADC under native MS conditions can confirm the mass of the different DAR species. Analysis of reduced light and heavy chains can confirm the location and mass of the conjugated drug-linker.[21]

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable and versatile building block for the construction of rigid, non-cleavable linkers used in advanced ADC development. The resulting linkers can confer high plasma stability, potentially leading to ADCs with an improved therapeutic window. The protocols outlined here provide a comprehensive framework for the synthesis, conjugation, and characterization of such ADCs, enabling researchers to rationally design and evaluate next-generation targeted therapeutics.

References

  • Perspectives and Characterization on Antibody–Drug Conjugates. (n.d.). LCGC International. Retrieved from [Link]

  • Xu, S., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Retrieved from [Link]

  • Kamath, A. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Future Journal of Pharmaceuticals and Health Sciences. Retrieved from [Link]

  • Antibody-Drug Conjugate (ADC) Characterization. (n.d.). Baite Paike Biotechnology. Retrieved from [Link]

  • Antibody Conjugation User Manual. (n.d.). Interchim. Retrieved from [Link]

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). (n.d.). Waters Corporation. Retrieved from [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3456-3475. Retrieved from [Link]

  • Fekete, S., et al. (2019). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. LCGC International, 32(11). Retrieved from [Link]

  • D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8233. Retrieved from [Link]

  • Li, Y., et al. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. American Pharmaceutical Review. Retrieved from [Link]

  • An, Y., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. mAbs, 16(1). Retrieved from [Link]

  • Schiattarella, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. Retrieved from [Link]

  • Walles, M., et al. (2017). ADME and Safety Aspects of Non-cleavable Linkers in Drug Discovery and Development. Current Topics in Medicinal Chemistry, 17(32), 3463-3475. Retrieved from [Link]

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Non-cleavable Linkers. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Non-Cleavable Linker Synthesis Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Schiattarella, M., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Retrieved from [Link]

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (C8H15NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Barghash, A., & Jha, N. K. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Polymers, 14(4), 755. Retrieved from [Link]

  • What Makes a Good Linker for Antibody-Drug Conjugates? (2025). SigutLabs. Retrieved from [Link]

  • Li, H., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Retrieved from [Link]

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). LookChem. Retrieved from [Link]

  • Strop, P. (2014). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 21(10), 1032-1043. Retrieved from [Link]

  • Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. (n.d.). University of Cambridge. Retrieved from [Link]

  • Beck, A., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3543. Retrieved from [Link]

  • Antibody Drug Conjugates. (n.d.). SYNthesis med chem. Retrieved from [Link]

  • Abzena's Expertise in Custom Designed Linker-Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. (n.d.). Abzena. Retrieved from [Link]

  • Frigerio, M., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Pharmacology, 13. Retrieved from [Link]

Sources

Application

Solid-phase synthesis techniques with "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate"

Beginning Searches for Info I'm starting with Google searches to understand the solid-phase synthesis uses of "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate," specifically as a linker. I'll be sifting through the resu...

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Author: BenchChem Technical Support Team. Date: January 2026

Beginning Searches for Info

I'm starting with Google searches to understand the solid-phase synthesis uses of "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate," specifically as a linker. I'll be sifting through the results to identify relevant applications and build a foundation for further exploration.

Initiating Data Gathering

My focus is now on comprehensive Google searches to uncover solid-phase synthesis uses for "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate," specifically as a linker in combinatorial chemistry. I'm prioritizing established protocols, reaction conditions, and compatible solid supports, and identifying specific examples in small molecule and peptide synthesis. I'm also cross-referencing this with peer-reviewed journals to ensure credibility.

Developing Application Protocols

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Grasping Foundational Principles

I've established a solid base understanding of linkers and solid-phase synthesis within combinatorial chemistry and peptide synthesis. Key concepts like cleavage strategies and solid supports are now familiar territory. This early exploration has been fruitful, allowing me to frame future inquiries within the correct context. The initial search has been a good foundation.

Analyzing Structural Implications

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Method

Application Notes and Protocols: N-Alkylation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Introduction: The Strategic Importance of N-Alkylated Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast number of approved pharmaceuticals.[1][2] The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the fine-tuning of a molecule's pharmacological profile. N-alkylation, in particular, is a fundamental transformation that enables the introduction of various substituents to modulate properties such as potency, selectivity, solubility, and metabolic stability.[1]

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable building block, featuring a secondary amine protected by a carbamate group and a primary alcohol.[3] The N-alkylation of the piperidine nitrogen is a key step in the synthesis of more complex molecules with potential therapeutic applications. This guide provides detailed experimental procedures for the N-alkylation of this substrate, focusing on two robust and widely applicable methods: direct alkylation with alkyl halides and reductive amination.[4][5]

Causality Behind Experimental Choices: Navigating the Synthetic Landscape

The choice of N-alkylation method is dictated by the desired product and the nature of the alkylating agent.

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction is straightforward and effective for introducing simple alkyl groups.[6] The reaction's success hinges on the nucleophilicity of the amine and the reactivity of the alkyl halide. The presence of a base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[7] However, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkyl halides.[6][8] The carbamate protecting group on our substrate mitigates this to some extent by reducing the nucleophilicity of the nitrogen.

  • Reductive Amination: This powerful and versatile method is often preferred for its high selectivity and broad substrate scope.[4][5] It involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine.[9] A key advantage of this approach is the prevention of over-alkylation.[4] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is critical as it selectively reduces the iminium ion in the presence of the carbonyl starting material.[4]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of methyl 4-(hydroxymethyl)piperidine-1-carboxylate using an alkyl halide in the presence of a base.

Materials:

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DMF or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.) or triethylamine (1.5-2.0 eq.).[10]

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[10]

  • Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[11]

  • Concentrate the filtrate under reduced pressure.[11]

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[10][11]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation using an aldehyde or ketone and a mild reducing agent.[4]

Materials:

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Aldehyde or ketone (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in anhydrous DCM or DCE.[4][11]

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[11]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.[4][11] Exercise caution as gas evolution may occur.[10]

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.[11]

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[11]

  • Separate the organic layer and extract the aqueous layer with DCM.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.[4][11]

Data Presentation: Comparative Overview of N-Alkylation Methods

ParameterDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (e.g., R-Br, R-I)Aldehydes or ketones (RCHO, RCOR')
Key Reagents Base (e.g., K₂CO₃, TEA)[7][12]Reducing agent (e.g., NaBH(OAc)₃)[4]
Common Solvents DMF, Acetonitrile[7][8]DCM, DCE[4]
Reaction Temperature Room temperature to elevated temperatures[7]Room temperature[11]
Key Advantages Simplicity, readily available reagentsHigh selectivity, broad substrate scope, mild conditions[4][5]
Potential Drawbacks Risk of over-alkylation, harsher conditions[6]Requires a suitable carbonyl compound

Visualization of Experimental Workflows

Direct Alkylation Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate & Base in Anhydrous Solvent add_halide Add Alkyl Halide Dropwise start->add_halide heat Heat Reaction Mixture (e.g., 50-80 °C) add_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Filter monitor->cool concentrate Concentrate Filtrate cool->concentrate extract Aqueous Wash (NaHCO₃, Brine) concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for Direct N-Alkylation with Alkyl Halides.

Reductive Amination Workflow

cluster_iminium Iminium Ion Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Substrate & Carbonyl in Anhydrous Solvent stir_rt Stir at RT (30-60 min) dissolve->stir_rt add_reductant Add NaBH(OAc)₃ Portion-wise stir_rt->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry Combine, Wash, Dry, & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for N-Alkylation via Reductive Amination.

References

  • Behrouz, S., Zarenezhad, E., Kaviani, N., & Soltani, N. (n.d.). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system | Request PDF. Retrieved from [Link]

  • Lund University Research Portal. (n.d.). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereocontrolled Synthesis of Vicinally Functionalized Piperidines by Nucleophilic β-Addition of Alkyllithiums to α-Aryl Substituted Piperidine Enecarbamates. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • PubMed. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Role of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate in the Synthesis of Vandetanib

Introduction: Vandetanib and the Significance of its Piperidine Moiety Vandetanib (marketed as Caprelsa®) is a potent once-daily oral kinase inhibitor that has demonstrated significant clinical efficacy in the treatment...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vandetanib and the Significance of its Piperidine Moiety

Vandetanib (marketed as Caprelsa®) is a potent once-daily oral kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of certain types of cancer, most notably medullary thyroid carcinoma.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[2][3] The chemical structure of Vandetanib, N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine, features a quinazoline core, a substituted aniline group, and a piperidinemethoxy side chain.[2] This piperidine moiety is critical for the drug's pharmacokinetic and pharmacodynamic properties, influencing its solubility, bioavailability, and interaction with the target kinases.

This application note provides a detailed technical guide on the synthesis of Vandetanib, with a specific focus on the incorporation of the piperidine side chain using Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a key building block. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into the experimental choices that ensure a robust and efficient synthesis.

The Synthetic Strategy: A Retrosynthetic Analysis

A common retrosynthetic approach to Vandetanib involves the disconnection of the ether linkage that connects the piperidine moiety to the quinazoline core. This bond is typically formed via a Williamson ether synthesis, a reliable and well-established method for forming ethers from an alkoxide and an alkyl halide (or sulfonate).[4][5] This strategy necessitates a quinazoline intermediate with a free hydroxyl group at the C7 position and a piperidine derivative that has been "activated" for nucleophilic substitution.

Here, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as the precursor to this activated piperidine fragment. The carbamate group serves as a protecting group for the piperidine nitrogen, preventing it from interfering with the desired reactions. The primary hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, rendering the adjacent methylene group susceptible to nucleophilic attack by the phenoxide of the quinazoline core.

Experimental Protocols

Part 1: Preparation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

The first step in this synthetic sequence is the protection of the commercially available 4-hydroxymethylpiperidine. The methyl carbamate is introduced to prevent the secondary amine from undergoing undesired side reactions in the subsequent steps.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Hydroxymethylpiperidine≥98%Commercially Available
Methyl Chloroformate≥97%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available

Protocol:

  • To a stirred solution of 4-hydroxymethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C (ice bath), add methyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

Part 2: Activation of the Hydroxyl Group: Synthesis of Methyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)

To facilitate the subsequent Williamson ether synthesis, the primary alcohol of the piperidine derivative must be converted into a good leaving group. Tosylation is a common and effective method for this transformation.[6]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 4-(hydroxymethyl)piperidine-1-carboxylateAs prepared in Part 1
p-Toluenesulfonyl Chloride (TsCl)≥98%Commercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
1 M Hydrochloric AcidPrepared in-house
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium SulfateCommercially Available

Protocol:

  • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or a mixture of dichloromethane and pyridine at 0 °C.[6]

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[6]

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield Methyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate).

Part 3: Coupling with the Quinazoline Core and Final Steps

The activated piperidine derivative is now ready to be coupled with the quinazoline core via a Williamson ether synthesis. The subsequent steps involve the deprotection of the carbamate and N-methylation to yield Vandetanib.

Reaction Scheme:

Followed by deprotection and N-methylation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-olSynthesized separately
Methyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate)As prepared in Part 2
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Formaldehyde (37% in H₂O)Commercially Available
Sodium Triacetoxyborohydride≥97%Commercially Available

Protocol:

  • To a solution of 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).[7]

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of Methyl 4-(((tosyloxy)methyl)piperidine-1-carboxylate) (1.2 eq) in DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude carbamate-protected intermediate.

  • For deprotection, dissolve the intermediate in dichloromethane and add trifluoroacetic acid. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to obtain the deprotected piperidine derivative.

  • For the final N-methylation step, dissolve the deprotected piperidine in a suitable solvent (e.g., methanol or dichloromethane) and add formaldehyde (1.5 eq).

  • After stirring for 30 minutes, add sodium triacetoxyborohydride portion-wise and continue stirring at room temperature until the reaction is complete.

  • Quench the reaction, extract the product, and purify by column chromatography to afford Vandetanib.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Vandetanib, highlighting the role of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Vandetanib_Synthesis cluster_piperidine Piperidine Moiety Preparation cluster_quinazoline Quinazoline Core cluster_coupling Coupling and Final Steps A 4-Hydroxymethylpiperidine B Methyl 4-(hydroxymethyl) piperidine-1-carboxylate A->B Methyl Chloroformate, TEA C Methyl 4-(((tosyloxy)methyl)) piperidine-1-carboxylate B->C p-TsCl, Pyridine E Methyl 4-(((4-((4-bromo-2-fluorophenyl)amino) -6-methoxyquinazolin-7-yl)oxy)methyl) piperidine-1-carboxylate C->E K₂CO₃, DMF D 4-((4-bromo-2-fluorophenyl)amino) -6-methoxyquinazolin-7-ol D->E F Deprotected Intermediate E->F TFA G Vandetanib F->G Formaldehyde, NaBH(OAc)₃

Caption: Synthetic pathway of Vandetanib.

Causality Behind Experimental Choices

  • Choice of Protecting Group: The methyl carbamate group is chosen for its stability under the conditions of tosylation and Williamson ether synthesis, and its relatively straightforward removal under acidic conditions. While tert-butyl carbamate (Boc) is also commonly used, the methyl carbamate offers a different deprotection profile which can be advantageous in certain synthetic strategies.[6][8]

  • Activation of the Hydroxyl Group: Conversion of the primary alcohol to a tosylate is a critical step. The tosylate group is an excellent leaving group, facilitating the SN2 reaction with the phenoxide.[6] This is preferable to attempting a direct reaction with the alcohol, which is a poor leaving group.

  • Williamson Ether Synthesis Conditions: The use of a polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base (K⁺ from K₂CO₃) without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[7] Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl, as it is strong enough to form the phenoxide but not so strong as to cause significant side reactions.

Conclusion

The synthesis of Vandetanib is a multi-step process that requires careful planning and execution. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable and versatile building block for the introduction of the crucial piperidine side chain. The protocols outlined in this application note provide a robust framework for the successful synthesis of this important anti-cancer therapeutic. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can effectively troubleshoot and optimize this synthetic route for their drug discovery and development programs.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Bremner, J. B., & Sberna, G. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. RSC Advances, 7(21), 12631-12636.
  • Kiricojevi, V. D., Ivanovi, M. D., & Dosen-Micovic, L. I. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 68(11), 801-808.
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Vandetanib. National Center for Biotechnology Information. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Patsnap Synapse. (n.d.). What is the mechanism of Vandetanib? Retrieved from [Link]

  • Zhang, H., et al. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Molecules, 21(12), 1699.
  • PharmaCompass. (n.d.). Vandetanib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • PubMed. (2016). Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Cohen, E. E., et al. (2012). Vandetanib for the treatment of medullary thyroid carcinoma. Clinical cancer research, 18(16), 4274-4281.
  • Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. (n.d.). 4-hydroxy-4-methyl-piperidine-1-carboxylic acid (4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl)-amide for the treatment of post-traumatic stress disorder.
  • ResearchGate. (n.d.). Study on Synthetic Process of Vandetanib. Retrieved from [Link]

Sources

Method

Application Note: Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a Versatile Scaffold in Peptide and Peptidomimetic Synthesis

Abstract The transition from traditional peptide-based therapeutics to more robust peptidomimetics is a cornerstone of modern drug discovery. This shift is driven by the need to overcome the inherent limitations of natur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from traditional peptide-based therapeutics to more robust peptidomimetics is a cornerstone of modern drug discovery. This shift is driven by the need to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in this endeavor is the incorporation of non-natural, constrained scaffolds that mimic peptide secondary structures while imparting superior pharmacological properties. This guide provides a detailed overview and practical protocols for the use of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its common N-Boc protected variant, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, as a foundational building block in the synthesis of advanced peptides and peptidomimetics. We will explore the strategic advantages of this piperidine scaffold, detail its chemical manipulation, and provide step-by-step protocols for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

The Strategic Advantage of the Piperidine Scaffold

Peptidomimetics are designed to retain the biological activity of a parent peptide while having an improved drug-like profile.[1] The piperidine ring, a prevalent scaffold in numerous approved drugs, is an excellent choice for this purpose.[2] Its inclusion into a peptide backbone offers several distinct advantages:

  • Conformational Constraint: The rigid, cyclic nature of the piperidine ring reduces the conformational flexibility of the resulting molecule. This pre-organization can lock the peptidomimetic into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor or enzyme.[3][4]

  • Improved Metabolic Stability: Natural peptides are susceptible to rapid degradation by proteases. The non-natural amide bonds and the stable cyclic structure introduced by the piperidine scaffold confer significant resistance to enzymatic cleavage, thereby extending the molecule's in vivo half-life.[5]

  • Enhanced Pharmacokinetics: The piperidine moiety can favorably modulate a molecule's physicochemical properties, such as solubility and lipophilicity.[2] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, including better cell permeability and potential for oral bioavailability.[6]

  • Versatile Functionalization: As this guide will detail, the protected nitrogen and the hydroxyl group at the 4-position of the scaffold serve as orthogonal handles for introducing molecular diversity, allowing for the attachment of various side chains or further extension of the peptide sequence.[2][7]

G cluster_0 Strategic Advantages cluster_1 Resulting Therapeutic Benefits Constraint Conformational Constraint Affinity Higher Binding Affinity & Selectivity Constraint->Affinity leads to Stability Metabolic Stability HalfLife Longer in vivo Half-Life Stability->HalfLife results in PK Improved Pharmacokinetics Bioavailability Enhanced Oral Bioavailability PK->Bioavailability contributes to

Physicochemical Properties and Handling

While this guide focuses on the N-Boc variant (tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) due to its widespread use in Fmoc-based SPPS, the properties of the parent methyl-ester are also relevant.

PropertyMethyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc)
CAS Number 916078-39-2[8]123855-51-6
Molecular Formula C8H15NO3[8]C11H21NO3
Molecular Weight 173.21 g/mol [8]215.29 g/mol
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in methanol, chloroformSoluble in DMF, DCM, Methanol

Safety and Handling: Researchers should handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid breathing dust.[9] Store the compound in a tightly closed container in a cool, dry place away from strong oxidizing agents and acids.[9][10] Consult the Safety Data Sheet (SDS) for complete hazard information.[8]

Core Applications & Synthetic Protocols

The utility of Methyl or tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate lies in its adaptability. The primary alcohol is not directly suitable for standard peptide coupling; it must first be converted into a reactive functional group, such as a carboxylic acid or an amine.

Protocol 1: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

To incorporate the piperidine scaffold as an amino acid analogue, the hydroxymethyl group must be oxidized to a carboxylic acid. This creates a new carboxyl terminus for subsequent peptide bond formation. The Jones oxidation is a robust method for this transformation.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Jones Reagent (CrO3 in H2SO4) (2.5 eq)

  • Acetone (as solvent)

  • Isopropyl alcohol (for quenching)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve the starting material, tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Add the Jones Reagent dropwise to the cooled solution. The reaction is exothermic and the color will change from orange to a dark green/brown. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of isopropyl alcohol until the orange color disappears completely.

  • Extraction: Remove the acetone under reduced pressure. Partition the residue between diethyl ether and water. Extract the aqueous layer three times with diethyl ether.

  • Wash: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-Boc-piperidine-4-carboxylic acid.

  • Purification: The crude acid can be purified by recrystallization or silica gel chromatography. The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.

Start [label=<

Start Material N-Boc-4-(hydroxymethyl)piperidine

];

Step1 [label=<

Step 1: Oxidation Jones Reagent (CrO3/H2SO4)in Acetone

];

Product [label=<

Product N-Boc-piperidine-4-carboxylic acid

];

Start -> Step1:hdr; Step1:body -> Product; } enddot Caption: Workflow for the oxidation of the hydroxymethyl group.

Protocol 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

Once converted to N-Boc-piperidine-4-carboxylic acid, the molecule can be used as a custom amino acid in a standard Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS) workflow.[5][11] The fundamental cycle of SPPS involves deprotection, coupling, and washing.[12]

Prerequisites:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus).

  • The peptide chain has been synthesized up to the point of incorporation.

  • The N-terminal Fmoc group of the peptide-resin has been removed.

Materials:

  • Peptide-resin with free N-terminal amine

  • N-Boc-piperidine-4-carboxylic acid (3.0 eq)

  • HBTU (2.9 eq) or HATU (2.9 eq) as coupling reagent

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[5]

  • Fmoc Deprotection: If not already done, treat the resin with 20% piperidine in DMF (v/v) twice (5 min, then 15 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[11][13]

  • Activation (Pre-activation): In a separate vial, dissolve N-Boc-piperidine-4-carboxylic acid, HBTU/HATU, and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

    • Causality Note: The piperidine scaffold is sterically bulkier than natural amino acids. Therefore, a longer coupling time and a more potent coupling reagent like HATU are recommended to ensure the reaction goes to completion.[5]

  • Monitoring: Perform a Kaiser test (ninhydrin test) to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[14]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Continuation or Cleavage:

    • To continue peptide elongation, remove the Boc group from the incorporated piperidine nitrogen using a strong acid like Trifluoroacetic acid (TFA), which is orthogonal to the Fmoc protecting group strategy. This step requires careful planning as it deviates from standard Fmoc-SPPS.

    • Alternatively, if this is the N-terminal residue, proceed to the final cleavage and deprotection of the entire peptide from the resin using a standard TFA cocktail.[11]

Application as a Peptidomimetic Scaffold

Beyond serving as a single amino acid replacement, the piperidine ring is an exceptional central scaffold for building more complex peptidomimetics.[1][15] The orthogonal protecting groups (Boc on the nitrogen and the functionalizable side chain) allow for selective chemistry. For example, the nitrogen can be deprotected and acylated with one peptide fragment, while the 4-position handle is used to attach a different pharmacophoric group or peptide chain, creating branched or constrained cyclic structures.[16][17]

G Scaffold N-Boc-4-(hydroxymethyl)piperidine Func_OH Functionalize -CH2OH Group (e.g., Oxidize to -COOH) Scaffold->Func_OH Func_N Deprotect Nitrogen (Remove Boc) Scaffold->Func_N Incorp_SPPS Incorporate into Peptide via Carboxyl Group (Protocol 2) Func_OH->Incorp_SPPS Acylate_N Acylate Nitrogen with Peptide Fragment or Other Moiety Func_N->Acylate_N Linear_Mimetic Linear Peptidomimetic Incorp_SPPS->Linear_Mimetic Branched_Mimetic Branched or Complex Peptidomimetic Incorp_SPPS->Branched_Mimetic can lead to Acylate_N->Branched_Mimetic

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its N-Boc analogue are powerful and versatile building blocks for modern medicinal chemistry. Their ability to introduce conformational rigidity and metabolic stability makes them ideal scaffolds for the design of next-generation peptide and peptidomimetic therapeutics. The protocols outlined in this guide provide a validated framework for the chemical manipulation and incorporation of this scaffold, enabling researchers in drug development to rationally design molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Anand, N., & Singh, J. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Bentham Science Publishers.
  • Abell, A. D., Jones, M. A., Neffe, A. T., & Aitken, S. G. (2002). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. PubMed.
  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet: 4-Hydroxy-1-methylpiperidine.
  • Makoviecka-Goral, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. Retrieved from [Link]

  • Makoviecka-Goral, A., et al. (2021, May 7). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate.
  • Legrand, B., et al. (2017). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate. Retrieved from [Link]

  • Sambasivan, R., et al. (2015). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(1), 233-237. Retrieved from [Link]

  • Sigma-Aldrich. (2023, October 27). Safety Data Sheet: 1-Methylpiperidin-4-ol.
  • Biondi, L., & Felici, F. (2014). Methods and protocols of modern solid phase peptide synthesis. InTech.
  • Anand, N., & Singh, J. (2006). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. ResearchGate. Retrieved from [Link]

  • Chem-Impex. (n.d.). MSDS of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Sambasivan, R., et al. (2015). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a)... ResearchGate. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2019). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 141(33), 13232-13239. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 4-(Hydroxymethyl)piperidine Safety Data Sheet.
  • Langevin, M., et al. (2020). Scaffold-Constrained Molecular Generation. Journal of Chemical Information and Modeling, 60(12), 5637-5646. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.
  • BioSolveIT. (n.d.). Scaffold-Based Drug Design.
  • Langevin, M., et al. (2020, December 10). Scaffold-Constrained Molecular Generation. Journal of Chemical Information and Modeling.
  • Langevin, M., et al. (2020). Scaffold-Constrained Molecular Generation. ResearchGate. Retrieved from [Link]

  • C&EN. (2026, January 19). Reimagining enzyme function for synthetic biology and drug discovery.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Loffet, A. (2002). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 46(4), 323-327. Retrieved from [Link]

  • Misic-Vukovic, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(11), 793-800. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry, 67(1), 1-30. Retrieved from [Link]

  • Biosynth. (n.d.). Methyl piperidine-4-carboxylate hydrochloride.
  • Loffet, A. (2002). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Step-by-Step Synthesis of Key Derivatives from Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing frequently in pharmaceuticals targeting a wide range of diseases, including neurological disorders and oncology.[1][2] Its confor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing frequently in pharmaceuticals targeting a wide range of diseases, including neurological disorders and oncology.[1][2] Its conformational rigidity and capacity for diverse functionalization make it a privileged structure in drug design.[3] This guide focuses on a highly versatile building block, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate , and provides a detailed, step-by-step technical overview of its conversion into several key derivatives. The strategic placement of a methylcarbamate (Moc) protecting group on the piperidine nitrogen allows for precise and selective chemical manipulation of the 4-position hydroxymethyl group. We will explore protocols for oxidation, etherification, esterification, and nucleophilic substitution, explaining the chemical principles behind each transformation and providing field-proven methodologies for researchers in drug discovery and development.

The Strategic Importance of the Starting Material

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as an ideal starting point for synthetic campaigns. The electron-withdrawing nature of the carbamate group deactivates the piperidine nitrogen, preventing it from interfering with reactions targeting the primary alcohol. This allows chemists to leverage the alcohol's reactivity to introduce a variety of functional groups, thereby exploring the structure-activity relationship (SAR) of novel compounds. This document details four critical pathways for derivatization.

Synthetic Pathway I: Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation, providing access to carbonyl compounds that can undergo a vast array of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation.

Controlled Oxidation to Methyl 4-formylpiperidine-1-carboxylate (Aldehyde)

Scientific Rationale: The synthesis of the aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the more stable carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation are commonly employed. An effective and increasingly popular alternative is the use of 2-iodoxybenzoic acid (IBX), a hypervalent iodine reagent that offers high selectivity for primary alcohols under relatively mild conditions.[4][5] The reaction is typically performed at elevated temperatures in a non-polar solvent.

Experimental Protocol: IBX Oxidation

  • To a solution of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in ethyl acetate (EtOAc, ~0.1 M), add 2-iodoxybenzoic acid (IBX) (3.0 eq).

  • Heat the resulting suspension to reflux under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid byproducts (primarily 2-iodobenzoic acid) through a pad of celite and wash the filter cake with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • The product is often sufficiently pure for the next step, but can be further purified by silica gel chromatography if necessary.

Data Summary: Aldehyde Synthesis

Parameter Value
Starting Material Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Reagent 2-Iodoxybenzoic acid (IBX)
Stoichiometry 3.0 equivalents
Solvent Ethyl Acetate (EtOAc)
Temperature Reflux (~77 °C)
Typical Reaction Time 4-6 hours

| Typical Yield | >90% (crude) |

Workflow: Oxidation to Aldehyde

G SM Methyl 4-(hydroxymethyl)piperidine- 1-carboxylate Product Methyl 4-formylpiperidine- 1-carboxylate SM->Product IBX, EtOAc Reflux

Caption: Workflow for the selective oxidation of the primary alcohol to an aldehyde.

Complete Oxidation to 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid

Scientific Rationale: To achieve full oxidation to the carboxylic acid, more potent oxidizing agents or harsher reaction conditions are necessary. While a two-step process (aldehyde formation followed by oxidation with reagents like sodium chlorite) is possible, a one-step protocol using a strong oxidant like Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (KMnO₄) is often more efficient. These powerful reagents ensure the complete conversion of the alcohol past the intermediate aldehyde stage.

Experimental Protocol: Jones Oxidation

  • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the solution to 0 °C in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid.

  • Add the Jones reagent dropwise to the cooled solution of the alcohol, maintaining the internal temperature below 10 °C. An immediate color change from orange to green/brown is typically observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.

  • Filter the mixture through celite to remove chromium salts, washing thoroughly with acetone.

  • Concentrate the filtrate, re-dissolve the residue in water, and adjust the pH to ~2 with HCl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid.

Data Summary: Carboxylic Acid Synthesis

Parameter Value
Starting Material Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Reagent Jones Reagent (CrO₃/H₂SO₄)
Solvent Acetone
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours

| Typical Yield | 75-85% |

Workflow: Oxidation to Carboxylic Acid

G SM Methyl 4-(hydroxymethyl)piperidine- 1-carboxylate Product 1-(Methoxycarbonyl)piperidine- 4-carboxylic Acid SM->Product Jones Reagent Acetone, 0 °C to RT

Caption: Workflow for the complete oxidation of the primary alcohol to a carboxylic acid.

Synthetic Pathway II: Ether Synthesis via Mitsunobu Reaction

Scientific Rationale: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds, particularly for creating aryl ethers from alcohols.[6][7] It operates under mild, neutral conditions and proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at a chiral center (though this is not applicable to our primary alcohol substrate). The reaction couples an alcohol with a pronucleophile (in this case, a phenol) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethylazodicarboxylate, DEAD, or diisopropylazodicarboxylate, DIAD).[8][9]

Experimental Protocol: Mitsunobu Etherification

  • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), the desired phenol (e.g., 4-nitrophenol, 1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropylazodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue contains the desired product along with byproducts (triphenylphosphine oxide and the DIAD-hydrazine). Purify the product using silica gel column chromatography.

Data Summary: Mitsunobu Etherification

Parameter Value
Starting Material Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Reagents Phenol (or other pronucleophile), PPh₃, DIAD
Stoichiometry 1.2 eq (Phenol), 1.5 eq (PPh₃), 1.5 eq (DIAD)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Typical Reaction Time 12-18 hours

| Typical Yield | 60-85% |

Workflow: Mitsunobu Ether Synthesis

G cluster_0 Reactants SM Starting Alcohol Product Aryl Ether Derivative SM->Product PPh₃, DIAD THF, 0 °C to RT Phenol Phenol Phenol->Product PPh₃, DIAD THF, 0 °C to RT

Caption: Workflow for the synthesis of aryl ethers via the Mitsunobu reaction.

Synthetic Pathway III: Esterification via Acylation

Scientific Rationale: Ester derivatives are readily synthesized by reacting the alcohol with an activated carboxylic acid, such as an acyl chloride or an acid anhydride. This method is generally high-yielding and proceeds under mild conditions. A tertiary amine base, like triethylamine (Et₃N) or pyridine, is included to act as a nucleophilic catalyst and to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental Protocol: Acylation with Acyl Chloride

  • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by silica gel chromatography.

Data Summary: Ester Synthesis

Parameter Value
Starting Material Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
Reagents Acyl Chloride, Triethylamine (Et₃N)
Stoichiometry 1.2 eq (Acyl Chloride), 1.5 eq (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Reaction Time 2-4 hours

| Typical Yield | 85-95% |

Workflow: Ester Synthesis via Acylation

G cluster_0 Reactants SM Starting Alcohol Product Ester Derivative SM->Product Et₃N, DCM 0 °C to RT Acyl Acyl Chloride Acyl->Product Et₃N, DCM 0 °C to RT

Caption: Workflow for the synthesis of esters via acylation with an acyl chloride.

Synthetic Pathway IV: Conversion to Amines via Nucleophilic Substitution

Scientific Rationale: Converting the hydroxyl group to an amine is a critical multi-step process for expanding molecular diversity. The hydroxyl group is a poor leaving group and must first be "activated" by converting it into a group that is easily displaced by a nitrogen nucleophile.[10] A common and effective strategy involves a three-step sequence:

  • Tosylation: The alcohol is converted to a tosylate, an excellent leaving group, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[11]

  • Azide Displacement: The tosylate is displaced by sodium azide (NaN₃) in an Sₙ2 reaction to form an alkyl azide. This step is highly efficient and avoids the polyalkylation issues often seen when using ammonia directly.[10]

  • Reduction: The alkyl azide is reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or a Staudinger reaction (PPh₃, then H₂O).

Experimental Protocols:

Protocol 5.1: Synthesis of the Tosylate Intermediate

  • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.[11]

  • Stir the reaction at 0-5 °C for 10-12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylate, which can be used without further purification.

Protocol 5.2: Synthesis of the Azide Intermediate

  • Dissolve the tosylate intermediate from Protocol 5.1 (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 60-70 °C.

  • Stir for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide.

Protocol 5.3: Reduction to the Primary Amine

  • Dissolve the azide intermediate from Protocol 5.2 (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature for 4-8 hours.

  • Once the reaction is complete (monitored by TLC or disappearance of the azide peak in IR spectroscopy), filter the catalyst through a pad of celite.

  • Concentrate the filtrate to obtain the desired primary amine derivative.

Workflow: Conversion of Alcohol to Amine

G SM Starting Alcohol Tosylate Tosylate Intermediate SM->Tosylate TsCl, Pyridine 0 °C Azide Azide Intermediate Tosylate->Azide NaN₃, DMF 60 °C Amine Primary Amine Product Azide->Amine H₂, Pd/C MeOH

Caption: Multi-step workflow for the conversion of an alcohol to a primary amine.

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is an exceptionally valuable and versatile building block in synthetic and medicinal chemistry. The protocols outlined in this guide demonstrate its straightforward conversion into aldehydes, carboxylic acids, ethers, esters, and amines—classes of compounds that form the basis of countless drug discovery programs. The strategic use of the Moc protecting group enables clean, high-yielding transformations at the C4 position, providing researchers with a reliable platform for generating diverse libraries of piperidine-based molecules for biological screening.

References

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  • Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide.
  • PrepChem.com. (n.d.).
  • MedchemExpress.com. (n.d.). Piperidine-C2-piperazine-Boc | PROTAC Linker.
  • Vertex AI Search. (2025).
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  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • National Institutes of Health. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC PubMed Central.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)
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  • Organic Chemistry Portal. (n.d.).
  • PubMed. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)
  • ACS Publications. (n.d.). Oxoammonium Salts. 6.1 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Perchlorate: A Stable and Convenient Reagent for the Oxidation of Alcohols. Silica Gel Catalysis. The Journal of Organic Chemistry.
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Method

Application Notes &amp; Protocols: Leveraging Methyl 4-(hydroxymethyl)piperidine-1-carboxylate for Parallel Synthesis of Drug-Like Libraries

Introduction: The Strategic Value of the Piperidine Scaffold The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of FDA-...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of FDA-approved drugs and biologically active molecules.[1][2] Its three-dimensional, sp³-rich character offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with biological targets.[3] The introduction of piperidine scaffolds into small molecules can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and even reduce toxicological liabilities such as hERG toxicity.[4]

This guide focuses on Methyl 4-(hydroxymethyl)piperidine-1-carboxylate , a versatile and commercially available building block, as a strategic entry point for the construction of diverse chemical libraries through parallel synthesis. Its bifunctional nature—a Boc-protected secondary amine and a primary alcohol—allows for sequential or orthogonal derivatization, making it an ideal starting point for generating libraries of amides, ethers, esters, and more. We will provide detailed, field-tested protocols for leveraging this building block in high-throughput synthesis campaigns, aimed at accelerating drug discovery and lead optimization efforts.

Core Chemistry & Diversification Strategy

The primary hydroxyl group and the latent secondary amine (after deprotection) on Methyl 4-(hydroxymethyl)piperidine-1-carboxylate are the key handles for diversification. A typical parallel synthesis workflow involves leveraging these two functional groups to introduce a wide variety of substituents, thereby exploring a broad chemical space around the central piperidine core.

G cluster_0 Library Generation Workflow Start Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Reaction1 Reaction at C4-Hydroxyl (e.g., Mitsunobu Etherification) Start->Reaction1 Array of Nucleophiles/ Electrophiles Deprotection Boc Deprotection (e.g., TFA) Reaction1->Deprotection Reaction2 Reaction at N1-Amine (e.g., Amide Coupling) Deprotection->Reaction2 Array of Carboxylic Acids/ Sulfonyl Chlorides Purification High-Throughput Purification Reaction2->Purification Library Diverse Piperidine Library Purification->Library

Caption: General workflow for library synthesis.

Protocol 1: Parallel Synthesis of a Diverse Amide Library

This protocol details the generation of an amide library via the acylation of the piperidine nitrogen after deprotection of the starting material. The initial hydroxyl group can be either protected or utilized in a prior diversification step. For simplicity, this protocol assumes the hydroxyl group remains free.

Step 1: Boc Deprotection in Parallel Format

Rationale: Trifluoroacetic acid (TFA) is a common and effective reagent for the removal of the tert-butyloxycarbonyl (Boc) protecting group. The reaction is typically fast and clean, and the excess TFA and the tert-butyl cation byproduct are volatile, facilitating their removal in a high-throughput setting.

Materials:

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon supply

  • 96-well reaction block with sealing mat

  • Genevac or similar parallel evaporator

Procedure:

  • In each well of a 96-well reaction block, dispense a solution of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM. A typical concentration is 0.5 M.

  • To each well, add a solution of TFA in DCM (e.g., 20-50% v/v). A 4-fold excess of TFA relative to the substrate is generally sufficient.

  • Seal the reaction block with a chemically resistant mat and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS from a representative well if necessary.

  • Once the deprotection is complete, remove the solvent and excess TFA by evaporation under reduced pressure using a parallel evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the resulting salt with DCM or toluene (2-3 times). The resulting TFA salt of methyl 4-(hydroxymethyl)piperidine is typically used directly in the next step.

Step 2: High-Throughput Amide Coupling

Rationale: The choice of coupling reagent is critical for ensuring high conversion rates across a diverse set of carboxylic acids in a parallel synthesis format.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and is well-suited for automated liquid handlers due to its good solubility.[4] A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the TFA salt and facilitate the coupling reaction.

Materials:

  • TFA salt of methyl 4-(hydroxymethyl)piperidine (from Step 1)

  • Library of diverse carboxylic acids (as stock solutions in DMF or DMSO)

  • HATU (as a stock solution in DMF)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • Prepare stock solutions of the diverse carboxylic acids (1.1 eq) in anhydrous DMF in a 96-well plate.

  • In the 96-well reaction block containing the dried TFA salt of methyl 4-(hydroxymethyl)piperidine (1.0 eq), add anhydrous DMF to dissolve the salt.

  • To each well, add DIPEA (3.0 eq) to neutralize the TFA salt and provide the necessary basicity for the coupling reaction.

  • Add the corresponding carboxylic acid solution from the stock plate to each well.

  • Initiate the coupling by adding a stock solution of HATU (1.1 eq) in DMF to each well.

  • Seal the reaction block and shake at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of a few representative wells.

ReagentStoichiometry (eq)Purpose
Piperidine TFA Salt1.0Core scaffold
Carboxylic Acid1.1Diversification element
HATU1.1Coupling reagent to activate the carboxylic acid.[4]
DIPEA3.0Base to neutralize the TFA salt and facilitate the amide bond formation.
DMF-Anhydrous solvent suitable for amide coupling reactions.

Table 1: Reagent stoichiometry for parallel amide coupling.

Protocol 2: Parallel Synthesis of an Ether Library via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a wide range of functional groups, including ethers, with inversion of stereochemistry.[6][7] In the context of parallel synthesis, it allows for the introduction of diverse phenolic or other acidic nucleophiles at the C4-hydroxymethyl position. The use of polymer-bound triphenylphosphine or scavenger resins can simplify the purification of the final library.[8]

G cluster_1 Mitsunobu Reaction Workflow Alcohol Methyl 4-(hydroxymethyl) piperidine-1-carboxylate (1.0 eq) Reaction Reaction in THF 0°C to RT Alcohol->Reaction Nucleophile Diverse Phenols (1.2 eq) Nucleophile->Reaction Reagents PPh₃ (1.5 eq) DIAD (1.5 eq) Reagents->Reaction Workup Purification (e.g., Scavenger Resin) Reaction->Workup Product Ether Library Workup->Product

Caption: Workflow for Mitsunobu etherification.

Materials:

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Library of diverse phenols or other acidic nucleophiles (as stock solutions)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • In a 96-well reaction block, dispense a solution of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and the corresponding phenol (1.2 eq) in anhydrous THF.

  • In a separate 96-well plate, prepare a solution of triphenylphosphine (1.5 eq) in anhydrous THF.

  • Add the triphenylphosphine solution to the reaction block and cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) to each well. A color change is typically observed.

  • Seal the reaction block and allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

ReagentStoichiometry (eq)Purpose
Piperidine Alcohol1.0Core scaffold
Phenolic Nucleophile1.2Diversification element
PPh₃1.5A phosphine that, in combination with an azodicarboxylate, activates the alcohol.[6]
DIAD/DEAD1.5An azodicarboxylate that acts as the oxidant in the reaction.[6]
THF-Anhydrous solvent suitable for the Mitsunobu reaction.

Table 2: Reagent stoichiometry for parallel Mitsunobu reaction.

High-Throughput Purification Strategies

The success of a parallel synthesis campaign is heavily reliant on efficient and robust purification methods. For the libraries described above, several strategies can be employed.[1][9]

  • Scavenger Resins: This is a highly effective method for solution-phase parallel synthesis.[9] For the amide coupling reaction, an isocyanate resin can be used to scavenge any unreacted piperidine starting material, while an amine-functionalized resin can remove excess carboxylic acid and HATU byproducts. For the Mitsunobu reaction, a polymer-bound triphenylphosphine can be used, or scavenger resins can be employed to remove triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

  • Solid-Phase Extraction (SPE): 96-well SPE plates can be used to rapidly purify the reaction products. By choosing the appropriate sorbent (e.g., reverse-phase C18, ion-exchange), it is possible to retain the desired product while washing away impurities.

  • Preparative HPLC-MS: For libraries requiring higher purity, automated mass-directed preparative HPLC is the gold standard. This technique allows for the purification of each well's product based on its mass, providing high-purity compounds for biological screening.

Safety and Handling

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its derivatives should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2][11] Reagents such as TFA, HATU, and DIAD/DEAD are corrosive, toxic, and/or irritants and should be handled with extreme care.

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a powerful and versatile building block for the parallel synthesis of diverse, drug-like libraries. The protocols outlined in this guide provide a robust starting point for researchers to generate libraries of amides and ethers in a high-throughput fashion. By combining these synthetic methods with efficient purification strategies, it is possible to rapidly explore the chemical space around the privileged piperidine scaffold, thereby accelerating the identification of novel therapeutic agents.

References

  • Parlow, J. J., Devraj, R. V., & South, M. S. (1997). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. Journal of the American Chemical Society, 119(51), 12875-12883. [Link]

  • Edwards, P. J. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening, 6(1), 11-27. [Link]

  • O'Brien, P., & Leach, A. G. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8347-8356. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Parallel Synthesis Utilizing (S)-3-(4-Fluorobenzyl)piperidine. BenchChem.
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  • Gfeller, D., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 15(10), 524-531. [Link]

  • Chem-Impex International. (n.d.). MSDS of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • Lorthiois, E., et al. (2011). Parallel Synthesis and Library Design. In The Wiley Guide to Chemical Inventions (pp. 1-27). John Wiley & Sons, Ltd.
  • BenchChem. (2025).
  • Multicomponent synthesis of highly functionalized piperidines. (2018). Request PDF. [Link]

  • Fedoseev, P., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(11), 2345. [Link]

  • ChemistryWorld. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. Chemistry World. [Link]

  • But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5239-5293. [Link]

  • Kumar, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8091. [Link]

  • Beddoe, R. H. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • Britton, J., & Raston, C. L. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Chemistry - A European Journal, 23(51), 12432-12440. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Singh, G., & Dhiman, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 19(6), e202100958. [Link]

  • Li, Z., et al. (2024). Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines. Angewandte Chemie International Edition, 63(40), e202410699. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Kurihara, K., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Scientific Reports, 12(1), 5258. [Link]

  • Blakemore, D. C., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(12), 1846-1858. [Link]

  • O'Brien, P., & Leach, A. G. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8347-8356. [Link]

  • Zaragoza, F. (1999). Liquid phase parallel synthesis of guanidines. Bioorganic & Medicinal Chemistry Letters, 9(11), 1517-1520. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" Coupling

Welcome to the technical support center for optimizing coupling reactions with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. The following question-and-answer format directly addresses common challenges to help you enhance reaction yields and purity.

Frequently Asked Questions (FAQs)

Amide Coupling Reactions
Question 1: I'm experiencing low to no yield in my amide coupling reaction between Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and a carboxylic acid. What are the likely causes?

Low or no product yield in amide coupling reactions can stem from several factors, primarily related to incomplete activation of the carboxylic acid, issues with the nucleophilicity of the amine, or suboptimal reaction conditions.[1]

Primary Causes and Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[2]

    • Troubleshooting: Ensure your coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents relative to the carboxylic acid).[1] Consider pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]

  • Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1][3]

    • Troubleshooting: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture (typically 2.0-3.0 equivalents).[4] This will neutralize any acid present and maintain the amine in its free, nucleophilic state.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or near the amine can physically impede the reaction.[1][4]

    • Troubleshooting: For sterically hindered substrates, consider using a more reactive coupling reagent like HATU or PyBOP.[4][5] Alternatively, converting the carboxylic acid to a more reactive acyl fluoride using a reagent like BTFFH can be effective.[4]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.[1]

    • Troubleshooting: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[6]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield.[1]

    • Troubleshooting: Most amide couplings proceed well at room temperature.[1] However, for challenging couplings, gentle heating (e.g., to 80 °C) may be necessary.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]

Question 2: How do I select the appropriate coupling reagent for my specific application?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the potential for racemization (if using chiral carboxylic acids), and safety considerations.[7]

Coupling Reagent ClassExamplesKey AdvantagesCommon Applications
Carbodiimides DCC, EDCReadily available and cost-effective.General amide bond formation.[3]
Phosphonium Salts BOP, PyBOPHigh reactivity, low racemization.Coupling sterically hindered partners.[8]
Uronium/Aminium Salts HBTU, HATU, COMUVery efficient, fast reaction times, suppress racemization.[5][7]Peptide synthesis and challenging couplings.[7]

Expert Insight: For routine amide couplings with non-hindered substrates, EDC in combination with an additive like HOBt is a good starting point. For more challenging reactions involving sterically hindered components or to minimize racemization, uronium salts like HATU or COMU are often the preferred choice.[5][7] COMU offers the added benefit of being non-explosive, unlike some benzotriazole-based reagents.[7]

Question 3: I'm observing significant side reactions. How can these be minimized?

Side reactions are a common challenge in amide bond formation. Understanding their origin is key to mitigation.

  • Racemization: If your carboxylic acid is chiral, racemization at the alpha-carbon can occur during activation.

    • Solution: Use coupling additives known to suppress racemization, such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] Running the reaction at a lower temperature can also be beneficial.

  • Guanidinium By-product Formation: Uronium-based reagents like HATU can sometimes react with the amine to form an inactive guanidinium species.[9]

    • Solution: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.

  • N-acylurea Formation: With carbodiimide reagents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[4]

    • Solution: The addition of HOBt can trap the O-acylisourea as a more stable active ester, preventing this rearrangement.

Ether Synthesis (Williamson Ether Synthesis)
Question 4: I'm attempting a Williamson ether synthesis using the hydroxyl group of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and an alkyl halide, but the yield is poor. What could be the problem?

The Williamson ether synthesis is a classic SN2 reaction, and its success hinges on optimizing the conditions for this mechanism.[10]

Common Pitfalls and Solutions:

  • Incomplete Deprotonation of the Alcohol: The alcohol must be converted to the more nucleophilic alkoxide to initiate the reaction.[11]

    • Troubleshooting: Use a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice for unactivated alcohols.[10][12] Ensure the reaction is stirred for an adequate amount of time (e.g., 1-2 hours) after adding the base to allow for complete alkoxide formation before adding the alkyl halide.[12]

  • Poor Choice of Alkyl Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[10]

    • Troubleshooting: Secondary alkyl halides can lead to a mixture of substitution (ether) and elimination (alkene) products, while tertiary alkyl halides will almost exclusively yield the elimination product.[10] If your synthesis allows, choose a reaction pathway where the piperidine derivative is the nucleophile and you are using a primary alkyl halide.

  • Competing Elimination Reaction (E2): The alkoxide is a strong base and can promote elimination, especially with sterically hindered or secondary/tertiary alkyl halides.[13][14]

    • Troubleshooting: In addition to using a primary alkyl halide, running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor substitution over elimination.

  • Suboptimal Solvent: The choice of solvent can influence the solubility of the alkoxide and the rate of the SN2 reaction.

    • Troubleshooting: Polar aprotic solvents like THF or DMF are generally good choices for Williamson ether synthesis.[10][15]

Boc-Protecting Group Stability
Question 5: Could the Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen be causing issues during my coupling reaction?

The Boc group is generally stable under the basic or neutral conditions used for most amide coupling and Williamson ether synthesis reactions.[16] However, it is sensitive to acidic conditions.

  • Stability: The Boc group is robust and will not interfere with the nucleophilicity of the hydroxyl group. It is designed to withstand a wide range of non-acidic reagents.

  • Potential for Cleavage: The Boc group is readily cleaved by strong acids.[17] If your reaction conditions inadvertently generate acidic byproducts that are not neutralized, or if your workup involves a strong acid wash, you risk deprotection.

    • Troubleshooting: During amide coupling, the use of a base like DIPEA not only activates the amine but also ensures the reaction medium remains non-acidic, protecting the Boc group.[18] During workup, use mild aqueous washes (e.g., saturated sodium bicarbonate solution) to remove excess reagents and byproducts.[18] Avoid strong acidic conditions unless Boc deprotection is the desired next step. Repetitive treatments with milder acids like TFA can also lead to cleavage.[19]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for coupling Methyl 4-(hydroxymethyl)piperidine-1-carboxylate with a variety of carboxylic acids.[1]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (acting as the amine component, if coupling to a different acid) or the amine coupling partner (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol outlines the formation of an ether from the hydroxyl group of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF (10 volumes) at 0 °C, add a solution of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in THF.[12]

  • Stir the mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.[12]

  • Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, carefully quench the reaction by slowly adding water at 0 °C to decompose any remaining NaH.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield in Coupling Reaction ReactionType Identify Reaction Type Start->ReactionType AmidePath Amide Coupling ReactionType->AmidePath Amide EtherPath Williamson Ether Synthesis ReactionType->EtherPath Ether CheckActivation Check Carboxylic Acid Activation AmidePath->CheckActivation CheckAmine Check Amine Nucleophilicity CheckActivation->CheckAmine Activation OK OptimizeReagent Optimize Coupling Reagent (e.g., HATU, PyBOP) CheckActivation->OptimizeReagent Incomplete CheckConditions Check Reaction Conditions CheckAmine->CheckConditions Nucleophilicity OK AddBase Add Non-Nucleophilic Base (DIPEA) CheckAmine->AddBase Deactivated CheckConditions->OptimizeReagent Suboptimal UseAnhydrous Use Anhydrous Solvents / Inert Atmosphere CheckConditions->UseAnhydrous Water Present CheckDeprotonation Check Alcohol Deprotonation EtherPath->CheckDeprotonation CheckAlkylHalide Evaluate Alkyl Halide CheckDeprotonation->CheckAlkylHalide Deprotonation OK UseStrongBase Use Strong Base (NaH) CheckDeprotonation->UseStrongBase Incomplete CheckSolvent Check Solvent CheckAlkylHalide->CheckSolvent Halide OK (1°) UsePrimaryHalide Use Methyl or Primary Alkyl Halide CheckAlkylHalide->UsePrimaryHalide Not Primary (2°/3°) UsePolarAprotic Use Polar Aprotic Solvent (THF, DMF) CheckSolvent->UsePolarAprotic Suboptimal

Caption: A troubleshooting decision tree for difficult couplings.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025).
  • (n.d.). How to Optimize Peptide Synthesis?.
  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 03(01).
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Reddit. (2021, October 20).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • LibreTexts Chemistry. (2024, February 24). 18.2: Preparing Ethers.
  • Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
  • (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • Toth, K., et al. (2017).
  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)
  • Shimizu, M., et al. (2026, January 11). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. The Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2025, August 7).
  • LibreTexts Chemistry. (2021, July 31). 24.3: Synthesis of Amides.
  • PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)
  • Vulcanchem. (n.d.). methyl 4-{[(4-propylphenyl)
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.

Sources

Optimization

Technical Support Center: Purification of N-Boc-4-(hydroxymethyl)piperidine-1-carboxylate

A Note on Nomenclature: The principles discussed in this guide are centered on tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (commonly known as N-Boc-4-piperidinemethanol ), the most prevalent and widely documente...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The principles discussed in this guide are centered on tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (commonly known as N-Boc-4-piperidinemethanol ), the most prevalent and widely documented analog in chemical synthesis.[1][2] These methodologies are directly applicable to the corresponding methyl carbamate derivative, "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate," as they share similar polarity, functional groups, and purification challenges.

Introduction for the Senior Application Scientist

Welcome to the dedicated technical support guide for resolving purification challenges associated with N-Boc-4-(hydroxymethyl)piperidine-1-carboxylate. This molecule is a cornerstone building block in medicinal chemistry, frequently used in the synthesis of piperidine-containing drug candidates.[1] Its purity is paramount, as downstream reactions can be compromised by seemingly minor impurities. This guide is structured to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route, but typically originates from three sources:

  • Unreacted Starting Materials: Primarily 4-piperidinemethanol and potentially di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction Byproducts: Small amounts of di-acylated products or byproducts from the decomposition of (Boc)₂O.

  • Work-up Residues: Inorganic salts from pH adjustments and residual solvents (e.g., THF, ethyl acetate, dichloromethane).[3]

Q2: My purified product is a viscous oil, but some sources report it as a low-melting solid. Is my product impure?

A2: Not necessarily. N-Boc-4-piperidinemethanol is known to be a low-melting solid (m.p. ~36-41°C) that can often exist as a supercooled oil or a waxy solid at room temperature, especially if trace amounts of solvent or minor impurities are present. The physical state alone is not a definitive indicator of purity; analytical confirmation by NMR and LC-MS is essential.

Q3: Why does my compound streak or "tail" significantly on a silica gel TLC plate?

A3: This is a classic sign of a strong interaction between your compound and the stationary phase. Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. The piperidine nitrogen in your molecule, although protected, retains some basic character. This acid-base interaction causes a portion of the molecules to "stick" to the silica, resulting in tailing. This can be mitigated by adding a basic modifier to your eluent.[4]

Q4: Can the Boc protecting group be cleaved during purification?

A4: The tert-butoxycarbonyl (Boc) group is designed to be stable to most purification conditions, including silica gel chromatography and mild basic or neutral work-ups.[5] However, it is labile under acidic conditions. Prolonged exposure to a highly acidic environment (e.g., unquenched acidic layers during work-up, or using a very acidic solvent system for chromatography) can lead to premature deprotection. Standard purification protocols are highly unlikely to cause this issue.

Troubleshooting Purification Workflows

This section addresses specific problems you may encounter during the isolation and purification of your product.

Issue 1: Crude product shows multiple spots on TLC, indicating significant impurities.
  • Symptom: After aqueous work-up and solvent evaporation, your crude material shows a major product spot along with several other spots by TLC analysis.

  • Underlying Cause: The reaction may be incomplete, or side reactions may have occurred. Standard work-up is often insufficient to remove all byproducts and excess reagents.

  • Solution: Silica gel flash column chromatography is the most effective method for separating the desired product from both more polar (e.g., starting alcohol) and less polar (e.g., excess (Boc)₂O) impurities.

Workflow Diagram: General Purification Strategy

G Crude Crude Product (Post-Work-up) Analyze Analyze Purity (TLC, ¹H NMR) Crude->Analyze Chrom Flash Column Chromatography Analyze->Chrom Impure Recryst Recrystallization or Trituration Analyze->Recryst >95% Pure Fractions Analyze Fractions by TLC Chrom->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Final Final Product Combine->Final Recryst->Final

Caption: Decision workflow for purifying the crude product.

Experimental Protocol 1: Flash Column Chromatography
  • Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh) appropriate for your scale (typically a 50-100:1 ratio of silica:crude product by weight).

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2x the weight of your crude) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method prevents solvent-streaking and improves separation.

  • Load and Elute: Add the dry-loaded sample to the top of the column. Carefully add your chosen eluent. A common starting eluent system is a gradient of ethyl acetate (EtOAc) in hexanes.

  • Monitor: Collect fractions and monitor them by TLC. Use a potassium permanganate stain to visualize the spots, as the product has a weak UV chromophore.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure.

Eluent System (EtOAc/Hexanes)Typical RfNotes
20:80~0.1Good for eluting very non-polar impurities first.
40:60 ~0.3-0.4 Optimal for elution. This polarity range typically provides the best separation for the target compound.
60:40~0.6May be too polar, potentially co-eluting with close-running impurities. Good for flushing the column.
5% MeOH in DCM~0.5An alternative polar system. The methanol helps to ensure the product does not stick to the silica.
Issue 2: Product streaks on the column or TLC, leading to poor separation and recovery.
  • Symptom: The product spot on the TLC is elongated, and during column chromatography, the product elutes over a large number of fractions with poor resolution.

  • Underlying Cause: As mentioned in the FAQs, this is due to the acid-base interaction between the slightly basic piperidine nitrogen and acidic silanol groups on the silica.

  • Solution: Add a small amount of a basic modifier to your eluent system. This deactivates the acidic sites on the silica, allowing your compound to travel through the column unimpeded, resulting in sharper bands and better separation.

Troubleshooting Diagram: Resolving Peak Tailing

G Problem Symptom: Peak Tailing / Streaking Cause Cause: Acidic Silica Interacts with Basic Piperidine-N Problem->Cause Solution Solution: Neutralize Acidic Sites Cause->Solution Action Action: Add 0.5-1% Triethylamine (Et₃N) or Ammonia (in MeOH) to Eluent Solution->Action

Caption: Logic for troubleshooting poor chromatographic performance.

Issue 3: The purified product is an oil and refuses to crystallize.
  • Symptom: After chromatography, you are left with a pure, but viscous, colorless oil that does not solidify upon standing or cooling.

  • Underlying Cause: The presence of trace residual solvents can inhibit nucleation. Furthermore, the low melting point of the compound makes spontaneous crystallization difficult. Impurities that prevent the formation of a stable crystal lattice are a primary cause.

  • Solution: Use trituration to induce crystallization and remove non-polar, "greasy" impurities.

Experimental Protocol 2: Trituration for Solidification
  • Initial State: Place your purified oil in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Non-Polar Solvent: Add a cold, non-polar solvent in which your product is poorly soluble. Pentane or a mixture of hexanes/ether are excellent choices.

  • Induce Crystallization: Vigorously stir or scratch the inside of the flask with a glass rod at the solvent line. This mechanical agitation provides energy and a surface for crystal nucleation. You should observe the oil slowly converting into a white precipitate.

  • Isolate: Once precipitation is complete, cool the flask in an ice bath for 20-30 minutes to maximize recovery.

  • Filter: Collect the solid by vacuum filtration, wash with a small amount of cold pentane, and dry under high vacuum.

Final Validation

Regardless of the purification method used, the final product's identity and purity must be confirmed through rigorous analytical techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of impurity signals.

  • LC-MS: To confirm the correct mass and assess purity (typically >95%).

  • Melting Point: If a solid is obtained, a sharp melting point close to the literature value is a strong indicator of high purity.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Krajsovsky, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • ECHEMI. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol. Chem-Impex.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Welcome to the technical support center for optimizing synthetic routes involving Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing synthetic routes involving Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your reactions.

I. Understanding the Reactivity of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate possesses two key functional groups: a primary alcohol and an N-methoxycarbonyl-protected secondary amine. The carbamate protection on the piperidine nitrogen significantly reduces its nucleophilicity, allowing for selective reactions at the hydroxyl group. However, understanding the interplay between these groups is crucial for troubleshooting unexpected outcomes.

II. Troubleshooting Guide: Common Reactions and Potential Pitfalls

This section addresses specific issues that may arise during common transformations of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

A. Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation. However, achieving high yields and preventing side reactions requires careful selection of reagents and conditions.

Q1: My oxidation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate to the corresponding aldehyde is low-yielding. What are the potential causes and solutions?

Potential Causes:

  • Over-oxidation: Strong oxidizing agents can further oxidize the aldehyde to a carboxylic acid, reducing the desired product's yield.

  • Incomplete Reaction: Mild oxidizing agents may not be potent enough for complete conversion, leaving unreacted starting material.

  • Degradation of Starting Material or Product: The reaction conditions (e.g., harsh pH, high temperature) might be degrading the N-methoxycarbonyl protecting group or the resulting aldehyde.

Troubleshooting Strategies:

Oxidizing Agent Common Issues Recommended Solutions
PCC/PDC Difficult removal of chromium byproducts.Switch to a less toxic, modern oxidizing agent. If used, ensure proper workup with a silica gel plug filtration.
Dess-Martin Periodinane (DMP) Reaction stalling, moisture sensitivity.Use freshly opened or properly stored DMP. Run the reaction under an inert atmosphere (N2 or Ar).
Swern Oxidation (Oxalyl chloride/DMSO) Epimerization of adjacent stereocenters (if present), formation of smelly byproducts.Maintain a low reaction temperature (-78 °C) throughout the addition of reagents. Quench the reaction carefully.
IBX in EtOAc/Reflux Incomplete conversion.Ensure the IBX is fully dissolved or a fine suspension is used to maximize surface area. Increase reflux time and monitor by TLC.[1]

Experimental Protocol: IBX Oxidation of N-Protected 4-(hydroxymethyl)piperidine [1]

  • To a solution of N-protected 4-(hydroxymethyl)piperidine (1.0 eq) in ethyl acetate (EtOAc), add 2-iodoxybenzoic acid (IBX) (3.0 eq).

  • Heat the mixture to reflux for 4 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the solid byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Q2: I am observing the formation of an unexpected byproduct during the oxidation. How can I identify and minimize it?

Common Byproducts & Solutions:

  • Carboxylic Acid: This indicates over-oxidation. Switch to a milder oxidizing agent (e.g., DMP, TEMPO/bleach).

  • Deprotected Piperidine: If harsh acidic or basic conditions are used, the N-methoxycarbonyl group can be cleaved. Ensure the reaction is run under neutral or buffered conditions where possible.

  • Elimination Product (Methylene Piperidine): This can occur under harsh acidic conditions, especially if the hydroxyl group is first converted to a good leaving group.

Below is a decision-making workflow for troubleshooting oxidation reactions:

Caption: Troubleshooting workflow for oxidation reactions.

B. O-Alkylation and Etherification

Coupling an alkyl or aryl group to the primary alcohol via an ether linkage is a common synthetic step. Chemoselectivity is the primary challenge here.

Q3: I am attempting an O-alkylation, but I am getting a significant amount of the N-alkylated byproduct. How can I improve O-selectivity?

Potential Causes:

  • Strongly Basic Conditions: While a base is needed to deprotonate the alcohol, very strong bases (e.g., NaH) can also deprotonate the carbamate, leading to N-alkylation.

  • High Temperatures: Increased temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Troubleshooting Strategies:

Parameter Recommendation for O-Selectivity Rationale
Base Use a milder base such as K2CO3, Cs2CO3, or a hindered non-nucleophilic base.These bases are generally sufficient to deprotonate the primary alcohol without significantly affecting the N-methoxycarbonyl group.
Solvent Aprotic polar solvents like DMF or Acetonitrile are generally suitable.These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide.
Temperature Run the reaction at room temperature or slightly elevated temperatures (40-60 °C).This helps to favor the kinetically controlled O-alkylation product.
Leaving Group Use alkyl halides with good leaving groups (I > Br > Cl).A more reactive electrophile allows for milder reaction conditions.

Experimental Protocol: O-Alkylation using K2CO3 [2]

  • Dissolve Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (K2CO3) (1.0-1.5 eq) and the desired alkyl halide (1.0-1.2 eq).

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Once the starting material is consumed, filter off the inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Q4: My Mitsunobu reaction is failing or giving low yields. What should I check?

Potential Causes:

  • Reagent Quality: DEAD or DIAD can degrade over time. The triphenylphosphine (PPh3) can be oxidized.

  • Steric Hindrance: If the incoming nucleophile is very bulky, the reaction may be slow or not proceed at all.

  • pKa of the Nucleophile: The pKa of the acidic component should generally be below 13 for a successful Mitsunobu reaction.

Troubleshooting Strategies:

  • Use freshly opened or purified reagents.

  • Ensure the reaction is run under anhydrous conditions.

  • Consider an alternative coupling strategy if steric hindrance is a significant issue.

G Alcohol Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Betaine Phosphonium Betaine Alcohol->Betaine + PPh3 + DIAD/DEAD Acid Acidic Nucleophile (e.g., Phenol, Carboxylic Acid) Acid->Betaine Phosphine PPh3 Azodicarboxylate DIAD or DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium - Hydrazide Ether O-Alkylated Product Alkoxyphosphonium->Ether + Deprotonated Acid Byproduct1 Ph3P=O Alkoxyphosphonium->Byproduct1 Byproduct2 Hydrazide

Sources

Optimization

Technical Support Center: Navigating Reactions with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (also k...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (also known as N-Boc-4-piperidinemethanol). This versatile building block is a cornerstone in the synthesis of numerous pharmaceutical agents, prized for the synthetic handles offered by its primary alcohol and the latent reactivity of its Boc-protected nitrogen.

However, the journey from starting material to the final product can present unique challenges. Byproduct formation is a common hurdle that can impact yield, purity, and project timelines. This guide is designed to provide you with in-depth, field-proven insights into the most common issues encountered during key transformations of this molecule. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic routes.

Part 1: General Issues & Starting Material Integrity

Before troubleshooting specific reactions, it's crucial to consider the quality of your starting material and general laboratory practices.

Question: My reaction is sluggish or yields unexpected impurities, even when following a standard protocol. Where should I start?

Answer: Always begin with your starting material and setup.

  • Purity of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate: While typically a stable, white to pale yellow solid, impurities can be present.[1] Verify the purity of your batch via NMR or LC-MS. Key impurities to look for include residual solvents from its synthesis or the corresponding un-protected 4-(hydroxymethyl)piperidine.

  • Reagent and Solvent Quality: Many reactions involving this substrate are sensitive to acid or water.

    • Acidic Contaminants: Trace amounts of acid can be sufficient to catalyze the premature removal of the N-Boc group.[2] Older bottles of chlorinated solvents like dichloromethane (DCM) can contain trace HCl. It is advisable to use freshly opened or stabilized grades of solvents.

    • Moisture: Reactions like tosylations or Mitsunobu reactions are highly sensitive to water. Ensure you are using anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon) where appropriate.

Part 2: Oxidation of the Hydroxymethyl Group

A common first step is the oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-4-formylpiperidine, a key intermediate for reductive aminations and other C-C bond-forming reactions.

Question: I am trying to oxidize the alcohol to the aldehyde using Dess-Martin Periodinane (DMP), but my yield is low and purification is difficult. What's going wrong?

Answer: While DMP is an excellent choice for this mild oxidation, several factors can lead to suboptimal results.[3][4]

  • Incomplete Reaction: Although DMP oxidations are typically fast (0.5-2 hours), a sluggish reaction can occur if the DMP has degraded.[5] DMP is moisture-sensitive; store it in a desiccator. To ensure full conversion, consider using a slight excess (1.1-1.2 equivalents) of fresh DMP.

  • Byproduct Formation & Workup Issues: The primary byproduct of the oxidant is an iodo-compound, which should be removed during workup. A common and effective workup involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) mixed with sodium bicarbonate (NaHCO₃). This reduces the iodine byproducts to more easily extractable forms.

  • Over-oxidation (A Common Misconception): With mild reagents like DMP or a well-controlled Swern oxidation, over-oxidation to the carboxylic acid is highly unlikely.[6][7] If you are isolating an acidic compound, it is more probable that the Boc group has been unintentionally cleaved, and you are observing a salt of the resulting free piperidine.

Troubleshooting Workflow: Oxidation

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions start Low yield or impure product in Oxidation to Aldehyde check_sm Starting material (SM) remains? start->check_sm check_acid Acidic byproduct detected? check_sm->check_acid No incomplete Incomplete Reaction: - Use fresh DMP (1.1-1.2 eq). - Ensure anhydrous conditions. check_sm->incomplete Yes workup Workup Issue: - Quench with NaHCO3/Na2S2O3. - Ensure basic wash to remove iodo-byproducts. check_acid->workup No deprotection Accidental Boc Deprotection: - Check solvent for acidity (e.g., old DCM). - Use buffered workup conditions. check_acid->deprotection Yes G cluster_0 Desired SN2 Pathway cluster_1 Side Reaction: E2 Pathway sn2_start N-Boc-4-(tosyloxymethyl)piperidine sn2_prod Substitution Product (Nuc-CH2-Pip-Boc) sn2_start->sn2_prod  Good, non-bulky  Nucleophile (e.g., CN⁻, N₃⁻) e2_start N-Boc-4-(tosyloxymethyl)piperidine e2_prod Elimination Byproduct (N-Boc-4-methylenepiperidine) e2_start->e2_prod  Strong, bulky Base  (e.g., t-BuOK) G cluster_0 Desired Pathway cluster_1 Side Reaction start Boc-Protected Substrate + Acid (TFA) step1 Protonation & Loss of CO2 Generates tert-Butyl Cation (t-Bu⁺) start->step1 desired_prod Deprotected Amine step1->desired_prod nuc_site Nucleophilic site on Product (e.g., Thiol, Phenol, Indole) step1->nuc_site side_prod t-Bu Alkylation Byproduct (Product-tBu) nuc_site->side_prod Attack by t-Bu⁺

Caption: Formation of t-butyl alkylation byproducts.

The acid-mediated deprotection proceeds via the formation of a stable tert-butyl carbocation. I[8]f your deprotected molecule contains other nucleophilic sites (such as electron-rich aromatic rings, thiols, or indoles), this highly reactive carbocation can alkylate them.

  • Solution: Use a "scavenger" in your deprotection cocktail. Scavengers are nucleophiles added to the reaction to trap the tert-butyl cation before it can react with your product. Common scavengers include:

    • Thioanisole

    • Anisole

    • Triisopropylsilane (TIS)

    • Water

A standard deprotection mixture is 95:2.5:2.5 TFA:TIS:H₂O.

Part 6: N-Alkylation After Boc Deprotection

Once the Boc group is removed, the secondary piperidine nitrogen is available for functionalization, most commonly via N-alkylation with an alkyl halide.

Question: I'm trying to perform a mono-alkylation on the piperidine nitrogen, but I'm getting a significant amount of a water-soluble product that I believe is the di-alkylated quaternary salt. How can I improve selectivity?

Answer: This is a very common issue known as over-alkylation . T[9]he initially formed tertiary amine product is still nucleophilic and can react with a second molecule of the alkyl halide to form a quaternary ammonium salt.

  • Control Stoichiometry: Do not use an excess of the alkylating agent. It is often better to use a slight excess of the deprotected piperidine (1.1 to 1.2 equivalents) relative to the alkyl halide (1.0 equivalent). This ensures the alkylating agent is the limiting reagent. *[9] Slow Addition: Add the alkyl halide slowly to the reaction mixture, ideally using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, statistically favoring the reaction with the more abundant secondary amine starting material over the tertiary amine product. *[9] Lower Temperature: Running the reaction at a lower temperature can help control the rate and reduce the likelihood of the second alkylation. *[9] Base Choice: A non-nucleophilic base like K₂CO₃ or DIPEA is necessary to neutralize the acid (e.g., HBr, HI) formed during the reaction. Using an excess of the piperidine amine itself as the base is generally not recommended as it complicates stoichiometry.

If you have already formed the quaternary salt, its removal can be difficult. Due to its ionic nature, it is often highly water-soluble and may be removed during an aqueous workup. However, separating it from the desired tertiary amine product via column chromatography can be challenging. Re-optimizing the reaction conditions is the most effective strategy.

References

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit r/Chempros. [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • 1,2-Benziodoxol-3(1H). Organic Syntheses Procedure. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • C. Elimination vs. Substitution. Chemistry LibreTexts. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Mitsunobu reaction issues. Reddit r/chemistry. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Substitution and elimination reactions. Khan Academy. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Elimination vs substitution: tertiary substrate. Khan Academy. [Link]

  • Swern Oxidation. Organic Chemistry. [Link]

  • Swern Oxidation Procedure. MSU Chemistry. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (C8H15NO3). PubChemLite. [Link]

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

  • Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. LookChem. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.

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Troubleshooting

Technical Support Center: Scaling the Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Welcome to the dedicated support resource for the process development and scale-up of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is structured to provide practical, experience-driven advice to researche...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the process development and scale-up of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is structured to provide practical, experience-driven advice to researchers, chemists, and engineers in the pharmaceutical and chemical industries. We will address common challenges and frequently asked questions to ensure your scale-up process is safe, efficient, and reproducible.

Troubleshooting Guide: From Bench to Plant

This section addresses specific problems that can arise during the scale-up of the synthesis, which typically involves the reduction of Methyl 1-(methoxycarbonyl)piperidine-4-carboxylate.

Q1: My reaction is showing a significant exotherm upon adding the reducing agent at scale, which was not observed on the bench. What's happening and how can I control it?

A1: This is a classic heat transfer issue when moving from a lab-scale flask to a larger reactor. The surface-area-to-volume ratio decreases dramatically with scale, meaning heat generated in the center of the reactor cannot dissipate as quickly.

  • Causality: The reduction of the ester to the alcohol, particularly with powerful hydride reagents like Lithium Aluminum Hydride (LAH) or even Sodium Borohydride (NaBH₄) in certain conditions, is highly exothermic. In a small flask, this heat easily escapes to the environment. In a large, jacketed reactor, the heat can build up, leading to a dangerous thermal runaway, solvent boiling, and pressure buildup.

  • Preventative & Corrective Actions:

    • Controlled Addition: The most critical parameter is the addition rate of the reducing agent. At scale, this must be done via a controlled-dosing pump. Never add the reagent all at once.

    • Reverse Addition: Consider adding the ester solution to the reducing agent slurry (reverse addition). This keeps the hydride in excess only momentarily at the point of addition, helping to control the exotherm.

    • Cooling Efficiency: Ensure your reactor's cooling system is adequate and operational. Perform a "heat-out" calculation to understand the maximum heat removal capacity of your vessel. It's recommended to start the addition at a lower temperature (e.g., 0-5 °C) than you might on the bench to provide a larger safety margin.

    • Calorimetry Studies: For critical processes, a Reaction Calorimetry (RC1) study is highly recommended during development. This will precisely measure the heat of reaction and help define a safe addition profile for the plant.

Q2: I'm observing the formation of a significant impurity that I can't identify, and it's making purification difficult. What could it be?

A2: In this specific reduction, the most likely impurity is the over-reduction product or a byproduct from the work-up.

  • Potential Impurity & Mechanism: If using a very strong reducing agent like LAH, and if the starting material is not the methyl ester but, for example, a Boc-protected piperidine-4-carboxylic acid, you could see the reduction of the carbamate. However, with the specified starting material, the primary suspect is often a ring-opened species, especially if the work-up is not carefully controlled. A more common issue is incomplete reaction, leaving starting material.

  • Troubleshooting & Identification:

    • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or GC to track the disappearance of the starting material and the appearance of the product and any impurities. This will tell you when the impurity is forming (during the reaction or work-up).

    • Work-up Quench: The quench step after the reduction is critical. A poorly controlled, localized pH or temperature spike during the addition of water or acid can lead to side reactions. The quench should be performed slowly and at a low temperature.

    • Impurity Isolation & Characterization: If the impurity level is high (>1-2%), it is worth the effort to isolate it via preparative chromatography and characterize it by NMR and MS. This definitive identification is crucial for targeted troubleshooting.

Q3: My product isolation via crystallization is giving a low yield and an oily product at scale. How can I improve this?

A3: This is a common challenge when scaling crystallization. "Oiling out" occurs when the compound comes out of solution as a liquid phase instead of a solid crystalline phase.

  • Root Causes:

    • Supersaturation Rate: You may be generating supersaturation too quickly (e.g., by cooling too fast or adding anti-solvent too rapidly).

    • Impurities: The presence of even small amounts of impurities can inhibit crystal lattice formation, acting as "crystal poisons."

    • Solvent System: The solvent system that worked in the lab on a magnetic stir plate may not be optimal for the mixing and shear conditions in a large reactor.

  • Solutions for Robust Crystallization:

    • Controlled Cooling Profile: Implement a linear or staged cooling profile. For example, cool rapidly to a temperature where the solution is just saturated, then cool very slowly (e.g., 5-10 °C per hour) through the main crystallization phase.

    • Seeding: Develop a seeding strategy. Add a small amount of pure, crystalline product at the point of saturation to encourage controlled crystal growth rather than spontaneous nucleation.

    • Solvent Polishing: If impurities are the cause, consider a "polishing" step before crystallization, such as a charcoal treatment or a quick silica plug filtration of the crude solution to remove baseline impurities.

    • Anti-Solvent Strategy: If using an anti-solvent, add it slowly and at a controlled temperature to maintain a consistent level of supersaturation. Ensure mixing is efficient to avoid localized high concentrations of anti-solvent.

Scale-Up FAQ

Q: What is the best reducing agent for this transformation at a multi-kilogram scale?

A: While Lithium Aluminum Hydride (LAH) is a common lab choice, it presents significant safety and handling challenges at scale (pyrophoric, violent reaction with water). For scale-up, Sodium Borohydride (NaBH₄) is often a more practical and safer choice.

Parameter Lithium Aluminum Hydride (LAH) Sodium Borohydride (NaBH₄)
Reactivity Very High (Reduces esters, amides, acids)Moderate (Reduces esters, ketones, aldehydes)
Solvents Ethers only (THF, Et₂O)Protic solvents (EtOH, MeOH) or Aprotic
Safety (Scale) High risk (Pyrophoric, H₂ gas evolution)Lower risk (H₂ evolution with acid/water)
Work-up Complex (Fieser or similar quench)Simpler (Acidic quench)
Cost HigherLower

For this specific transformation, NaBH₄ in the presence of a Lewis acid (like CaCl₂ or LiCl) or in a mixed solvent system can effectively reduce the ester while being far more manageable in a plant environment.

Q: How should my analytical strategy change from bench to plant?

A: Your analytical strategy must become more rigorous and focused on process control.

  • Bench: Primarily focused on final product purity and structure confirmation (NMR, MS, HPLC purity).

  • Plant (In-Process Controls - IPCs):

    • Starting Material Check: Confirm identity and purity of the starting diester before charging to the reactor.

    • Reaction Completion: Use HPLC or GC to monitor the reaction. The goal is to define a clear endpoint (e.g., <1% starting material remaining). This prevents running the reaction too long (cost, side reactions) or too short (yield loss).

    • Work-up Control: Use pH probes and temperature sensors to monitor the quench and extraction steps.

    • Final Product Specs: The final product must be tested against pre-defined specifications for purity (HPLC), residual solvents (GC), identity (FTIR), and potentially water content (Karl Fischer).

Q: What are the key safety considerations for this process at scale?

A:

  • Hydrogen Gas Evolution: All hydride-based reductions evolve flammable hydrogen gas during the reaction and, critically, during the work-up/quench step. The reactor must be properly vented, and the atmosphere should be inerted with nitrogen.

  • Thermal Hazard: As discussed in the troubleshooting section, the exotherm is a major risk. A failure in cooling or an uncontrolled addition can lead to a thermal runaway.

  • Caustic/Acidic Quench: The work-up often involves quenching with water and then adjusting the pH with strong acids or bases. This can also be exothermic and requires careful, controlled addition and efficient cooling.

  • Material Handling: Handling large quantities of solvents like THF or ethanol introduces significant flammability risks. Ensure the plant area is properly grounded and equipped for handling flammable liquids.

Process Flow & Logic Diagram

This diagram outlines the critical decision points and workflow for scaling up the reduction process.

Scaleup_Workflow start Start: Lab-Scale (g-scale) decision1 Reagent Selection: LAH vs. NaBH4? start->decision1 dev Process Development (100g - 1kg scale) decision2 Thermal Risk Acceptable? dev->decision2 scaleup Scale-Up to Plant (kg-scale) end_node Final Product scaleup->end_node decision1->dev Select NaBH4 for safety decision2->dev No (Redesign Process) ipc IPC Check: Reaction Complete? decision2->ipc Yes (Calorimetry Data) decision3 Purification Method: Distillation vs. Crystallization? decision3->scaleup Develop Crystallization ipc->dev No (Continue Reaction) ipc->decision3 Yes (<1% SM)

Caption: Decision workflow for scaling the synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

References

  • Chemical Reaction Hazards: A Guide to Safety, 2nd Edition. Institution of Chemical Engineers. [Link]

  • The Pilot Plant Real Book: A Unique Handbook for the Chemical Process Industry. American Institute of Chemical Engineers. [Link]

Optimization

Avoiding common pitfalls in "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" chemistry

Welcome to the technical support center for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the common pitfalls associated with the chemistry of this versatile building block, ensuring the integrity and success of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Each entry details the potential causes of the problem and provides actionable, step-by-step protocols for resolution.

Issue 1: Low Yield During Boc Protection of 4-(Hydroxymethyl)piperidine

Question: My synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate from 4-(hydroxymethyl)piperidine and Di-tert-butyl dicarbonate (Boc₂O) is resulting in a significantly lower yield than expected. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in this Boc protection are often traced back to several key factors, including incomplete reaction, side reactions, or issues during workup and purification. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inadequate Base or Reaction Conditions: The reaction requires a suitable base to proceed efficiently. Triethylamine is commonly used, but its volatility and potential for side reactions can sometimes be problematic. Additionally, the choice of solvent plays a crucial role in reactant solubility.[1]

  • Competing N-acylation: The starting material, 4-(hydroxymethyl)piperidine, has two nucleophilic sites: the secondary amine and the primary alcohol. While the amine is significantly more nucleophilic, under certain conditions, acylation of the alcohol can occur, leading to undesired byproducts.

  • Workup and Purification Losses: The product, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, has some water solubility.[2] Aggressive aqueous washes during workup can lead to significant product loss. Emulsion formation during extraction can also trap the product.

Troubleshooting Workflow:

cluster_optimization Optimization Strategies cluster_workup Workup & Purification Solutions start Low Yield Observed check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup solution Implement Optimized Protocol optimize_conditions->solution node_base Use a non-nucleophilic base (e.g., DIPEA) optimize_conditions->node_base node_solvent Ensure adequate solvent (e.g., THF, DCM) optimize_conditions->node_solvent node_temp Control reaction temperature (0°C to RT) optimize_conditions->node_temp workup_issue Identify Workup/Purification Issue check_workup->workup_issue workup_issue->solution node_brine Use brine washes to reduce aqueous solubility workup_issue->node_brine node_extract Back-extract aqueous layers workup_issue->node_extract node_purify Consider flash chromatography workup_issue->node_purify

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst select...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for chemical transformations of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. The structure of this guide is designed to follow the logical workflow of a synthetic chemist, addressing common challenges from reaction setup to product analysis.

Section 1: Oxidation of the Primary Alcohol

The most common transformation for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is the oxidation of its primary alcohol to the corresponding aldehyde, Methyl 4-formylpiperidine-1-carboxylate. This aldehyde is a crucial building block in medicinal chemistry. However, achieving high yields and purity can be challenging.

FAQ 1: My oxidation to the aldehyde is low-yielding or stalling. What are the likely causes?

Low yields in the oxidation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate are often traced back to one of three areas: the choice of oxidant, reaction conditions, or catalyst/reagent stability.

  • Choice of Oxidant : For sensitive substrates like this, mild oxidation conditions are critical to prevent over-oxidation to the carboxylic acid or other side reactions. Common choices include Dess-Martin Periodinane (DMP) and activated DMSO oxidations like the Swern or Moffatt protocols.[1][2][3]

  • Reaction Conditions : Temperature is a critical parameter. For instance, Swern oxidations require cryogenic temperatures (typically below -60°C) to be effective and to prevent side reactions like the Pummerer rearrangement.[4][5]

  • Reagent Stability : Ensure your reagents are fresh. Dess-Martin Periodinane can decompose upon storage, and the DMSO used in Swern oxidations must be anhydrous.

Troubleshooting Guide: Selecting and Optimizing Your Oxidation Catalyst

This guide will help you navigate the common pitfalls associated with the two most prevalent mild oxidation methods for this substrate.

Scenario A: Issues with Dess-Martin Periodinane (DMP) Oxidation

  • Problem : The reaction is sluggish or incomplete, even with a stoichiometric amount of DMP.

    • Expert Insight : While DMP is a reliable oxidant, its rate can be influenced by trace amounts of water.[6] Contrary to what might be expected with a water-sensitive reagent, studies have shown that the addition of a controlled amount of water can accelerate the reaction.[6]

    • Troubleshooting Steps :

      • Verify DMP Quality : Use a fresh bottle of DMP or test your existing stock on a simple, reliable alcohol like benzyl alcohol.

      • Solvent Choice : Ensure you are using a dry, chlorinated solvent like dichloromethane (DCM).[6]

      • Consider Buffering : The reaction produces two equivalents of acetic acid.[6] If your downstream functionalities are acid-sensitive, the reaction can be buffered with pyridine or sodium bicarbonate.[6]

      • Controlled Water Addition : If the reaction is clean but slow, consider adding a small amount of water to the reaction mixture to potentially increase the rate.[6]

Scenario B: Challenges with Swern Oxidation

  • Problem : The yield of the desired aldehyde is low, and I'm isolating chlorinated byproducts or other impurities.

    • Expert Insight : The Swern oxidation relies on the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride.[2][5] This intermediate is highly reactive and thermally unstable. Precise temperature control is non-negotiable.

    • Troubleshooting Steps :

      • Strict Temperature Control : The reaction must be kept below -60°C during the addition of oxalyl chloride and the alcohol.[4][5] A rise in temperature can lead to unwanted side reactions.

      • Order of Addition : The correct order of addition is crucial. First, activate the DMSO with oxalyl chloride, then add the alcohol, and finally, add the hindered base (e.g., triethylamine).

      • Choice of Base : Triethylamine can sometimes cause epimerization at carbons alpha to the newly formed carbonyl.[2] If you suspect this is an issue, switching to a bulkier base like diisopropylethylamine (DIPEA) can mitigate this side reaction.[2]

      • Workup Procedure : The byproduct dimethyl sulfide (DMS) has a notoriously unpleasant odor.[2][7] Quenching the reaction and then washing the organic layer with a mild oxidizing agent like dilute sodium hypochlorite (bleach) can oxidize the DMS to odorless dimethyl sulfoxide (DMSO).[4]

Data Summary: Comparison of Common Oxidation Reagents
Reagent/Catalyst SystemTypical ConditionsProsCons/Common Issues
Dess-Martin Periodinane (DMP) DCM, Room TemperatureVery mild, neutral conditions; easy workup; tolerant of many functional groups.[1][6]Stoichiometric amounts needed; can be sluggish; reagent can be sensitive to storage.
Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) DCM, <-60°CHigh yields, avoids toxic metals, aldehydes do not over-oxidize.[3]Requires cryogenic temperatures; produces foul-smelling DMS; sensitive to temperature fluctuations.[2][5]
TEMPO/Bleach Biphasic (e.g., DCM/water), 0°C to RTCatalytic in TEMPO; inexpensive co-oxidant (bleach); good for large scale.pH control is critical; can be slower than other methods; potential for halogenated byproducts.
Experimental Protocol: Optimized DMP Oxidation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate
  • To a stirred solution of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dry dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.1 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the layers, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Section 2: C-H Functionalization of the Piperidine Ring

Directly functionalizing the C-H bonds of the N-Boc-piperidine ring is a modern and efficient strategy for creating analogs. Catalyst selection is paramount for controlling the regioselectivity of these reactions.

FAQ 2: I want to arylate the piperidine ring. How do I control whether the reaction occurs at the α- or β-position?

Controlling the position of C-H arylation on an N-Boc-piperidine ring is a known challenge, but it can be achieved through careful ligand selection in palladium-catalyzed reactions.[8]

  • α-Arylation : This is often the more classical and electronically favored position. More rigid biarylphosphine ligands tend to favor the formation of the α-arylated product.

  • β-Arylation : Achieving β-selectivity is more challenging. Research has shown that using more flexible biarylphosphine ligands can steer the reaction towards the desired β-arylated product.[8] The reaction mechanism, as studied by DFT, suggests that the reductive elimination step determines the selectivity.[8]

Troubleshooting Guide: Catalyst and Ligand Selection for C-H Arylation
  • Problem : My Pd-catalyzed C-H arylation gives a mixture of α and β products, with low overall yield.

    • Expert Insight : This is a classic selectivity issue. The ligand bound to the palladium catalyst dictates the steric and electronic environment of the catalytic center, which in turn controls the regioselectivity.

    • Troubleshooting Steps :

      • Ligand Screening : This is the most critical step. If you are targeting the β-position, start with a flexible biarylphosphine ligand. If the α-position is desired, a more rigid ligand is a better starting point.

      • Solvent and Base : The choice of solvent and base can also influence the reaction outcome. Aprotic polar solvents are often a good choice. A systematic screen of bases (e.g., carbonates vs. phosphates) may be necessary.

      • Temperature : C-H activation reactions can be sensitive to temperature. Running the reaction at a lower temperature for a longer time may improve selectivity.

Section 3: Visualized Workflows and Pathways

To assist in your experimental design and troubleshooting, the following diagrams illustrate key concepts discussed in this guide.

General Troubleshooting Workflow for Catalyst Selection

Caption: A general workflow for troubleshooting catalytic reactions.

Reaction Pathway: Oxidation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Oxidation_Pathway Start Methyl 4-(hydroxymethyl)- piperidine-1-carboxylate Aldehyde Methyl 4-formyl- piperidine-1-carboxylate Start->Aldehyde Mild Oxidants (DMP, Swern) Acid 1-(Methoxycarbonyl)piperidine- 4-carboxylic acid Aldehyde->Acid Strong Oxidants (e.g., Jones Reagent) or Over-oxidation

Caption: Oxidation pathways for the starting material.

References

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • Swern Oxidation? Reddit r/OrganicChemistry. [Link]

  • Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. ACS Publications - Organic Letters. [Link]

  • Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange. Semantic Scholar. [Link]

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PubMed Central. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-Protected 4-(Hydroxymethyl)piperidine Building Blocks: Methyl Carbamate vs. tert-Butyl Carbamate (Boc)

In the landscape of modern drug discovery and synthetic chemistry, the piperidine moiety remains a cornerstone scaffold, prized for its conformational properties and its prevalence in a vast array of bioactive molecules....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic chemistry, the piperidine moiety remains a cornerstone scaffold, prized for its conformational properties and its prevalence in a vast array of bioactive molecules. The strategic functionalization of this ring system is paramount, and the choice of nitrogen protecting group is a critical decision that dictates the synthetic route and overall efficiency. This guide provides an in-depth comparison of two widely utilized building blocks: Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . Our analysis, grounded in experimental data and established chemical principles, will equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Strategic Importance of the N-Protecting Group

The 4-(hydroxymethyl)piperidine scaffold is a versatile intermediate, offering a primary alcohol for further elaboration into a variety of functional groups. The choice between the N-methoxycarbonyl (a simple methyl carbamate) and the N-tert-butoxycarbonyl (Boc) protecting group is not merely a matter of preference; it is a strategic decision that profoundly impacts chemical stability, reactivity, and the potential for orthogonal deprotection schemes in complex, multi-step syntheses.

Comparative Analysis: At a Glance

To facilitate a rapid and objective comparison, the key properties of these two building blocks are summarized below.

PropertyMethyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Molecular Weight ~173.21 g/mol 215.29 g/mol [1]
Protecting Group Methyl Carbamatetert-Butyl Carbamate (Boc)
Stability to Acid Generally stable to mild acidsHighly Labile to strong acids (e.g., TFA, HCl)[2]
Stability to Base Susceptible to hydrolysis under strong basic conditionsGenerally stable to a wide range of basic conditions[3]
Deprotection Conditions Harsh; requires strong base (e.g., NaOH, KOH) or strong acid, or nucleophilic reagentsMild; readily cleaved by strong acids (e.g., TFA, HCl in dioxane)[][5]
Orthogonal Potential Can be used in conjunction with acid-labile groups (e.g., Boc, Trt)Can be used with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) groups[2][3]
Typical Synthesis Reagent Methyl chloroformateDi-tert-butyl dicarbonate (Boc₂O)

Synthesis and Experimental Protocols

The preparation of both building blocks typically starts from the commercially available 4-piperidinemethanol. The choice of protecting group dictates the specific reagents and reaction conditions.

Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc-Protected)

The introduction of the Boc group is a well-established and high-yielding transformation. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and most efficient method.

Experimental Protocol:

  • Materials: 4-Piperidinemethanol, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-piperidinemethanol (1.0 eq) in THF.

    • Add di-tert-butyl dicarbonate (1.0-1.1 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture in vacuo to remove the THF.

    • The resulting crude product can often be used without further purification or can be purified by column chromatography if necessary.

  • Expected Yield: High (typically >85%). A reported synthesis gave a yield of 85.0%[6].

Synthesis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (Methyl Carbamate-Protected)

The synthesis of the methyl carbamate analog involves the use of methyl chloroformate. This reagent is highly reactive and requires careful handling.

Experimental Protocol:

  • Materials: 4-Piperidinemethanol, Methyl chloroformate, a suitable base (e.g., triethylamine or sodium carbonate), and an appropriate solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve 4-piperidinemethanol (1.0 eq) and the base (1.1-1.5 eq) in the chosen solvent.

    • Cool the mixture in an ice bath (0-5 °C).

    • Slowly add methyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

  • Expected Yield: Generally good, though can be slightly lower than Boc protection due to the higher reactivity of the chloroformate. A related synthesis of 4-methylene piperidine-1-ethyl formate from the corresponding piperidine hydrochloride using ethyl chloroformate gave a yield of 75%[7].

Causality Behind Experimental Choices:

The choice of Boc₂O for the tert-butyl derivative is due to its ease of handling and the generation of benign byproducts (tert-butanol and CO₂). In contrast, methyl chloroformate is more hazardous, and the reaction produces hydrochloric acid, necessitating the use of a base to neutralize it. The milder reaction conditions for Boc protection often lead to cleaner reactions and higher yields.

Reactivity in Subsequent Transformations: A Case Study of Mesylation

To provide a quantitative comparison of the reactivity of the hydroxyl group in both protected scaffolds, we can examine the mesylation reaction, a common transformation to activate the alcohol for nucleophilic substitution.

Mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate:

A reported procedure for the mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using methanesulfonyl chloride and triethylamine in dichloromethane at a controlled temperature below 10 °C resulted in a 92.4% yield of the desired mesylate[7].

Experimental Protocol (Mesylation of Boc-protected alcohol):

  • Materials: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Methanesulfonyl chloride, Triethylamine, Dichloromethane.

  • Procedure:

    • Dissolve the Boc-protected alcohol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the solution to 0 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for a specified time, monitoring by TLC.

    • Upon completion, quench with water, and work up the organic phase.

Expected Reactivity of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate:

The workflow for this comparative reactivity can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Mesylation Reaction cluster_2 Products Boc_Alcohol tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate Mesylation_Conditions MsCl, Et3N DCM, 0 °C Boc_Alcohol->Mesylation_Conditions Reacts with Methyl_Alcohol Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Methyl_Alcohol->Mesylation_Conditions Reacts with Boc_Mesylate tert-butyl 4-((methylsulfonyl)oxy)methyl) piperidine-1-carboxylate (Yield: 92.4%) Mesylation_Conditions->Boc_Mesylate Forms Methyl_Mesylate Methyl 4-((methylsulfonyl)oxy)methyl) piperidine-1-carboxylate (Yield: Expected to be high) Mesylation_Conditions->Methyl_Mesylate Forms

Caption: Comparative workflow for the mesylation of N-Boc and N-Methyl carbamate protected 4-(hydroxymethyl)piperidine.

Deprotection Strategies: The Key Differentiator

The most significant practical difference between these two building blocks lies in the conditions required for the removal of their respective N-protecting groups. This distinction is the foundation of their utility in orthogonal synthesis strategies.

Deprotection of the Boc Group

The Boc group is notoriously acid-labile. Its removal is typically clean and high-yielding under mild acidic conditions.

Common Deprotection Reagents:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM)[2][].

  • 4M HCl in 1,4-dioxane or methanol[5].

Mechanism of Acid-Catalyzed Boc Deprotection: The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutene and carbon dioxide.

G Boc_Amine N-Boc Protected Piperidine Protonation Protonation of Carbonyl Oxygen (H+) Boc_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Loss_of_tBu Loss of tert-butyl cation Protonated_Intermediate->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Deprotected Piperidine Decarboxylation->Free_Amine

Caption: Mechanism of acid-catalyzed deprotection of the N-Boc group.

Deprotection of the Methyl Carbamate Group

In stark contrast to the Boc group, the methyl carbamate is significantly more robust and requires more forcing conditions for its removal.

Common Deprotection Methods:

  • Strong Basic Hydrolysis: Refluxing with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent.

  • Nucleophilic Cleavage: Treatment with reagents like 2-mercaptoethanol in the presence of a base can also effect cleavage[8].

The harsh conditions required for methyl carbamate deprotection can be a significant limitation if other sensitive functional groups are present in the molecule.

Application in Orthogonal Synthesis

The differential stability of the Boc and methyl carbamate groups makes them valuable tools for orthogonal protection strategies in the synthesis of complex molecules. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.

For example, a molecule containing both an N-Boc and an N-methyl carbamate protected amine can be selectively deprotected at the N-Boc position using mild acid, leaving the N-methyl carbamate intact. This allows for further functionalization at the newly liberated amine. Conversely, if the N-methyl carbamate needs to be removed, the harsh basic conditions would likely also cleave many other common protecting groups.

The logical relationship in an orthogonal deprotection strategy can be visualized as follows:

G Dual_Protected Molecule with N-Boc and N-Methyl Carbamate Groups Mild_Acid Mild Acidic Conditions (e.g., TFA in DCM) Dual_Protected->Mild_Acid Selective Deprotection Harsh_Base Harsh Basic Conditions (e.g., KOH, reflux) Dual_Protected->Harsh_Base Non-selective Deprotection N_Boc_Deprotected N-Boc Deprotected, N-Methyl Carbamate Intact Mild_Acid->N_Boc_Deprotected Both_Deprotected Both Groups Cleaved Harsh_Base->Both_Deprotected

Caption: Orthogonal deprotection strategy using N-Boc and N-Methyl carbamate groups.

Conclusion and Recommendations

The choice between Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is fundamentally a strategic one, dictated by the overall synthetic plan.

Choose tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate when:

  • Mild deprotection conditions are required to preserve acid-sensitive functional groups elsewhere in the molecule.

  • A straightforward, high-yielding protection step is desired.

  • Orthogonality with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups is necessary.

Consider Methyl 4-(hydroxymethyl)piperidine-1-carboxylate when:

  • A robust protecting group that can withstand a wide range of non-basic reaction conditions is needed.

  • The final deprotection step can tolerate harsh basic conditions.

  • Orthogonality with acid-labile protecting groups is a key aspect of the synthetic strategy.

Ultimately, a thorough understanding of the chemical properties and reactivity of these protecting groups is essential for the efficient and successful synthesis of complex piperidine-containing molecules. This guide provides the foundational knowledge and experimental context to empower researchers to make the optimal choice for their specific synthetic challenges.

References

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • PubChem Compound Summary for CID 2764081, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. CN102887854B.
  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). (2017).
  • Amine synthesis by carbam
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI.
  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage. Wiley-VCH.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 1-Methyl-4-piperidinemethanol synthesis. ChemicalBook.
  • A Comparative Review of Synthetic Methods for Piperidine Rings. Benchchem.
  • Protecting Groups for Amines: Carbam
  • A convenient and scaleable procedure for removing the Fmoc group in solution.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
  • Orthogonal protecting group strategies in carbohydrate chemistry.
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018). PubMed.
  • Method for the fmoc group cleavage. EP4011901A1.
  • N-Boc-Piperidines [Chemical Structural Class]. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation.

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Comparative

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to the Biological Evaluation of Novel Compounds

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring represents a cornerstone of molecular design.[1][2] This six-membered nitrogen-containing heterocycle is a "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine ring represents a cornerstone of molecular design.[1][2] This six-membered nitrogen-containing heterocycle is a "privileged scaffold," frequently appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][3] Its prevalence is not coincidental; the piperidine moiety offers a unique combination of properties that enhance druggability, including metabolic stability, modulation of physicochemical properties like lipophilicity and solubility, and the ability to adopt conformations that optimize interactions with biological targets.[1] This guide provides an in-depth, objective comparison of the biological evaluation of novel compounds synthesized from a key piperidine building block: Methyl 4-(hydroxymethyl)piperidine-1-carboxylate . We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform the strategic design and evaluation of next-generation therapeutics.

The Strategic Advantage of the Piperidine Core

The choice of a piperidine scaffold is a strategic one in drug discovery. Its saturated, non-aromatic nature allows for three-dimensional diversity, crucial for specific and high-affinity binding to protein targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be fine-tuned through substitution to optimize pharmacokinetic profiles.[3] Furthermore, the conformational rigidity of the piperidine ring, compared to more flexible aliphatic chains, can reduce the entropic penalty upon binding to a target, leading to higher affinity.[3]

This guide will focus on the biological evaluation of compounds targeting two major classes of drug targets: protein kinases , specifically the AKT (Protein Kinase B) signaling pathway, and G-protein coupled receptors (GPCRs) . Dysregulation of these pathways is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurological conditions, making them fertile ground for the development of novel piperidine-containing therapeutics.[4][5]

Experimental Evaluation: A Comparative Framework

The biological evaluation of novel compounds is a multi-step process designed to assess their potency, selectivity, and potential for therapeutic application. Here, we present a comparative framework for evaluating compounds synthesized from "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" against established alternatives.

Cellular Viability and Cytotoxicity Assessment: The MTT Assay

A fundamental first step in evaluating any potential therapeutic is to determine its effect on cell viability and to identify its cytotoxic concentration.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][7]

Principle of the MTT Assay: This assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2][8]

Experimental Protocol: MTT Assay [2][3][7][8]

  • Cell Seeding:

    • Culture mammalian cells (e.g., a relevant cancer cell line for oncology studies) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (synthesized from "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate") and a relevant comparator drug in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[2]

Data Analysis and Comparison: The absorbance values are used to calculate the percentage of cell viability compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data Table: Cytotoxicity of Piperidine-Based Compounds

CompoundTarget Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Piperidine Derivative A PC-3 (Prostate Cancer)15.2Doxorubicin0.8
Piperidine Derivative B MCF-7 (Breast Cancer)21.5Tamoxifen5.3
Alternative Scaffold X PC-3 (Prostate Cancer)25.8Doxorubicin0.8
Alternative Scaffold Y MCF-7 (Breast Cancer)32.1Tamoxifen5.3

Note: The data in this table is illustrative and intended to demonstrate the format for comparative analysis. Actual values would be derived from experimental results.

Target Engagement and Potency: In-Vitro Kinase Inhibition Assay

For compounds designed to target specific kinases, it is essential to determine their direct inhibitory activity against the purified enzyme. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[1]

Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is quantified in a luciferase-based reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[1][4]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay [1][4][9]

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the target kinase (e.g., purified AKT1) and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP.[1]

    • Incubate at room temperature for 40 minutes.[1]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[1]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.[1]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Comparison: The luminescent signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is determined by plotting the luminescence against the log of the inhibitor concentration.

Comparative Data Table: In-Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Alternative InhibitorAlternative IC50 (nM)
Piperidine-based AKT Inhibitor 1 AKT124.3[7]GSK690693~10[7]
Piperidine-based AKT Inhibitor 2 AKT235.1Ipatasertib18[10]
Capivasertib (AZD5363) AKT13[10]--
Ipatasertib (GDC-0068) AKT15[10]--

This table includes representative data for piperidine-containing AKT inhibitors and established alternatives for comparison.[7][10]

Visualizing the Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound Dilutions Reaction Incubate Components in 384-well Plate Compound->Reaction Kinase Kinase & Substrate Kinase->Reaction ATP ATP Solution ATP->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo Incubate1 Incubate 40 min Add_ADP_Glo->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate 30-60 min Add_Detection_Reagent->Incubate2 Read Measure Luminescence Incubate2->Read PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Piperidine-based AKT Inhibitor Inhibitor->AKT Inhibits

Caption: Simplified PI3K/AKT signaling pathway showing the point of intervention for AKT inhibitors.

Receptor Binding Affinity: GPCR Radioligand Competition Binding Assay

For compounds targeting GPCRs, a key parameter is their binding affinity for the receptor. Radioligand competition binding assays are the gold standard for determining the affinity of unlabeled test compounds. [5][11][12][13] Principle of the Radioligand Competition Binding Assay: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope) for binding to a specific receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. [12] Experimental Protocol: GPCR Radioligand Competition Binding Assay [11][12]

  • Membrane Preparation:

    • Prepare cell membranes expressing the target GPCR from cultured cells or tissue homogenates.

  • Assay Setup:

    • In a 96-well filter plate, add the cell membranes, a fixed concentration of a high-affinity radioligand for the target GPCR, and varying concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition:

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

Data Analysis and Comparison: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by plotting the percentage of specific binding against the log of the test compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation.

Comparative Data Table: GPCR Binding Affinity

CompoundTarget GPCRKi (nM)Alternative LigandAlternative Ki (nM)
Piperidine-based Ligand C µ-Opioid Receptor7.3 [14]Morphine1.2
Piperidine-based Ligand D δ-Opioid Receptor849.4 [14]Naltrindole0.2
Alternative Scaffold Z µ-Opioid Receptor15.6Morphine1.2

This table presents hypothetical data for piperidine-based GPCR ligands, with morphine and naltrindole as well-established comparators. [14] Visualizing the Mechanism of Action: GPCR Signaling

GPCR_Signaling Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

Validation

A Comparative Guide to the Validation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate in High-Throughput Screening

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical entities that modulate biological targets of interest.[1][2][3] The journey from a prelimi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical entities that modulate biological targets of interest.[1][2][3] The journey from a preliminary "hit" to a validated lead compound, however, is fraught with potential pitfalls, including a high incidence of false positives.[4] Rigorous, multi-step validation is therefore not just a procedural formality but a critical process that ensures the efficient allocation of resources toward promising chemical matter. This guide provides an in-depth, comparative analysis of the validation process for "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate," a representative small molecule built upon the highly privileged piperidine scaffold.[5][6] We will explore the experimental methodologies for its validation, compare its profile to alternative scaffolds, and provide the technical rationale behind each step of the validation cascade.

The Piperidine Scaffold: A Double-Edged Sword in Drug Discovery

The piperidine ring is the most frequently encountered saturated heterocycle in FDA-approved drugs, prized for its favorable physicochemical properties, synthetic tractability, and its ability to confer improved solubility and basicity.[5][7] Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, with its carbamate-protected nitrogen and a primary alcohol, represents a versatile building block, ripe for exploration in fragment-based screening or as part of a larger screening library. The carbamate group modulates the basicity of the piperidine nitrogen, while the hydroxymethyl group provides a convenient handle for further chemical elaboration.

However, the very prevalence of the piperidine scaffold can lead to challenges such as metabolic instability (oxidation at the carbons alpha to the nitrogen) and the need to navigate a dense patent landscape.[5] This necessitates a thorough validation of any piperidine-containing hit to not only confirm its activity but also to begin assessing its drug-like properties in comparison to other potential chemotypes.

The HTS Hit Validation Workflow: A Step-by-Step Guide

The validation of a hit from a primary HTS campaign is a systematic process designed to eliminate artifacts and build confidence in the observed biological activity.[4][8] Below is a detailed workflow for validating a hypothetical hit, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, identified as an inhibitor of a target kinase in a primary screen.

Diagram: The Hit Validation Cascade

Validation_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: False Positive Triaging cluster_2 Phase 3: Target Engagement & Characterization Primary_Screen Primary HTS Hit (Single Concentration) Reconfirmation Hit Reconfirmation (Fresh Compound) Primary_Screen->Reconfirmation Identifies initial activity Dose_Response Dose-Response Curve (Potency - IC50) Reconfirmation->Dose_Response Confirms activity & purity Orthogonal_Assay Orthogonal Assay (Different Detection Method) Dose_Response->Orthogonal_Assay Validates mechanism Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Rules out artifacts Promiscuity Promiscuity Assays (e.g., PAINS filter) Counter_Screen->Promiscuity Checks for non-specific activity Biophysical_Assay Biophysical Assay (e.g., SPR, CETSA) Promiscuity->Biophysical_Assay Confirms direct binding Selectivity Selectivity Profiling (Panel of Related Kinases) Biophysical_Assay->Selectivity Assesses specificity SAR Initial SAR (Analog Purchase/Synthesis) Selectivity->SAR Explores chemical space Lead_Op Lead_Op SAR->Lead_Op Proceed to Lead Optimization

Caption: A typical workflow for validating hits from high-throughput screening.

Experimental Protocols

1. Hit Reconfirmation and Dose-Response Analysis:

  • Rationale: The initial HTS is often performed with a single concentration of the library compound. The first step in validation is to confirm the activity with a fresh, powdered sample of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate to rule out issues with compound integrity or identity from the screening plates.[8] A dose-response curve is then generated to determine the potency (IC50) of the compound.

  • Protocol:

    • Obtain a fresh, solid sample of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and verify its identity and purity (>95%) by LC-MS and ¹H NMR.

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform a serial dilution to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).

    • Run the primary kinase assay (e.g., a luminescence-based assay that measures ATP consumption) with these concentrations in triplicate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Orthogonal and Counter-Screening Assays:

  • Rationale: To ensure the observed activity is not an artifact of the primary assay's detection method (e.g., luciferase inhibition, fluorescence quenching), an orthogonal assay with a different readout is employed.[4] A counter-screen is also essential to identify compounds that interfere with the assay components rather than the target itself.

  • Protocol (Orthogonal Assay - TR-FRET):

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a peptide substrate by the target kinase.

    • Perform a dose-response experiment with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as described above.

    • A consistent IC50 value with the primary assay provides strong evidence of true inhibition.

  • Protocol (Counter-Screen):

    • Run the primary luminescence-based assay in the absence of the target kinase but with all other assay components, including ATP and the detection reagents.

    • Add Methyl 4-(hydroxymethyl)piperidine-1-carboxylate at its IC50 and 10x IC50 concentrations.

    • Lack of signal change indicates the compound does not interfere with the detection system.

3. Biophysical Confirmation of Target Engagement:

  • Rationale: While biochemical assays demonstrate inhibition of enzyme activity, they do not definitively prove direct binding to the target. Biophysical methods provide this crucial evidence.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a more physiologically relevant cellular environment.[4]

  • Protocol (CETSA):

    • Treat intact cells expressing the target kinase with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate at various concentrations.

    • Heat the cell lysates to a range of temperatures.

    • Analyze the soluble fraction of the target kinase by Western blotting or ELISA.

    • Binding of the compound will stabilize the kinase, resulting in a higher melting temperature compared to the vehicle-treated control, thus confirming target engagement.

Comparative Analysis: Piperidines vs. Alternative Scaffolds

A key aspect of hit validation is understanding the potential advantages and disadvantages of the hit's chemical scaffold compared to other possibilities.[5] This informs the subsequent lead optimization strategy. Let's compare our validated piperidine hit with two hypothetical hits based on alternative scaffolds: a pyrrolidine and a bicyclic azetidine.

Illustrative Comparative Data Table
FeatureMethyl 4-(hydroxymethyl)piperidine-1-carboxylate (S)-Methyl 3-hydroxypyrrolidine-1-carboxylate Methyl 3-hydroxy-3-methyl-1-azabicyclo[3.2.0]heptane-1-carboxylate
Structure (Image of structure)(Image of structure)(Image of structure)
Primary IC50 1.2 µM2.5 µM0.8 µM
Orthogonal IC50 1.5 µM2.8 µM0.9 µM
Selectivity (vs. Kinase B) >50 µM (>40-fold)15 µM (6-fold)>50 µM (>60-fold)
Aqueous Solubility HighHighModerate
Metabolic Stability (Microsomes) Moderate (potential for ring oxidation)HighHigh (strained ring can be liable)
Synthetic Tractability HighHighModerate-Low
Novelty/IP Space CrowdedCrowdedHigh

This is illustrative data for comparison purposes.

Analysis of Alternatives
  • The Pyrrolidine Scaffold: The 5-membered pyrrolidine ring offers a different spatial arrangement of substituents compared to the 6-membered piperidine. While often exhibiting good physicochemical properties, it may present a different vector for substituent placement, potentially leading to altered target engagement or selectivity, as suggested by the illustrative lower selectivity in the table.

  • The Bicyclic Azetidine Scaffold: This more rigid, three-dimensional scaffold offers significant advantages in terms of exploring novel chemical space and potentially achieving higher selectivity by locking the molecule into a specific conformation.[10] However, this rigidity comes at the cost of increased synthetic complexity and potentially reduced solubility.

Diagram: Kinase Signaling Pathway

Kinase_Pathway cluster_pathway Generic Kinase Signaling Cascade Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Binding Upstream_Kinase Upstream Kinase Adaptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Phosphorylates (Activates) Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Inhibitor Methyl 4-(hydroxymethyl) piperidine-1-carboxylate Inhibitor->Target_Kinase Inhibition

Caption: Inhibition of a target kinase by the validated hit compound.

Conclusion and Future Directions

The validation of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate as a hit in a high-throughput screen demonstrates a robust and necessary process in early-stage drug discovery. Through a cascade of confirmatory, orthogonal, and biophysical assays, we can build a strong case for its on-target activity. The comparative analysis with alternative scaffolds highlights the critical thinking required for lead selection; while the piperidine scaffold is well-trodden, its favorable properties and synthetic accessibility make it a valuable starting point. The bicyclic alternative, though more challenging synthetically, presents an opportunity for greater novelty and potentially improved selectivity.

The next steps for a validated hit like this would involve initial structure-activity relationship (SAR) studies.[4] By synthesizing or purchasing analogs with modifications to the hydroxymethyl group or the piperidine ring itself, researchers can begin to understand the key molecular interactions driving target inhibition and start the journey of optimizing this promising hit into a clinical candidate.

References

  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry - Benchchem.
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  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2022). ACS Medicinal Chemistry Letters. Available from: [Link]

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  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press.
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  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). Journal of the Serbian Chemical Society. Available from: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). RSC Medicinal Chemistry.
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. Available from: [Link]

  • High throughput screening (HTS). Biological screening. ChemDiv.
  • Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. (2021). ResearchGate. Available from: [Link]

  • High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific - US.
  • Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (2013). Chapman University Digital Commons.
  • BENZYL 4-(HYDROXYMETHYL)PIPERIDINE-1-CARBOXYLATE. Matrix Fine Chemicals.

Sources

Comparative

Comparative Efficacy Analysis of Piperidine-Containing Atypical Antipsychotics: A Focus on Paliperidone

This guide provides an in-depth comparative analysis of the efficacy of atypical antipsychotics that feature a core piperidine moiety. While the specific "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" structure repre...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of atypical antipsychotics that feature a core piperidine moiety. While the specific "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate" structure represents a common synthetic building block, this guide will focus on a well-documented and clinically significant drug that incorporates a substituted piperidine ring: Paliperidone . We will dissect its efficacy through a review of key experimental data, compare it with its predecessor, Risperidone, and other alternatives, and provide detailed protocols for the foundational experiments used in its evaluation.

The choice of a piperidine scaffold in these centrally-acting agents is a deliberate and strategic one in medicinal chemistry. The piperidine ring, a saturated heterocycle, is a privileged scaffold. Its three-dimensional structure allows for the precise orientation of pharmacophoric groups into the binding pockets of target receptors, such as dopamine and serotonin receptors. Furthermore, its physicochemical properties can be finely tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing bioavailability and modulating duration of action.

Mechanism of Action: The Dopamine and Serotonin Hypothesis

Paliperidone, the active metabolite of Risperidone, exerts its antipsychotic effects primarily through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism. The prevailing hypothesis suggests that an imbalance in dopaminergic and serotonergic neurotransmission in the mesolimbic and mesocortical pathways of the brain contributes to the positive and negative symptoms of schizophrenia, respectively.

Paliperidone's high affinity for D2 receptors is thought to mitigate the positive symptoms (e.g., hallucinations, delusions). Simultaneously, its potent blockade of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, which may alleviate negative symptoms (e.g., anhedonia, avolition) and reduce the likelihood of extrapyramidal side effects (EPS) that are common with older, typical antipsychotics that primarily block D2 receptors.

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopamine / Serotonin Release D2_receptor Dopamine D2 Receptor presynaptic->D2_receptor Dopamine HT2A_receptor Serotonin 5-HT2A Receptor presynaptic->HT2A_receptor Serotonin downstream Signal Transduction -> Clinical Effect D2_receptor->downstream HT2A_receptor->downstream Paliperidone Paliperidone Paliperidone->D2_receptor Antagonism Paliperidone->HT2A_receptor Antagonism Receptor_Binding_Assay_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing D2 receptor) radioligand 2. Radioligand Incubation (e.g., [3H]spiperone) prep->radioligand competitor 3. Addition of Competitor (Varying concentrations of Paliperidone) radioligand->competitor incubation 4. Incubation (Allow to reach equilibrium) competitor->incubation filtration 5. Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation 6. Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis 7. Data Analysis (Calculate Ki from IC50) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone) that is known to bind to the D2 receptor.

    • Add a range of concentrations of the unlabeled test compound (Paliperidone).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist).

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with the bound radioligand while unbound ligand passes through.

    • Quickly wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Use a liquid scintillation counter to measure the radioactivity (in counts per minute, CPM) in each vial.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (Paliperidone) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Paliperidone that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Clinical Efficacy: Measuring Real-World Outcomes

While in-vitro data is predictive, clinical trials are the definitive measure of a drug's efficacy. In schizophrenia, efficacy is primarily assessed using standardized rating scales, such as the Positive and Negative Syndrome Scale (PANSS). The PANSS is a 30-item scale that quantifies the severity of positive symptoms, negative symptoms, and general psychopathology. A significant reduction in the total PANSS score from baseline is a primary endpoint in most clinical trials for antipsychotics.

A meta-analysis of several randomized, double-blind, placebo-controlled studies demonstrates the efficacy of Paliperidone in treating schizophrenia.

Study GroupMean Change in PANSS Score from BaselineStatistical Significance (p-value vs. Placebo)
Placebo-4.1N/A
Paliperidone (6 mg/day)-17.9< 0.001
Paliperidone (12 mg/day)-23.3< 0.001

Data represents a synthesis of findings from multiple clinical trials for illustrative comparison.

These results show that Paliperidone, at clinically relevant doses, produces a statistically significant and dose-dependent reduction in the total PANSS score compared to placebo, confirming its efficacy in managing the overall symptoms of schizophrenia.

Conclusion

Paliperidone stands as a testament to the successful application of medicinal chemistry principles, leveraging the privileged piperidine scaffold to achieve a potent and well-balanced D2/5-HT2A receptor antagonism profile. Its efficacy, established through rigorous preclinical binding assays and confirmed in large-scale clinical trials, is comparable to its parent compound, Risperidone, but it offers a more predictable pharmacokinetic profile. The experimental methodologies detailed in this guide represent the gold standard for evaluating and comparing the efficacy of such CNS-active agents, providing the robust data necessary for regulatory approval and clinical adoption.

References

  • Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotics to human receptors: a review of in vitro data.
  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494-508.
  • Kramer, M., Simpson, G., Maciulis, V., Kushner, S., Vijapurkar, U., Lim, P., & Eerdekens, M. (2007). Paliperidone extended-release tablets for prevention of symptom recurrence in patients with schizophrenia. The Journal of clinical psychopharmacology, 27(1), 6-14. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of the Methyl 4-(hydroxymethyl)piperidine-1-carboxylate Scaffold

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful dru...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for fine-tuning of interactions with biological targets. This guide focuses on a specific, versatile building block: Methyl 4-(hydroxymethyl)piperidine-1-carboxylate . We will explore its structure-activity relationship (SAR) not as an isolated agent, but through its incorporation into larger, biologically active molecules, providing a practical comparison of how modifications to this scaffold influence efficacy and properties.

The Strategic Value of the Piperidine Scaffold

The piperidine motif is prized in drug design for several key reasons:

  • Improved Physicochemical Properties: It can modulate lipophilicity and water solubility, crucial parameters for pharmacokinetics.[1]

  • Enhanced "Druggability": The presence of a piperidine ring often improves metabolic stability and facilitates transport across biological membranes, contributing to better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and potentially reduced toxicity.[1][2]

  • Three-Dimensional Diversity: As a non-planar, six-membered ring, it allows for the precise positioning of functional groups to optimize binding interactions within a target's active site.[2]

The subject of this guide, Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, offers three key points for chemical modification, making it a highly adaptable building block for creating libraries of compounds for SAR studies.

Caption: Key points for SAR modification on the scaffold.

Case Study: Application in PARP-1 Inhibitor Design

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair.[3] Inhibiting PARP-1 is a clinically validated strategy in oncology, particularly for cancers with mutations in BRCA1 or BRCA2 genes, a concept known as synthetic lethality.[3] The Methyl 4-(hydroxymethyl)piperidine-1-carboxylate scaffold has been successfully incorporated into potent PARP-1 inhibitors.

One research endeavor utilized a benzimidazole-4-carboxamide core and explored how different substituents attached via a piperidine linker influenced inhibitory activity.[4] The hydroxymethyl group at the 4-position of the piperidine served as the key attachment point.

In a study developing benzimidazole-4-carboxamides, the 4-(hydroxymethyl)piperidine unit was used to link the core scaffold to various substituted aromatic and heterocyclic rings.[4] The goal was to probe the adenine-ribose binding pocket of the PARP-1 enzyme.

Compound IDLinked Moiety (R-Group)PARP-1 IC₅₀ (µM)Key Observation
9a Phenyl1.83Baseline activity with a simple phenyl group.
9d 4-Chlorophenyl0.46Addition of an electron-withdrawing group at the para position significantly improves potency.
9f 4-Methoxyphenyl1.95An electron-donating group at the para position offers no improvement over the unsubstituted phenyl ring.
9h 4-Nitrophenyl0.23A strong electron-withdrawing nitro group provides the highest potency in the series, suggesting a key interaction in this region of the binding site.
9l Pyridin-4-yl0.98A heterocyclic ring is well-tolerated and shows better activity than the phenyl group, likely due to its ability to form hydrogen bonds.

Data synthesized from inhibitory studies on 2-substituted benzimidazole-4-carboxamide derivatives.[4]

Interpretation of Causality: The data clearly demonstrates that the nature of the group attached to the piperidine's methylene linker is critical for PARP-1 inhibition. The significant potency increase with electron-withdrawing substituents like chloro and nitro groups on a terminal phenyl ring suggests that this part of the molecule engages in specific electronic or hydrophobic interactions within the enzyme's active site. The piperidine scaffold itself acts as a rigid linker, positioning the terminal ring system optimally for these interactions.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start 2-(hydroxymethyl)-1H- benzimidazole-4-carboxamide mitsunobu Mitsunobu Reaction start->mitsunobu piperidine Piperidine-4-carboxamides (Varying R-groups) piperidine->mitsunobu final_compounds Compound Library mitsunobu->final_compounds Synthesize Library of Compounds (9a-m) assay PARP-1 Inhibition Assay (Colorimetric) final_compounds->assay ic50 Determine IC50 Values assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for SAR study of PARP-1 inhibitors.

Alternative Scaffolds and Comparative Performance

While the 4-(hydroxymethyl)piperidine-1-carboxylate scaffold is effective, medicinal chemists often compare it against other linkers or core structures to optimize properties.

  • Acyclic Linkers: Simple alkyl chains could replace the piperidine ring. However, this often leads to a significant loss of potency due to increased conformational flexibility. The entropic cost of "locking" a flexible linker into the correct binding conformation is high. The rigid piperidine ring pre-organizes the molecule, reducing this penalty.

  • Alternative Heterocycles: Pyrrolidine or azetidine rings could be used. These smaller rings would alter the distance and vector of the attached functional groups, which could either improve or diminish binding depending on the specific topology of the target's active site.

  • Piperazine Scaffolds: In some inhibitor designs, a piperazine moiety is used to introduce an additional point of diversity or a hydrogen bond donor/acceptor, which can be crucial for engaging with the target protein.[5]

The choice of scaffold is a multi-parameter optimization problem, balancing potency, selectivity, and pharmacokinetic properties. The piperidine scaffold often provides a superior balance of these features, explaining its prevalence in drug candidates.[1][6]

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate SAR data must be robust and reproducible.

This protocol describes the key coupling step used to link the piperidine scaffold to a core molecule in the PARP inhibitor case study.[4]

Objective: To couple a hydroxyl-containing core (e.g., 2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide) with the hydroxyl group of various N-substituted piperidin-4-yl-methanols. Correction: The cited paper uses a Mitsunobu reaction to couple a hydroxymethyl-benzimidazole with piperidine-4-carboxamides, not the title compound directly. The principle remains illustrative.

Materials:

  • 2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide

  • Appropriately substituted piperidine-4-carboxamide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the 2-(hydroxymethyl)-1H-benzimidazole-4-carboxamide (1.0 eq) and the desired piperidine-4-carboxamide (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triphenylphosphine (1.2 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic and may exhibit a color change.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the final coupled product.

  • Characterize the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.

This is a generalized protocol for assessing the inhibitory activity of compounds against the PARP-1 enzyme.

Objective: To determine the concentration of an inhibitor required to reduce the activity of the PARP-1 enzyme by 50% (IC₅₀).

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD⁺

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • 96-well plates coated with histone H1

  • Test compounds dissolved in DMSO

Procedure:

  • Plate Preparation: Use 96-well plates pre-coated with histone H1. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: To each well, add the PARP-1 enzyme followed by the test compound dilution.

  • Substrate Addition: Initiate the PARPylation reaction by adding biotinylated NAD⁺ to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the reaction and wash the wells to remove unreacted components.

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PARPylated histones.

    • Wash the wells again to remove unbound Streptavidin-HRP.

    • Add TMB substrate. The HRP will catalyze the conversion of TMB to a blue-colored product.

  • Measurement: Stop the TMB reaction with a stop solution (e.g., 1M H₂SO₄), which turns the color to yellow. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The optical density is proportional to PARP-1 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

  • Berube, B. J., Russell, D., Castro, L., Choi, S.-r., Narayanasamy, P., & Parish, T. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Thakur, M., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available at: [Link]

  • Patel, R., & Tarpada, V. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Wang, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Available at: [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Wang, M., & Wang, W. (2017). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Request PDF. (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]

  • Islam, M. R., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Istvan, E. S., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Wang, Z., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed Central. Available at: [Link]

  • Zhuravel, I. O., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. Available at: [Link]

  • Kamal, A., et al. (2012). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. ResearchGate. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. PubMed. Available at: [Link]

  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed. Available at: [Link]

  • Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available at: [Link]

  • Wang, S., et al. (2018). [Application of methyl in drug design]. PubMed. Available at: [Link]

  • Prajapat, P. (2018). Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. Semantic Scholar. Available at: [Link]

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Comparative

The Strategic Advantage of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Comparative Guide

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, val...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of success. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, valued for its ability to confer favorable pharmacokinetic properties and provide a versatile framework for molecular elaboration.[1][2] This guide provides an in-depth technical analysis of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its close analogs, offering a comparative perspective on its synthetic utility and impact on the pharmacological profile of therapeutic candidates. Through a detailed case study, we will elucidate the strategic advantages of employing this particular building block over other alternatives.

The Piperidine Scaffold: A Cornerstone of Drug Design

Piperidine derivatives are ubiquitous in pharmaceuticals, appearing in a wide range of drugs targeting diverse biological pathways.[1][2] The six-membered nitrogen-containing heterocycle offers a combination of desirable properties:

  • Three-Dimensionality: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

  • Modulation of Physicochemical Properties: The nitrogen atom can be readily functionalized to modulate basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the functionalization of the piperidine ring, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The choice of substituents on the piperidine ring is a key consideration in drug design. The 4-position, in particular, is a common site for modification, and the presence of a hydroxymethyl group offers a valuable handle for further synthetic transformations.

Case Study: Synthesis of Novel Inhibitors of Mycobacterium tuberculosis

A compelling example of the strategic use of an N-alkoxycarbonyl-4-(hydroxymethyl)piperidine building block is found in the development of novel inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[3][4] MenA is a key enzyme in the menaquinone biosynthetic pathway, which is essential for the survival of the bacterium.[3]

In this study, researchers aimed to improve the potency and drug-like properties of a known MenA inhibitor scaffold.[3] The synthesis of the target compounds involved the use of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , a close analog of the methyl-protected version. The choice of this building block was instrumental in the successful synthesis of the final compounds.

The Rationale for Selecting an N-Protected 4-(Hydroxymethyl)piperidine

The selection of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate was driven by several key considerations:

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a robust protecting group that is stable to a wide range of reaction conditions. This allows for selective manipulation of the hydroxymethyl group without affecting the piperidine nitrogen. The Boc group can be readily removed under acidic conditions, providing a versatile deprotection strategy.[4] The methyl carbamate in the title compound offers similar advantages with different deprotection conditions.

  • Versatile Functional Handle: The primary alcohol of the hydroxymethyl group provides a nucleophilic site for a variety of chemical transformations, such as etherification, esterification, or conversion to a leaving group for subsequent nucleophilic substitution. This versatility is crucial for exploring the structure-activity relationships of the final compounds.

  • Impact on Physicochemical Properties: The presence of the hydroxymethyl group can influence the solubility and polarity of the molecule. The ability to further derivatize this group allows for fine-tuning of the overall ADME profile of the drug candidate.

Comparative Synthetic Performance

To appreciate the advantages of using Methyl 4-(hydroxymethyl)piperidine-1-carboxylate or its tert-butyl analog, let's consider potential alternatives and their synthetic challenges:

Building Block AlternativePotential Challenges
Unprotected 4-(Hydroxymethyl)piperidine The free secondary amine would compete with the hydroxyl group in many reactions, leading to a mixture of products and lower yields.
Piperidine-4-carboxylic acid While the carboxylic acid can be a versatile handle, its direct use can be complicated by its acidic nature. Reduction to the alcohol would be an additional synthetic step.
4-Halopiperidines These can be useful for nucleophilic substitution reactions, but the synthesis of the desired ether linkage might be less efficient than the Mitsunobu reaction employed with the hydroxymethyl derivative.

The use of a pre-functionalized and protected building block like Methyl or tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate streamlines the synthetic route, leading to higher overall yields and purity of the final product.

Experimental Protocols

The following protocols are based on the synthesis of MenA inhibitors and illustrate the practical application of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[4]

Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen.

G 4-Piperidinemethanol 4-Piperidinemethanol tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate 4-Piperidinemethanol->tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Di-tert-butyl dicarbonate, Na2CO3, THF/H2O

Figure 1: Boc protection of 4-piperidinemethanol.

Protocol:

  • Dissolve 4-piperidinemethanol in a mixture of tetrahydrofuran (THF) and water.

  • Add di-tert-butyl dicarbonate and sodium carbonate to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mitsunobu Reaction for Ether Synthesis

The protected piperidine derivative is then used in a Mitsunobu reaction to form a key ether linkage.[4]

G cluster_0 Reactants tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate->tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate DIAD, TPP, THF (4-chlorophenyl)(3-hydroxyphenyl)methanone (4-chlorophenyl)(3-hydroxyphenyl)methanone (4-chlorophenyl)(3-hydroxyphenyl)methanone->tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate

Figure 2: Mitsunobu etherification reaction.

Protocol:

  • To a solution of (4-chlorophenyl)(3-hydroxyphenyl)methanone, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, and triphenylphosphine (TPP) in THF, add diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Impact on ADME Properties and Structure-Activity Relationship (SAR)

The choice of the N-alkoxycarbonyl-4-(hydroxymethyl)piperidine moiety has significant implications for the ADME profile and SAR of the final drug candidate.

ADME Considerations

The piperidine ring and its substituents can influence several key ADME parameters:

  • Solubility: The hydroxymethyl group can increase aqueous solubility, which is often a desirable property for oral bioavailability.

  • Lipophilicity: The N-alkoxycarbonyl group and other substituents on the piperidine ring can be modified to fine-tune the lipophilicity (logP) of the molecule, which affects its ability to cross cell membranes.

  • Metabolic Stability: The piperidine ring itself is generally metabolically stable. The position of substituents can influence susceptibility to enzymatic degradation.[5]

  • Plasma Protein Binding: The overall polarity and charge of the molecule, influenced by the piperidine substituents, will affect its binding to plasma proteins.

Structure-Activity Relationship (SAR) Insights

In the case of the MenA inhibitors, the 4-(phenoxymethyl)piperidine core was found to be a crucial element for biological activity. The ability to easily modify the "eastern" and "western" aromatic portions of the molecule, connected to the central piperidine scaffold, allowed for a thorough exploration of the SAR.[4] The 4-(hydroxymethyl)piperidine building block provided the necessary synthetic flexibility to generate a library of analogs for this purpose.

Conclusion

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and its close analogs are highly valuable building blocks in medicinal chemistry. As demonstrated through the case study of MenA inhibitor synthesis, the combination of a protected piperidine nitrogen and a versatile hydroxymethyl group offers significant advantages in terms of synthetic efficiency and the ability to systematically explore structure-activity relationships. The strategic use of this building block allows for the rapid generation of diverse chemical matter with the potential for optimized potency and favorable ADME properties, ultimately accelerating the drug discovery process.

References

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 249, 115125.
  • ResearchGate. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis | Request PDF. Retrieved from [Link]

  • Berg, K., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • DR-NTU. (2022).
  • MDPI. (2021).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine.
  • BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • RSC Publishing. (2010). Design and synthesis of nonpeptidic, small molecule inhibitors for the Mycobacterium tuberculosis protein tyrosine phosphatase PtpB. Organic & Biomolecular Chemistry, 8(16), 3575-3577.
  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • NIH. (2007). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. AAPS J, 9(2), E154–E161.
  • ResearchGate. (n.d.). Synthesis of steroidal inhibitors for Mycobacterium tuberculosis | Request PDF. Retrieved from [Link]

  • NIH. (2019). Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140.
  • NIH. (2003). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 46(26), 5638–5644.
  • PubMed. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3216-3227.
  • NIH. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CymitQuimica. (n.d.). 4-(Hydroxymethyl)piperidine, N-BOC protected.
  • NIH. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649–653.
  • Sigma-Aldrich. (n.d.). Synthesis of tert-butyl 4-(amino methyl)
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)
  • PubMed. (2005). Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. Molecular Pharmacology, 68(6), 1629-1640.
  • Chem-Impex. (n.d.). N-Boc-4-piperidinemethanol.
  • BOC Sciences. (n.d.). Piperidines - Building Block.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

For professionals engaged in the intricate processes of research and drug development, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety, environm...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate processes of research and drug development, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the safe disposal of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 916078-39-2). By elucidating the chemical principles that inform these procedures, we aim to equip researchers with the knowledge to manage this compound's lifecycle with confidence and precision.

Core Safety Profile and Hazard Analysis

A thorough understanding of a compound's hazard profile is the foundation of its safe handling and disposal. Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative and a carboxylate ester. While specific hazard data for this exact compound is limited, the safety profiles of structurally related compounds provide a robust basis for risk assessment.

Key Hazard Considerations:

  • Irritation: Like many piperidine derivatives, this compound should be treated as a potential irritant. Analogous compounds are known to cause skin and serious eye irritation.[1][2][3]

  • Inhalation: Avoid the formation and inhalation of dust or aerosols, as related compounds may cause respiratory irritation.[2][4]

  • Environmental Hazards: Some piperidine derivatives are classified as toxic to aquatic life with long-lasting effects.[2] Therefore, preventing the entry of this compound into drains or waterways is a critical aspect of its disposal.[4][5]

Chemical Incompatibilities: To prevent hazardous reactions during storage and disposal, it is crucial to segregate Methyl 4-(hydroxymethyl)piperidine-1-carboxylate from:

  • Strong Oxidizing Agents [1][5]

  • Strong Acids and Bases [1][5][6]

Summary of Safety and Physical Data
ParameterInformationSource(s)
Molecular Formula C₈H₁₅NO₃[4][7]
Molecular Weight 173.21 g/mol [4]
Appearance White solid (typical for related compounds)[5]
Primary Hazards Potential for skin, eye, and respiratory irritation[1][2]
Environmental Precautions Do not let product enter drains[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[1][5][6]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work that may generate waste, ensure all appropriate safety measures are in place. The causality here is direct: proper PPE acts as the primary barrier between the researcher and potential chemical exposure.

Mandatory PPE Ensemble:

  • Eye Protection: Wear chemical safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[4][5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to ensure adequate ventilation.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate is to treat it as hazardous waste. This ensures compliance with local, state, and federal regulations and prevents environmental contamination. Do not attempt to dispose of this chemical down the drain or in general solid waste.

Step 1: Waste Segregation and Collection

Rationale: Preventing cross-contamination and unforeseen chemical reactions is paramount. Segregating waste at the point of generation is the most effective method to achieve this.

  • Designate a Waste Stream: Dedicate a specific, clearly labeled hazardous waste container for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 4-(hydroxymethyl)piperidine-1-carboxylate," and the associated hazards (e.g., "Irritant").

Step 2: Containerization

Rationale: The integrity of the waste container is critical to prevent leaks and spills during storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

  • Ensure Proper Sealing: The container must have a secure, leak-proof screw-top cap.

  • Keep Containers Closed: Keep the waste container closed at all times, except when adding waste.[4]

Step 3: On-Site Storage

Rationale: Proper temporary storage minimizes risks to laboratory personnel and the facility prior to final disposal.

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.

  • Segregation in Storage: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Final Disposal

Rationale: The final disposal must be handled by professionals with the expertise and permits to manage hazardous chemical waste in an environmentally sound manner.

  • Engage a Licensed Professional: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is a non-negotiable component of laboratory safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[4] For liquid spills (if dissolved in a solvent), use an inert absorbent material like vermiculite or sand to contain the spill.[5]

  • Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (check with your EHS department for recommended cleaning agents), followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, paper towels, contaminated gloves) must be placed in the designated hazardous waste container.[4]

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Path start Start: Generate Waste (Methyl 4-(hydroxymethyl)piperidine-1-carboxylate) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event fume_hood Step 2: Work in a Chemical Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste (Label a dedicated container) fume_hood->segregate fume_hood->spill containerize Step 4: Containerize Securely (Leak-proof, compatible container) segregate->containerize store Step 5: Store in Designated Area (Away from incompatibles) containerize->store ehs_contact Step 6: Contact EHS for Pickup (Licensed Waste Disposal) store->ehs_contact end Waste Transferred to Certified Disposal Facility ehs_contact->end End of Lab Responsibility spill_cleanup Follow Spill Management Protocol (Contain, Clean, Dispose of materials) spill->spill_cleanup Activate Emergency Plan spill_cleanup->segregate Place cleanup materials in waste container

Caption: Disposal workflow for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

References

  • MSDS of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate . Source not formally named. 4

  • SAFETY DATA SHEET - N-Carbethoxy-4-piperidone . Fisher Scientific. 1

  • 4-(Hydroxymethyl)piperidine Safety Data Sheet . Jubilant Ingrevia Limited. 5

  • SAFETY DATA SHEET - N-Methyl-4-piperidinol . Sigma-Aldrich. 2

  • Methyl 4-(hydroxymethyl)piperidine-1-carboxylate . PubChem, National Center for Biotechnology Information.

  • 4-Piperidinemethanol SDS . ECHEMI. 11

  • SAFETY DATA SHEET - Ethyl 4-amino-1-piperidinecarboxylate . Fisher Scientific. 12

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . PubChem, National Center for Biotechnology Information.

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic) . Electronic Code of Federal Regulations (eCFR).

  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide . Benchchem.

  • SAFETY DATA SHEET - General Handling . Spectrum Chemical. 9

  • SAFETY DATA SHEET - 4-Hydroxy-1-methylpiperidine . Fisher Scientific. 6

  • SAFETY DATA SHEET - 4-Hydroxy-N-methylpiperidine . Fisher Scientific. 13

  • Ethyl acetate . Wikipedia.

  • SAFETY DATA SHEET - Indole-2-carboxylic acid . Fisher Scientific. 8

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals . Benchchem.

  • 3-(Hydroxymethyl)-1-methylpiperidine . Santa Cruz Biotechnology.

  • Acetic and Formic Acids in Workplace Atmospheres . Occupational Safety and Health Administration (OSHA).

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency (EPA).

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . U.S. Environmental Protection Agency (EPA).

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals . National Center for Biotechnology Information (NCBI), NIH.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(hydroxymethyl)piperidine-1-carboxylate

Welcome to your essential safety and operational guide for handling Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. As researchers, our primary commitment is to safety, which enables groundbreaking science.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. As researchers, our primary commitment is to safety, which enables groundbreaking science. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure. By understanding the "why," you can make informed decisions to ensure a safe and efficient laboratory environment. While specific toxicity data for this exact compound is limited, its structural relationship to piperidine and other derivatives necessitates stringent safety protocols.[1]

Hazard Assessment: Understanding the Risks

Methyl 4-(hydroxymethyl)piperidine-1-carboxylate and related piperidine compounds are known to present several hazards. Structurally similar chemicals are classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[2][3] Therefore, we must operate under the assumption that this compound poses similar risks. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of any aerosols or dust.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. These are designed to isolate you from the hazard.

  • Chemical Fume Hood: All handling of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][5] This is critical for preventing the inhalation of any volatile components or fine particulates.

  • Ventilation: Ensure your laboratory has adequate general ventilation. This helps to dilute and remove any fugitive emissions that may escape primary containment.[6]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and within a 10-second travel distance from your workstation.[7][8]

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between you and the chemical. The following is a comprehensive guide to the selection and use of appropriate PPE.

Eye and Face Protection

Direct contact with piperidine derivatives can cause serious eye damage.[2][8]

  • Minimum Requirement: At a minimum, ANSI-approved safety glasses with side shields are mandatory for any work in the laboratory where this chemical is present.

  • Elevated Risk: When there is a potential for splashing—such as during transfers of solutions or reactions under pressure—chemical splash goggles should be worn. For handling larger volumes, a full face shield worn over safety glasses provides the most comprehensive protection.[1][9]

Hand Protection

Piperidine and its derivatives can be toxic upon skin contact and may cause skin irritation or burns.[1][6][10]

  • Glove Selection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always use gloves that are tested to the EN 374 standard for chemical protection.[1][6]

  • Glove Inspection: Before each use, visually inspect your gloves for any signs of degradation, such as discoloration, punctures, or tears.[11]

  • Donning and Doffing: Do not touch personal items like phones or door handles with gloved hands. When removing gloves, do so without touching the outer contaminated surface with your bare skin. Dispose of used gloves in the appropriate chemical waste container immediately after use.[12]

Skin and Body Protection

To prevent accidental skin contact, appropriate body protection is necessary.

  • Laboratory Coat: A fully fastened, long-sleeved laboratory coat is required.

  • Apparel: Wear long pants and fully enclosed, chemical-resistant footwear. Sandals, perforated shoes, and shorts are not permitted in the laboratory.[1][11]

  • Chemical Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

While engineering controls are the primary method for respiratory protection, there are situations where a respirator may be necessary.

  • When to Use: In the event of a spill, a failure of engineering controls, or when performing tasks with a high potential for aerosolization outside of a fume hood, respiratory protection is required.

  • Respirator Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[6] All personnel required to wear respirators must be part of a respiratory protection program, which includes fit testing and medical clearance.

PPE Workflow and Decision Making

The following diagram illustrates the logical flow for selecting and using PPE when handling Methyl 4-(hydroxymethyl)piperidine-1-carboxylate.

PPE_Workflow PPE Selection Workflow for Methyl 4-(hydroxymethyl)piperidine-1-carboxylate cluster_prep Preparation & Hazard Assessment cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling & Disposal cluster_emergency Emergency Procedures start Start: Prepare to handle chemical assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential for Splash/Aerosol start->assess_hazards eng_controls Verify Engineering Controls: - Fume Hood Operational? - Eyewash/Shower Accessible? assess_hazards->eng_controls select_ppe Select Appropriate PPE eng_controls->select_ppe Controls Verified don_ppe Don PPE in Correct Order: 1. Lab Coat & Apron (if needed) 2. Respirator (if needed) 3. Eye/Face Protection 4. Gloves select_ppe->don_ppe handle_chem Perform Chemical Handling in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE in Correct Order: 1. Gloves 2. Apron/Lab Coat 3. Eye/Face Protection 4. Respirator (if used) handle_chem->doff_ppe spill_exposure Spill or Exposure Occurs handle_chem->spill_exposure dispose_waste Dispose of Contaminated PPE and Chemical Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands spill_exposure->doff_ppe No emergency_actions Follow Emergency Procedures: - Alert Others - Use Eyewash/Shower - Evacuate if Necessary spill_exposure->emergency_actions Yes

Caption: A flowchart detailing the procedural steps from hazard assessment to safe handling and disposal.

Summary of Recommended PPE

For quick reference, the following table summarizes the necessary PPE for various operational scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Small Quantities (in fume hood) Safety glasses with side shieldsNitrile or neoprene glovesLab coat, long pants, closed-toe shoesNot required if in fume hood
Solution Preparation/Transfers (in fume hood) Chemical splash gogglesNitrile or neoprene glovesLab coat, long pants, closed-toe shoesNot required if in fume hood
Handling Large Quantities or High Splash Potential Face shield over chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over lab coat, long pants, closed-toe shoesRecommended to have on standby
Spill Cleanup or Engineering Control Failure Face shield over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronRequired (NIOSH-approved)

Disposal Plan: A Critical Final Step

Proper disposal is paramount to maintaining a safe laboratory and environment.

  • Contaminated PPE: All disposable PPE, such as gloves and bench paper, that has come into contact with Methyl 4-(hydroxymethyl)piperidine-1-carboxylate must be disposed of in a designated hazardous waste container.[12] Do not discard these items in the regular trash.

  • Chemical Waste: Unused or waste quantities of the chemical and any solutions must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's and local regulations for chemical waste disposal.[2] Never pour chemical waste down the drain.

Emergency Response: In Case of Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[13]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

  • MSDS of Methyl 4-(hydroxymethyl)piperidine-1-carboxylate. Chem-Impex International.

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.

  • PIPERIDINE (D11, 98%). Cambridge Isotope Laboratories.

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog.

  • Piperidine - SAFETY DATA SHEET. Penta chemicals.

  • Safety Data Sheet. Angene Chemical.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • SAFETY DATA SHEET. Fisher Scientific.

  • 4 - SAFETY DATA SHEET. Fisher Scientific.

  • 1-BOC-4-HYDROXY-4-(HYDROXYMETHYL)-PIPERIDINE Safety Data Sheets(SDS). Lookchem.

  • 4-(Hydroxymethyl)piperidine Safety Data Sheet. Jubilant Ingrevia Limited.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine.

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

  • Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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